(Rac)-Carisbamate-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C9H10ClNO3 |
|---|---|
Poids moléculaire |
219.66 g/mol |
Nom IUPAC |
[2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-hydroxyethyl] carbamate |
InChI |
InChI=1S/C9H10ClNO3/c10-7-4-2-1-3-6(7)8(12)5-14-9(11)13/h1-4,8,12H,5H2,(H2,11,13)/i1D,2D,3D,4D |
Clé InChI |
OLBWFRRUHYQABZ-RHQRLBAQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])C(COC(=O)N)O)Cl)[2H])[2H] |
SMILES canonique |
C1=CC=C(C(=C1)C(COC(=O)N)O)Cl |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide on (Rac)-Carisbamate-d4: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and properties of (Rac)-Carisbamate-d4, a deuterated analog of the investigational antiepileptic drug Carisbamate. This document is intended for researchers, scientists, and professionals involved in drug development and neuroscience research.
Chemical Structure and Physicochemical Properties
This compound is the deuterated form of Carisbamate, a phenyl monocarbamate derivative. The deuterium labeling is on the phenyl ring, which makes it a useful internal standard in analytical studies.
Table 1: Physicochemical Properties of this compound and Carisbamate
| Property | This compound | Carisbamate |
| IUPAC Name | 2-(2-chlorophenyl-3,4,5,6-d4)-2-hydroxyethyl carbamate | [(2S)-2-(2-chlorophenyl)-2-hydroxyethyl] carbamate |
| Synonyms | - | YKP509, RWJ-333369 |
| CAS Number | 1329808-36-7[1] | 194085-75-1[2][3] |
| Molecular Formula | C₉H₆D₄ClNO₃ | C₉H₁₀ClNO₃ |
| Molecular Weight | 219.66 g/mol | 215.63 g/mol |
| Appearance | Solid | White to beige powder |
| Solubility | Not explicitly specified, but used in analytical standards. | Soluble in DMSO (2 mg/mL, clear) |
| Optical Activity | Racemic mixture | [α]/D +77 to +87°, c = 0.2 in chloroform-d |
| Storage Temperature | 2-8°C | 2-8°C |
Biological Properties and Mechanism of Action of Carisbamate
Carisbamate is an investigational drug with anticonvulsant properties. While the precise mechanism of action is not fully elucidated, research points to a multi-faceted approach involving the modulation of neuronal excitability.
Inhibition of Voltage-Gated Sodium Channels
A primary mechanism of action for Carisbamate is the inhibition of voltage-gated sodium channels (VGSCs). Studies have shown that Carisbamate produces a concentration-, voltage-, and use-dependent block of these channels, which are crucial for the initiation and propagation of action potentials. This inhibition of repetitive neuronal firing is a key factor in its anticonvulsant effects. In whole-cell patch clamp recordings on rat hippocampal neurons, carisbamate demonstrated an IC50 value of 89 microM for blocking voltage-gated sodium channels.
Modulation of Glutamatergic Neurotransmission
Carisbamate also modulates excitatory neurotransmission mediated by glutamate. It has been shown to inhibit both NMDA and AMPA receptor-mediated excitatory postsynaptic currents. This effect is thought to be presynaptic, reducing the release of glutamate in an action potential-dependent manner. This reduction in excitatory signaling contributes to the overall dampening of neuronal hyperexcitability observed in seizure states.
Below is a diagram illustrating the proposed mechanism of action of Carisbamate.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the study of Carisbamate.
Synthesis of Carisbamate (General Approach)
Note: This is a generalized workflow based on similar chemical syntheses and not a definitive, validated protocol for Carisbamate or its deuterated analog.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effects of Carisbamate on ion channel currents in neurons.
Objective: To record voltage-gated sodium currents and assess their modulation by Carisbamate.
Materials:
-
Cells: Cultured hippocampal neurons or other suitable neuronal cell lines.
-
External Solution (ACSF): Containing (in mM): 125 NaCl, 2.5 KCl, 1 MgCl₂, 2 CaCl₂, 1.25 NaH₂PO₄, 25 NaHCO₃, and 25 glucose, pH 7.4, bubbled with 95% O₂–5%CO₂.
-
Internal Solution (Pipette Solution): Containing (in mM): 130 KCl, 5 NaCl, 0.4 CaCl₂, 1 MgCl₂, 10 HEPES, and 11 EGTA, pH 7.3.
-
Carisbamate Stock Solution: Prepared in a suitable solvent like DMSO.
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Cell Preparation: Plate neurons on coverslips suitable for microscopy and recording.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Recording:
-
Place the coverslip with neurons in the recording chamber and perfuse with ACSF.
-
Approach a neuron with the recording pipette and form a gigaseal (resistance > 1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV.
-
Apply a series of voltage steps to elicit sodium currents. A typical protocol would be to step from the holding potential to various depolarizing potentials (e.g., -60 mV to +20 mV in 10 mV increments).
-
-
Drug Application:
-
Record baseline currents in ACSF.
-
Perfuse the recording chamber with ACSF containing the desired concentration of Carisbamate.
-
Record currents in the presence of the drug.
-
Wash out the drug with ACSF and record recovery currents.
-
-
Data Analysis:
-
Measure the peak amplitude of the sodium currents before, during, and after drug application.
-
Analyze the voltage-dependence of activation and inactivation.
-
Determine the IC₅₀ of Carisbamate for sodium channel inhibition.
-
Pharmacokinetics of Carisbamate
Clinical studies have provided insights into the pharmacokinetic profile of Carisbamate.
Table 2: Pharmacokinetic Parameters of Carisbamate
| Parameter | Value | Population |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | Pediatric and adult patients with LGS |
| Oral Clearance | 35.1-41.4 ml/h/kg | Healthy Japanese and Caucasian subjects |
| Half-life (t1/2) | 11.5-12.8 hours | Healthy Japanese and Caucasian subjects |
| Metabolism | Primarily through glucuronidation and oxidation. | - |
| Dose Proportionality | Linear and dose-proportional pharmacokinetics after single and multiple doses. | Pediatric and adult patients with LGS |
Pharmacokinetic studies have shown that Carisbamate's exposure can be slightly higher in Japanese subjects compared to Caucasians, but this difference is reduced after body weight normalization. The pharmacokinetics are generally linear and predictable across different age groups and dosing regimens.
Clinical Development and Therapeutic Potential
Carisbamate has been investigated in clinical trials for the treatment of various seizure types, including partial-onset seizures and seizures associated with Lennox-Gastaut Syndrome (LGS). It has shown some efficacy as an adjunctive therapy for drug-resistant focal epilepsy. While it is not yet approved for general use, ongoing research continues to explore its therapeutic potential in epilepsy and other neurological conditions.
Conclusion
This compound is a valuable tool for the preclinical and clinical development of Carisbamate, serving as a reliable internal standard for analytical methods. Carisbamate itself is an investigational antiepileptic drug with a promising mechanism of action that involves the dual inhibition of voltage-gated sodium channels and presynaptic glutamate release. Further research and clinical trials are needed to fully establish its efficacy and safety profile for the treatment of epilepsy. This technical guide provides a foundational understanding of the chemical and biological properties of these compounds for the scientific community.
References
An In-Depth Technical Guide to the Synthesis and Characterization of (Rac)-Carisbamate-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Carisbamate-d4 is the deuterated analog of Carisbamate, a compound investigated for its anticonvulsant properties. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The strategic incorporation of four deuterium atoms onto the phenyl ring enhances its utility as an internal standard in pharmacokinetic and metabolic studies, enabling precise quantification of Carisbamate in biological matrices via mass spectrometry. This document outlines a plausible synthetic pathway, detailed hypothetical experimental protocols, and the expected analytical characterization of this compound, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). All quantitative data is presented in structured tables, and key experimental workflows are visualized using logical diagrams.
Introduction
Carisbamate, chemically known as (S)-2-(2-chlorophenyl)-2-hydroxyethyl carbamate, has been studied for its potential as an antiepileptic drug.[1] In drug development and clinical research, understanding the pharmacokinetics and metabolism of a new chemical entity is paramount. Stable isotope-labeled internal standards are essential tools for accurate bioanalysis. This compound, with a molecular formula of C₉D₄H₆ClNO₃, serves this purpose.[2] The deuterium atoms are located on the 2-chlorophenyl ring, as indicated by its IUPAC name: 2-(2-chlorophenyl-3,4,5,6-d4)-2-hydroxyethyl carbamate.[2] This isotopic labeling provides a distinct mass difference from the parent drug, facilitating its use in quantitative assays without altering its fundamental chemical properties.
Plausible Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following are detailed hypothetical protocols for the key steps in the synthesis of this compound.
Synthesis of 2-Chloro-d4-styrene oxide
This step involves the conversion of the deuterated aldehyde to the corresponding epoxide. The Corey-Chaykovsky reaction is a suitable method for this transformation.
Caption: Experimental workflow for the synthesis of 2-Chloro-d4-styrene oxide.
Protocol:
-
Ylide Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend trimethylsulfonium iodide in anhydrous dimethyl sulfoxide (DMSO). Add sodium hydride portion-wise at room temperature. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the dimethylsulfoxonium methylide.
-
Reaction: Cool the ylide solution in an ice bath. Add a solution of 2-chloro-d4-benzaldehyde in anhydrous DMSO dropwise to the cooled ylide solution.
-
Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-chloro-d4-styrene oxide.
Synthesis of 1-(2-Chlorophenyl-d4)-ethane-1,2-diol
This step involves the ring-opening of the epoxide to form the corresponding diol.
Protocol:
-
Reaction: Dissolve the 2-chloro-d4-styrene oxide in a mixture of tetrahydrofuran (THF) and water. Add a catalytic amount of a mineral acid (e.g., sulfuric acid).
-
Monitoring and Work-up: Heat the reaction mixture to reflux and monitor by TLC. After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Purification: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-(2-chlorophenyl-d4)-ethane-1,2-diol.
Synthesis of this compound
The final step is the carbamoylation of the diol to introduce the carbamate functional group.
Protocol:
-
Reaction: Dissolve the 1-(2-chlorophenyl-d4)-ethane-1,2-diol in a suitable aprotic solvent (e.g., dichloromethane). Add a carbamoylating agent such as trimethylsilyl isocyanate in the presence of a Lewis acid catalyst.
-
Monitoring and Work-up: Stir the reaction at room temperature and monitor by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Characterization Data
The following tables summarize the expected analytical data for this compound based on the known data for the non-deuterated compound and the principles of isotopic labeling.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 1329808-36-7[2] |
| Molecular Formula | C₉D₄H₆ClNO₃[2] |
| Molecular Weight | 219.66 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents |
Hypothesized ¹H NMR Spectroscopic Data (in DMSO-d₆)
Due to the deuteration of the phenyl ring, the aromatic signals will be absent in the ¹H NMR spectrum.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.5 | br s | 2H | -NH₂ |
| ~5.5 | t | 1H | -CH(OH)- |
| ~5.0 | d | 1H | -OH |
| ~3.8 | m | 2H | -CH₂- |
Hypothesized ¹³C NMR Spectroscopic Data (in DMSO-d₆)
The signals for the deuterated carbons on the phenyl ring will be significantly attenuated or absent depending on the spectrometer's settings.
| Chemical Shift (δ, ppm) | Assignment |
| ~157 | C=O (carbamate) |
| ~138 | C-Cl (deuterated) |
| ~132-126 | Aromatic Carbons (deuterated) |
| ~72 | -CH(OH)- |
| ~68 | -CH₂- |
Mass Spectrometry Data
| Ion | [M+H]⁺ | [M+Na]⁺ |
| Expected m/z | 220.08 | 242.06 |
Conclusion
This technical guide provides a comprehensive, albeit partially hypothetical, overview of the synthesis and characterization of this compound. The proposed synthetic route offers a logical and feasible approach for its preparation from commercially available deuterated starting materials. The expected characterization data provides a benchmark for researchers working on the synthesis and analysis of this and other related deuterated compounds. The availability of well-characterized this compound is crucial for the accurate and reliable quantification of Carisbamate in preclinical and clinical studies, thereby supporting the broader research and development efforts in the field of antiepileptic drugs.
References
The Multifaceted Mechanism of Action of Carisbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carisbamate (S-2-O-carbamoyl-1-o-chlorophenyl-ethanol), designated as RWJ-333369 and YKP509, is an investigational neuromodulatory agent with a broad spectrum of anticonvulsant activity. While its precise mechanism of action is not fully elucidated, extensive preclinical research has revealed a multi-target profile, distinguishing it from many existing anti-seizure medications. This technical guide provides an in-depth overview of the known molecular mechanisms of Carisbamate, supported by quantitative data, detailed experimental methodologies, and visual representations of its interactions with key neuronal signaling pathways.
Core Mechanism of Action: Modulation of Neuronal Excitability
Carisbamate's primary therapeutic effect is believed to stem from its ability to modulate neuronal excitability through interactions with several key ion channels and neurotransmitter systems. The principal mechanisms identified to date include the inhibition of voltage-gated sodium channels (VGSCs), modulation of voltage-gated T-type calcium channels, and effects on hyperpolarization-activated cation currents (Ih). Furthermore, evidence suggests an indirect influence on glutamatergic and GABAergic neurotransmission.
Inhibition of Voltage-Gated Sodium Channels (VGSCs)
A primary and well-documented mechanism of Carisbamate is the inhibition of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials.[1][2] Carisbamate exhibits a state-dependent blockade of these channels, preferentially binding to the inactivated state, which is a characteristic of many anti-seizure drugs.
Studies have shown that Carisbamate produces a concentration-, voltage-, and use-dependent inhibition of VGSCs.[1] Specifically, it has been demonstrated to inhibit the rat Nav1.2 isoform.[1] This inhibition of VGSCs leads to a reduction in the repetitive firing of action potentials in neurons, a key cellular event underlying seizure activity.[1] Carisbamate's interaction with VGSCs results in a decreased amplitude, duration, and rise-time of evoked action potentials.
Modulation of Other Ion Channels
Beyond its effects on VGSCs, Carisbamate has been shown to interact with other ion channels that play a significant role in regulating neuronal excitability.
-
Voltage-Gated T-type Calcium Channels: Carisbamate has been found to block T-type voltage-gated calcium channels, specifically the CaV3.1 subtype. This action is significant as T-type calcium channels are implicated in the generation of spike-and-wave discharges characteristic of absence seizures. The blockade of these channels likely contributes to Carisbamate's broad-spectrum anticonvulsant profile.
-
Hyperpolarization-Activated Cation Currents (Ih): Carisbamate has been shown to suppress hyperpolarization-activated cation currents (Ih), which are mediated by HCN channels. These currents are involved in setting the resting membrane potential and in rhythmic firing of neurons. Inhibition of Ih can lead to hyperpolarization and reduced neuronal excitability.
Effects on Neurotransmitter Systems
Carisbamate also influences excitatory and inhibitory neurotransmission, although these effects may be secondary to its actions on ion channels.
-
Glutamatergic Transmission: Carisbamate has been shown to reduce glutamate transmission in the dentate gyrus. It inhibits both AMPA and NMDA receptor-mediated excitatory postsynaptic currents (EPSCs). This effect appears to be presynaptic and dependent on action potentials, as Carisbamate reduces the frequency but not the amplitude of spontaneous EPSCs and has no effect on miniature EPSCs.
-
GABAergic Transmission: The effect of Carisbamate on GABAergic transmission is less direct. While some studies suggest a potential increase in presynaptic chloride conductance which could indirectly affect neurotransmission, Carisbamate does not appear to directly modulate GABA-A receptors or have a significant impact on inhibitory postsynaptic currents (IPSCs).
Quantitative Data
The following tables summarize the key quantitative data regarding the mechanism of action of Carisbamate.
Table 1: Inhibition of Voltage-Gated Sodium Channels by Carisbamate
| Parameter | Channel/Preparation | Value | Reference |
| IC50 | Rat Nav1.2 | 68 µM (at -67 mV) | |
| IC50 | Voltage-gated sodium channels (rat hippocampal neurons) | 89 µM (at -67 mV) | |
| IC50 | Transient Voltage-Gated Na+ Current (INa(T)) | 56.4 µM | |
| IC50 | Late Voltage-Gated Na+ Current (INa(L)) | 11.4 µM | |
| ED50 | Inhibition of Spontaneous Recurrent Epileptiform Discharges (SREDs) | 58.75 ± 2.43 µM |
Table 2: Modulation of Other Ion Channels by Carisbamate
| Channel | Effect | Quantitative Measure | Reference |
| T-type Calcium Channels (CaV3.1) | Inhibition | 16.8% reduction at 100 µM, 28.8% reduction at 300 µM | |
| Hyperpolarization-Activated Cation Current (Ih) | Inhibition | IC50 = 38 µM |
Table 3: Effects on Neuronal Firing
| Preparation | Effect | Concentration | Reference |
| Rat Hippocampal Neurons | 46% inhibition of repetitive firing | 30 µM | |
| Rat Hippocampal Neurons | 87% inhibition of repetitive firing | 100 µM |
Experimental Protocols
The following are detailed methodologies for key experiments cited in understanding Carisbamate's mechanism of action.
Whole-Cell Patch-Clamp Recording of Voltage-Gated Sodium Currents
Objective: To measure the effect of Carisbamate on voltage-gated sodium currents in cultured neurons or cell lines expressing specific sodium channel subtypes (e.g., Nav1.2).
Methodology:
-
Cell Preparation: Cultured rat hippocampal neurons or a suitable cell line (e.g., HEK293) stably expressing the target sodium channel are used. Cells are plated on glass coverslips and maintained in appropriate culture medium.
-
Electrophysiological Recording Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 3-5 MΩ are pulled and filled with an intracellular solution.
-
Solutions:
-
Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.
-
Extracellular Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
-
Recording Procedure:
-
A whole-cell configuration is established.
-
Cells are voltage-clamped at a holding potential of -100 mV.
-
To elicit sodium currents, depolarizing voltage steps are applied (e.g., to 0 mV for 20 ms).
-
To assess use-dependent block, a train of depolarizing pulses is applied (e.g., 20 ms pulses to 0 mV at 10 Hz).
-
-
Data Analysis: The peak sodium current amplitude is measured before and after the application of various concentrations of Carisbamate to determine the concentration-response relationship and calculate the IC50 value.
Measurement of T-type Calcium Currents
Objective: To determine the effect of Carisbamate on T-type calcium channels.
Methodology:
-
Cell Preparation: HEK293 cells stably transfected with the human CaV3.1 T-type calcium channel alpha subunit are used.
-
Electrophysiological Recording Setup: Standard whole-cell patch-clamp setup.
-
Solutions:
-
Intracellular Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP, adjusted to pH 7.2 with CsOH.
-
Extracellular Solution (in mM): 10 BaCl2, 135 TEA-Cl, 10 HEPES, adjusted to pH 7.4 with TEA-OH. (Barium is used as the charge carrier to enhance the current and block potassium channels).
-
-
Recording Procedure:
-
Establish whole-cell configuration.
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure the channels are in a closed, available state.
-
Apply depolarizing steps to various potentials (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit T-type currents.
-
-
Data Analysis: Measure the peak inward current at each voltage step before and after Carisbamate application to assess the percentage of inhibition.
Assessment of Glutamate Transmission
Objective: To investigate the effect of Carisbamate on excitatory postsynaptic currents (EPSCs) in brain slices.
Methodology:
-
Slice Preparation: Prepare acute coronal slices (300-400 µm thick) of the hippocampus from young adult rats using a vibratome. Slices are maintained in artificial cerebrospinal fluid (aCSF).
-
Electrophysiological Recording Setup: Whole-cell patch-clamp recordings from dentate gyrus granule cells.
-
Solutions:
-
aCSF (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, 10 glucose, saturated with 95% O2/5% CO2.
-
Intracellular Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.25 with KOH.
-
-
Recording Procedure:
-
Stimulate presynaptic fibers (e.g., perforant path) with a bipolar electrode to evoke EPSCs.
-
Record AMPA receptor-mediated EPSCs by holding the cell at -70 mV.
-
Record NMDA receptor-mediated EPSCs by holding the cell at +40 mV in the presence of an AMPA receptor antagonist (e.g., CNQX).
-
To study spontaneous and miniature EPSCs, record in the absence of stimulation, with and without the addition of tetrodotoxin (TTX) to block action potentials.
-
-
Data Analysis: Measure the amplitude and frequency of evoked, spontaneous, and miniature EPSCs before and after application of Carisbamate.
Signaling Pathways and Experimental Workflows
// Nodes Carisbamate [label="Carisbamate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; VGSC [label="Voltage-Gated\nSodium Channels (Nav)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; T_type_Ca [label="T-type Voltage-Gated\nCalcium Channels (Cav3.1)", fillcolor="#FBBC05", fontcolor="#202124"]; Ih [label="Hyperpolarization-Activated\nCation Currents (Ih)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Action_Potential [label="Action Potential\nPropagation", fillcolor="#F1F3F4", fontcolor="#202124"]; Neuronal_Firing [label="Repetitive Neuronal Firing", fillcolor="#F1F3F4", fontcolor="#202124"]; Glutamate_Release [label="Presynaptic\nGlutamate Release", fillcolor="#F1F3F4", fontcolor="#202124"]; EPSCs [label="Excitatory\nPostsynaptic Currents\n(EPSCs)", fillcolor="#F1F3F4", fontcolor="#202124"]; Neuronal_Excitability [label="Neuronal\nExcitability", fillcolor="#F1F3F4", fontcolor="#202124"]; Seizure_Activity [label="Seizure Activity", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Carisbamate -> VGSC [label="Inhibits", color="#EA4335"]; Carisbamate -> T_type_Ca [label="Inhibits", color="#FBBC05"]; Carisbamate -> Ih [label="Inhibits", color="#34A853"]; VGSC -> Action_Potential [label="Initiates &\nPropagates", color="#202124"]; Action_Potential -> Neuronal_Firing [color="#202124"]; Action_Potential -> Glutamate_Release [color="#202124"]; Glutamate_Release -> EPSCs [label="Induces", color="#202124"]; Neuronal_Firing -> Neuronal_Excitability [label="Increases", color="#202124"]; EPSCs -> Neuronal_Excitability [label="Increases", color="#202124"]; T_type_Ca -> Neuronal_Excitability [label="Contributes to", color="#202124"]; Ih -> Neuronal_Excitability [label="Modulates", color="#202124"]; Neuronal_Excitability -> Seizure_Activity [label="Leads to", color="#EA4335"];
{rank=same; Carisbamate;} {rank=same; VGSC; T_type_Ca; Ih;} {rank=same; Action_Potential; Glutamate_Release;} {rank=same; Neuronal_Firing; EPSCs;} {rank=same; Neuronal_Excitability;} {rank=same; Seizure_Activity;} } end_dot Caption: Carisbamate's multifaceted mechanism of action on neuronal excitability.
// Nodes Start [label="Start: Cell Preparation\n(e.g., Cultured Neurons)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Setup [label="Whole-Cell Patch-Clamp\nSetup", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Establish_WC [label="Establish Whole-Cell\nConfiguration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Record_Baseline [label="Record Baseline\nIonic Currents", fillcolor="#FBBC05", fontcolor="#202124"]; Apply_Carisbamate [label="Apply Carisbamate\n(Varying Concentrations)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Record_Post_Drug [label="Record Post-Drug\nIonic Currents", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Data Analysis:\n- Measure Current Amplitude/Frequency\n- Calculate % Inhibition\n- Determine IC50", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End: Determine Effect\nof Carisbamate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Setup [color="#202124"]; Setup -> Establish_WC [color="#202124"]; Establish_WC -> Record_Baseline [color="#202124"]; Record_Baseline -> Apply_Carisbamate [color="#202124"]; Apply_Carisbamate -> Record_Post_Drug [color="#202124"]; Record_Post_Drug -> Data_Analysis [color="#202124"]; Data_Analysis -> End [color="#202124"]; } end_dot Caption: Generalized workflow for whole-cell patch-clamp experiments.
Conclusion
References
- 1. Carisbamate, a novel neuromodulator, inhibits voltage-gated sodium channels and action potential firing of rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the effects of the novel anticonvulsant compound carisbamate (RWJ-333369) on rat piriform cortical neurones in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-Carisbamate-d4: A Technical Guide for Drug Development Professionals
An In-depth Whitepaper on the Physicochemical Properties, Mechanism of Action, and Analytical Quantification of (Rac)-Carisbamate-d4
This technical guide provides a comprehensive overview of this compound, a deuterated analog of the anticonvulsant drug Carisbamate. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, the pharmacological action of its parent compound, and protocols for its use as an internal standard in analytical studies.
Core Physicochemical Data
This compound is a stable, isotopically labeled form of Carisbamate, designed for use in quantitative bioanalytical assays. The incorporation of four deuterium atoms provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based methods.
| Property | Value | Reference |
| CAS Number | 1329808-36-7 | [1] |
| Molecular Weight | 219.66 g/mol | [1] |
| Molecular Formula | C₉H₆D₄ClNO₃ | |
| IUPAC Name | 2-(2-chlorophenyl-3,4,5,6-d4)-2-hydroxyethyl carbamate | [1] |
| Synonyms | This compound | |
| Parent Drug | Carisbamate | [1] |
Pharmacological Context: The Mechanism of Action of Carisbamate
This compound serves as an analytical tool in the study of Carisbamate. Therefore, understanding the mechanism of action of the parent compound is crucial for contextualizing its research applications. While the precise mechanism of Carisbamate is not fully elucidated, extensive research points to its role as a modulator of neuronal excitability, primarily through the inhibition of voltage-gated sodium channels.[2] There is also evidence suggesting an influence on GABAergic neurotransmission.
Carisbamate has been shown to produce a concentration-, voltage-, and use-dependent inhibition of voltage-gated sodium channels. This action effectively reduces the repetitive firing of action potentials in neurons, a key factor in seizure propagation.
Experimental Protocols: Quantification of Carisbamate using this compound
The primary application of this compound is as an internal standard in the quantitative analysis of Carisbamate in biological matrices. Below is a detailed methodology adapted from established liquid chromatography-mass spectrometry (LC-MS) protocols for Carisbamate.
Objective: To accurately quantify the concentration of Carisbamate in plasma samples using a liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-qTOF-MS) method with this compound as an internal standard.
Materials and Reagents:
-
Carisbamate analytical standard
-
This compound (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Control plasma (e.g., rat or human)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Quadrupole Time-of-Flight (qTOF) Mass Spectrometer
Procedure:
-
Standard and Internal Standard Preparation:
-
Prepare stock solutions of Carisbamate and this compound in a suitable organic solvent (e.g., acetonitrile).
-
Create a series of working standard solutions of Carisbamate by serial dilution of the stock solution.
-
Prepare a working solution of the internal standard, this compound, at a constant concentration.
-
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of plasma sample (calibration standard, quality control, or unknown), add a fixed volume of the internal standard working solution.
-
Vortex briefly.
-
Add three volumes of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic phase (Mobile Phase B) to ensure separation of the analyte from matrix components.
-
Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.4 mL/min).
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Product ion scan for quantitative analysis.
-
Precursor and Product Ions:
-
Carisbamate: Monitor the transition of the protonated molecule [M+H]⁺ to a specific product ion.
-
This compound: Monitor the transition of its corresponding protonated molecule [M+H]⁺ to its product ion. The mass shift of +4 Da will differentiate it from the unlabeled Carisbamate.
-
-
Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum signal intensity.
-
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for both Carisbamate and this compound.
-
Calculate the peak area ratio of Carisbamate to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of Carisbamate in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Carisbamate in preclinical and clinical research. Its use as an internal standard corrects for variability in sample preparation and analysis, ensuring high-quality data for pharmacokinetic, pharmacodynamic, and toxicological studies. The methodologies and data presented in this guide provide a solid foundation for the integration of this compound into drug development workflows.
References
- 1. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carisbamate, a novel neuromodulator, inhibits voltage-gated sodium channels and action potential firing of rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Determination of the Solubility of (Rac)-Carisbamate-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodology for determining the solubility of (Rac)-Carisbamate-d4, a deuterated analog of the investigational anticonvulsant drug, Carisbamate. Due to the limited availability of public data on the specific solubility of this compound, this document focuses on the standardized experimental protocol to accurately measure its solubility in various solvents.
Introduction to this compound
This compound is the deuterated form of Carisbamate, an investigational drug that has been studied for its potential in treating neurological conditions, particularly epilepsy.[1] Deuterated compounds like this compound are frequently used as internal standards in analytical and pharmacokinetic studies to enhance the accuracy of measurements in techniques such as mass spectrometry and liquid chromatography.
Chemical Structure:
-
IUPAC Name: 2-(2-chlorophenyl-3,4,5,6-d4)-2-hydroxyethyl carbamate
-
Molecular Formula: C₉H₆D₄ClNO₃
-
Molecular Weight: Approximately 219.66 g/mol
Solubility of this compound: Data Summary
As of the latest literature review, specific quantitative solubility data for this compound in various organic and aqueous solvents is not publicly available. The determination of solubility is a critical step in early drug development as it influences bioavailability, formulation, and dosage. Therefore, a standardized experimental approach is necessary to characterize this fundamental physicochemical property.
The following sections outline a detailed protocol for determining the equilibrium solubility of this compound.
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. It involves creating a saturated solution and then measuring the concentration of the dissolved solute.
3.1. Materials and Equipment
-
This compound (solid form)
-
Selected solvents (e.g., Water, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile)
-
Glass vials or flasks with airtight seals
-
Temperature-controlled orbital shaker or agitator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm, chemically inert)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Analytical balance
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a pre-determined volume of the chosen solvent in a sealed glass vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Prepare each solvent in triplicate to ensure the reproducibility of the results.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute. The exact time should be determined by preliminary experiments, ensuring the concentration does not change between later time points.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand to let the undissolved solid settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the samples.
-
Carefully withdraw the supernatant (the saturated solution) using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered saturated solution and the standard solutions using a validated HPLC method. This will allow for the accurate quantification of the solute concentration in the saturated sample.
-
A calibration curve is generated from the standard solutions to determine the concentration of this compound in the experimental samples.
-
-
Data Reporting:
-
The solubility is typically reported in units of mg/mL or mol/L at the specified temperature.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
References
Stability of Deuterated Carisbamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability of deuterated Carisbamate under various laboratory conditions. While specific experimental data on the deuterated form of Carisbamate is not extensively available in public literature, this document extrapolates from the known chemical properties of Carisbamate, general principles of drug stability testing for deuterated compounds, and regulatory guidelines to present a thorough framework for its stability assessment. This guide includes detailed hypothetical experimental protocols, data presentation in structured tables for clarity, and visualizations of experimental workflows and potential degradation pathways to aid researchers in designing and executing stability studies. The information herein is intended to serve as a foundational resource for drug development professionals working with deuterated Carisbamate.
Introduction
Carisbamate, an experimental anticonvulsant, is known to modulate voltage-gated sodium channels.[1][2][3] Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategy employed in drug development to potentially improve pharmacokinetic and metabolic profiles through the kinetic isotope effect.[4][5] The stronger carbon-deuterium bond can slow down metabolic processes, leading to enhanced stability and a longer half-life of the drug. Understanding the stability of deuterated Carisbamate is crucial for its development as a therapeutic agent, ensuring its quality, efficacy, and safety.
This guide outlines a systematic approach to evaluating the stability of deuterated Carisbamate, drawing upon the International Council for Harmonisation (ICH) guidelines for stability testing.
Predicted Degradation Pathways
Based on the chemical structure of Carisbamate, which contains ester and carbamate functional groups, the following degradation pathways can be anticipated under forced degradation conditions.
Hydrolytic Degradation
-
Acidic and Basic Conditions: The ester and carbamate moieties are susceptible to hydrolysis. Under acidic or basic conditions, Carisbamate is likely to degrade into its constituent alcohol and the corresponding acid or amine derivatives.
Oxidative Degradation
-
Oxidizing agents may target various positions on the molecule, potentially leading to the formation of N-oxides or hydroxylated derivatives.
Photolytic Degradation
-
Exposure to light, particularly UV radiation, could induce photolytic degradation, potentially leading to the formation of radical species and subsequent decomposition products.
Thermal Degradation
-
Elevated temperatures may lead to the cleavage of the less stable bonds within the molecule, resulting in various degradation products.
A proposed degradation pathway is visualized in the following diagram.
Caption: Potential Degradation Pathways of Deuterated Carisbamate.
Experimental Protocols
The following are detailed, illustrative protocols for assessing the stability of deuterated Carisbamate.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop and validate a stability-indicating analytical method.
3.1.1. General Workflow for Forced Degradation
Caption: General Workflow for Forced Degradation Studies.
3.1.2. Protocol for Hydrolytic Degradation
-
Acid Hydrolysis: Dissolve deuterated Carisbamate in a suitable solvent and add 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve deuterated Carisbamate in a suitable solvent and add 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Neutral Hydrolysis: Dissolve deuterated Carisbamate in purified water and incubate at 60°C for 24 hours.
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC or LC-MS/MS method.
3.1.3. Protocol for Oxidative Degradation
-
Dissolve deuterated Carisbamate in a suitable solvent and add 3% hydrogen peroxide.
-
Incubate at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw samples and analyze.
3.1.4. Protocol for Thermal Degradation
-
Place solid deuterated Carisbamate in a controlled temperature oven at 70°C.
-
Expose the sample for a period of 7 days.
-
At appropriate time points, withdraw samples, dissolve in a suitable solvent, and analyze.
3.1.5. Protocol for Photostability Testing
-
Expose solid deuterated Carisbamate to a light source according to ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be protected from light with aluminum foil.
-
At the end of the exposure period, analyze both the exposed and control samples.
Long-Term and Accelerated Stability Studies
These studies are performed to determine the shelf-life and recommended storage conditions for the drug substance, following ICH Q1A(R2) guidelines.
3.2.1. Storage Conditions
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
3.2.2. Testing Frequency
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months
-
Accelerated: 0, 3, and 6 months
Freeze-Thaw Stability
This study assesses the stability of deuterated Carisbamate when subjected to repeated freezing and thawing cycles.
-
Prepare solutions of deuterated Carisbamate at low and high concentrations.
-
Freeze the samples at -20°C for at least 12 hours.
-
Thaw the samples at room temperature until completely thawed.
-
Repeat this cycle for a minimum of three times.
-
After the final thaw, analyze the samples and compare the results to a control sample that has not undergone freeze-thaw cycles.
Data Presentation
The following tables are illustrative examples of how quantitative stability data for deuterated Carisbamate could be presented.
Table 1: Hypothetical Forced Degradation Data for Deuterated Carisbamate
| Stress Condition | Duration | Assay of Deuterated Carisbamate (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Impurities (%) |
| 0.1 N HCl (60°C) | 24 h | 85.2 | 8.1 | 3.5 | 14.8 |
| 0.1 N NaOH (60°C) | 24 h | 79.8 | 12.5 | 4.2 | 20.2 |
| 3% H₂O₂ (RT) | 24 h | 92.1 | 2.8 | 1.5 | 7.9 |
| Thermal (70°C) | 7 days | 95.6 | 1.2 | 0.8 | 4.4 |
| Photolytic | 1.2 M lux h | 96.3 | 0.9 | 0.5 | 3.7 |
Table 2: Hypothetical Long-Term Stability Data for Deuterated Carisbamate at 25°C/60% RH
| Time Point (Months) | Appearance | Assay (%) | Degradant 1 (%) | Total Impurities (%) |
| 0 | White Powder | 99.8 | <0.05 | 0.2 |
| 3 | White Powder | 99.7 | <0.05 | 0.3 |
| 6 | White Powder | 99.6 | 0.06 | 0.4 |
| 12 | White Powder | 99.5 | 0.08 | 0.5 |
| 24 | White Powder | 99.2 | 0.12 | 0.8 |
Table 3: Hypothetical Freeze-Thaw Stability Data for Deuterated Carisbamate
| Number of Cycles | Concentration | Assay (%) | Total Impurities (%) |
| 0 (Control) | Low | 99.9 | 0.1 |
| High | 99.8 | 0.2 | |
| 1 | Low | 99.8 | 0.2 |
| High | 99.7 | 0.3 | |
| 3 | Low | 99.7 | 0.3 |
| High | 99.6 | 0.4 | |
| 5 | Low | 99.5 | 0.5 |
| High | 99.4 | 0.6 |
Conclusion
This technical guide provides a comprehensive, albeit predictive, framework for assessing the stability of deuterated Carisbamate. The provided protocols and data presentation formats are based on established regulatory guidelines and general principles of pharmaceutical stability testing. Researchers and drug development professionals should adapt these methodologies to their specific formulations and analytical capabilities. A thorough understanding of the stability profile of deuterated Carisbamate is paramount for its successful development and potential clinical application. Further experimental studies are necessary to confirm the specific degradation pathways and stability characteristics of this molecule.
References
- 1. SK life science Initiates Phase 3 Clinical Trial of Carisbamate for Lennox-Gastaut Syndrome [prnewswire.com]
- 2. The novel antiepileptic drug carisbamate (RWJ 333369) is effective in inhibiting spontaneous recurrent seizure discharges and blocking sustained repetitive firing in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carisbamate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
Potential Therapeutic Applications of Carisbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carisbamate (YKP509, RWJ-333369) is an investigational neuromodulator with a primary focus on the treatment of epilepsy, particularly drug-resistant focal epilepsy and Lennox-Gastaut Syndrome (LGS).[1][2] Its mechanism of action, while not fully elucidated, is understood to involve the inhibition of voltage-gated sodium channels (VGSCs), leading to a reduction in neuronal hyperexcitability.[3][4] Preclinical studies have demonstrated its broad-spectrum anticonvulsant activity in various animal models of epilepsy. Clinical trials have shown mixed but promising results, leading to ongoing Phase 3 investigations for LGS. This technical guide provides a comprehensive overview of the current knowledge on Carisbamate, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies for key studies.
Mechanism of Action
Carisbamate's primary mechanism of action is the inhibition of voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials in neurons.[3] This inhibitory action is concentration-, voltage-, and use-dependent, suggesting a preferential binding to channels in the inactivated state, which is characteristic of rapidly firing neurons during seizure activity.
In addition to its direct action on VGSCs, Carisbamate has been shown to modulate glutamatergic neurotransmission. Studies in the dentate gyrus have indicated that Carisbamate reduces glutamate release through a presynaptic, action potential-dependent mechanism. This effect contributes to the overall reduction of excitatory synaptic transmission without directly affecting GABAergic inhibitory currents.
Signaling Pathway Diagram
References
- 1. Carisbamate prevents the development and expression of spontaneous recurrent epileptiform discharges and is neuroprotective in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Carisbamate (RWJ-333369) inhibits glutamate transmission in the granule cell of the dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carisbamate, a novel neuromodulator, inhibits voltage-gated sodium channels and action potential firing of rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of Deuterium Labeling in Drug Metabolism Studies
The strategic substitution of hydrogen with its stable, non-radioactive isotope, deuterium, has become a potent tool in modern drug discovery and development. This technique, known as deuteration or "deuterium switching," leverages the kinetic isotope effect (KIE) to beneficially alter a drug's metabolic profile.[1][2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond; this subtle yet profound difference can significantly impact the pharmacokinetics of a drug, often leading to improved metabolic stability, a longer half-life, and a more favorable safety profile.[1][3] This guide provides a comprehensive overview of the core principles of deuterium labeling, focusing on its role in drug metabolism studies, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.
Core Principle: The Kinetic Isotope Effect (KIE)
The primary mechanism underpinning the utility of deuterated drugs is the kinetic isotope effect (KIE).[1] A chemical bond involving deuterium (C-D) is stronger and vibrates at a lower frequency than a C-H bond. Consequently, breaking a C-D bond requires more energy and occurs at a slower rate. In drug metabolism, many enzymatic reactions, particularly those catalyzed by the Cytochrome P450 (CYP) enzyme superfamily, involve the cleavage of a C-H bond as a rate-determining step. By selectively replacing hydrogen with deuterium at these metabolically vulnerable sites ("soft spots"), the rate of metabolism can be significantly reduced. If the C-H bond-breaking step is at least partially rate-limiting, a deuterium KIE greater than 1 will be observed.
Key Applications in Drug Metabolism
Improving Pharmacokinetic (PK) Profiles
By slowing the rate of metabolism, deuterium labeling can lead to several desirable pharmacokinetic changes.
-
Increased Half-life (t½): The drug remains in the body for a longer period.
-
Increased Exposure (AUC): The total amount of drug the body is exposed to over time is enhanced.
-
Reduced Clearance (CL): The rate at which the drug is removed from the body is decreased.
-
Potentially Lower and Less Frequent Dosing: This can improve patient compliance and may minimize dose-dependent side effects.
The first deuterated drug approved by the FDA in 2017 was deutetrabenazine, an analog of tetrabenazine used to treat chorea associated with Huntington's disease. This approval marked a significant milestone, validating the "deuterium switch" strategy.
| Drug | Deuterated Analog | Key Pharmacokinetic Parameter | Improvement | Reference(s) |
| Tetrabenazine | Deutetrabenazine | Half-life (t½) of active metabolites | ~2-fold increase | |
| Tetrabenazine | Deutetrabenazine | Overall exposure (AUC) of active metabolites | ~2-fold increase | |
| Sorafenib | Donafenib | Half-life (t½) | Longer half-life and better PK properties | |
| Ruxolitinib | CTP-543 | Half-life (t½) | Increased by ~2-fold | |
| Ivacaftor | CTP-656 | Half-life (t½) | Increased by ~2-fold |
Table 1: Impact of Deuterium Labeling on Pharmacokinetic Parameters of Selected Drugs.
Altering Metabolic Pathways: "Metabolic Switching"
If a drug is metabolized by multiple alternate pathways, deuterating a primary metabolic site can slow down that pathway, causing the metabolism to shift towards alternative routes. This phenomenon, known as "metabolic switching," can be advantageous if the alternative pathways produce fewer toxic or inactive metabolites. For example, studies on deuterated caffeine showed that deuteration at one methyl group at a time attenuated oxidation at that specific position and induced significant metabolic switching to the non-deuterated sites.
Internal Standards for Quantitative Bioanalysis
Deuterium-labeled compounds are considered the "gold standard" for use as internal standards (IS) in quantitative mass spectrometry, particularly LC-MS/MS. In this technique, called isotope dilution mass spectrometry (IDMS), a known quantity of the deuterated analog is added to a sample at the earliest stage. Because the deuterated IS is chemically identical to the analyte, it behaves nearly identically during sample extraction, chromatography, and ionization, correcting for sample loss and matrix effects. This allows for highly accurate and precise quantification of the analyte.
Key considerations for a good deuterated internal standard include:
-
High Isotopic Purity: The IS should be free from contamination with the unlabeled analyte.
-
Label Stability: Deuterium atoms should be placed on stable, non-exchangeable positions to avoid loss during sample processing or analysis.
-
Sufficient Mass Difference: The mass increase should be enough to move the signal outside the natural isotopic distribution of the analyte.
Experimental Protocols
Protocol 1: Synthesis of Deuterium-Labeled Compounds
The introduction of deuterium can be achieved through various methods. The choice depends on the desired labeling site and substrate stability.
A. General Protocol for Catalytic Hydrogen-Deuterium (H/D) Exchange This method is useful for introducing deuterium into molecules using a catalyst and a deuterium source.
-
Materials: Substrate, Palladium on carbon (Pd/C, 10 wt%), Deuterium oxide (D₂O) or Deuterium gas (D₂), Anhydrous solvent (e.g., THF, Ethyl Acetate).
-
Procedure:
-
Thoroughly dry a reaction vessel and stirrer bar. Add the substrate and Pd/C catalyst.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen) to remove air and moisture.
-
Add the anhydrous solvent under the inert atmosphere.
-
Introduce the deuterium source. If using D₂O, add it directly to the mixture. If using D₂ gas, evacuate the inert gas and introduce D₂ gas to the desired pressure.
-
Heat the reaction mixture (e.g., 50-150°C) and stir for a specified time (e.g., 12-48 hours), monitoring for completion via TLC or LC-MS.
-
After completion, cool the mixture to room temperature. Filter through a pad of celite to remove the catalyst.
-
Remove the solvent under reduced pressure. Purify the crude product using column chromatography or recrystallization.
-
Confirm the extent and position of deuteration using ¹H NMR, ²H NMR, and Mass Spectrometry.
-
B. General Protocol for Reductive Deuteration This technique uses deuterated reducing agents to introduce deuterium with high specificity.
-
Materials: Substrate (e.g., ketone, ester, alkene), Deuterated reducing agent (e.g., Sodium borodeuteride (NaBD₄), Lithium aluminum deuteride (LiAlD₄)), Anhydrous solvent (e.g., Methanol-d₄, THF, Diethyl ether).
-
Procedure:
-
Dissolve the substrate in an appropriate anhydrous solvent in a dry reaction vessel under an inert atmosphere.
-
Cool the solution in an ice bath (0°C).
-
Slowly add the deuterated reducing agent (e.g., NaBD₄) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
-
Analyze the final product by NMR and mass spectrometry to confirm deuteration.
-
Protocol 2: In Vitro Metabolic Stability Assay
This assay is crucial for comparing the intrinsic clearance of a deuterated compound to its non-deuterated counterpart.
-
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds in liver microsomes.
-
Materials: Deuterated and non-deuterated test compounds, Liver microsomes (e.g., human, rat), NADPH regenerating system, Phosphate buffer, Quenching solution (e.g., cold acetonitrile with an internal standard).
-
Procedure:
-
Preparation: Prepare a master mix containing liver microsomes and phosphate buffer. Pre-warm the mixture to 37°C.
-
Initiation: Add the test compound (deuterated or non-deuterated) to the master mix. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubation and Sampling: Incubate the reaction at 37°C with gentle shaking. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the mixture.
-
Quenching: Immediately stop the reaction in the collected aliquots by adding the cold quenching solution.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the amount of parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life using the formula: t½ = 0.693 / k. Compare the t½ values of the deuterated and non-deuterated compounds.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for comparing the PK profiles of deuterated and non-deuterated compounds in an animal model.
-
Animals: Male Sprague-Dawley rats (or other appropriate species).
-
Procedure:
-
Acclimatization & Fasting: Acclimate animals for at least one week. Fast them overnight before dosing.
-
Dosing: Divide animals into two groups (one for the deuterated compound, one for the non-deuterated). Administer a single oral dose of the test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) via the tail or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 min at 4°C) to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method with an appropriate internal standard (ideally, a different stable isotope-labeled version).
-
Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key PK parameters (Cmax, Tmax, AUC, t½, CL/F) from the plasma concentration-time data for both groups.
-
Statistical Analysis: Statistically compare the PK parameters between the deuterated and non-deuterated groups to determine if the differences are significant.
-
Conclusion
Deuterium labeling has transitioned from a niche academic tool to a clinically and commercially validated strategy in drug development. By leveraging the kinetic isotope effect, researchers can meticulously modify the metabolic properties of drug candidates. This leads to tangible benefits, including improved pharmacokinetic profiles, enhanced safety through the reduction of toxic metabolites, and the potential for greater therapeutic efficacy. Furthermore, deuterated compounds are indispensable as internal standards, ensuring the accuracy and reliability of quantitative bioanalysis, a cornerstone of drug development. A thorough understanding of the underlying principles and the application of rigorous experimental protocols are essential for successfully harnessing the "deuterium switch" to develop innovative and improved medicines.
References
An In-depth Technical Guide on the Safety and Toxicity Profile of (Rac)-Carisbamate-d4
Disclaimer: This document provides a comprehensive overview of the non-clinical safety and toxicity profile of Carisbamate. The information presented is based on available scientific literature and regulatory documents. It is important to note that specific safety and toxicity data for the deuterated analog, (Rac)-Carisbamate-d4, are not publicly available. The data herein are for the non-deuterated compound, Carisbamate. The safety profile of this compound is expected to be comparable to that of Carisbamate, as deuteration is not anticipated to alter the toxicological properties. However, this assumption has not been experimentally verified. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
Carisbamate is an investigational drug that has been studied for its potential as an anticonvulsant.[1] Its mechanism of action is primarily attributed to the inhibition of voltage-gated sodium channels.[2][3][4] As with any therapeutic agent, a thorough understanding of its safety and toxicity profile is paramount for its potential clinical development and application. This technical guide summarizes the key non-clinical safety and toxicity findings for Carisbamate, covering acute and repeat-dose toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity.
Pharmacodynamics: Mechanism of Action
The primary pharmacodynamic effect of Carisbamate is the inhibition of voltage-gated sodium channels (VGSCs), which contributes to its anticonvulsant activity.[2]
Inhibition of Voltage-Gated Sodium Channels
In vitro studies have demonstrated that Carisbamate causes a concentration-, voltage-, and use-dependent inhibition of VGSCs. The half-maximal inhibitory concentrations (IC50) for this effect are presented in Table 1.
Table 1: In Vitro Inhibition of Voltage-Gated Sodium Channels by Carisbamate
| Channel Subtype/Preparation | IC50 (µM) | Holding Potential (mV) | Reference |
| Rat Nav1.2 | 68 | -67 | |
| Rat Hippocampal Neurons | 89 | -67 | |
| Transient Na+ Current (INa(T)) in GH3 cells | 56.4 | Not Specified | |
| Late Na+ Current (INa(L)) in GH3 cells | 11.4 | Not Specified |
Signaling Pathway
The inhibitory action of Carisbamate on voltage-gated sodium channels leads to a reduction in excessive neuronal firing, a key factor in seizure generation. The following diagram illustrates this proposed mechanism.
Non-Clinical Toxicity
A comprehensive battery of non-clinical toxicity studies has been conducted to evaluate the safety profile of Carisbamate.
Acute Toxicity
Repeat-Dose Toxicity
Repeat-dose toxicity studies have been conducted in mice, rats, and monkeys. The primary target organ system for toxicity was the central nervous system (CNS). The No-Observed-Adverse-Effect Levels (NOAELs) from these studies are summarized in Table 2.
Table 2: Summary of Repeat-Dose Toxicity Studies with Carisbamate
| Species | Duration | Route | NOAEL (mg/kg/day) | Key Findings at Higher Doses | Reference |
| Mouse | 3 months | Oral (gavage) | 30 | Mortality and CNS clinical signs (tremors, ataxia, hypoactivity, myoclonic jerking, recumbency) at ≥ 60 mg/kg/day. | |
| Rat | 28 days | Oral | Not explicitly stated | Mortality at 100 mg/kg/day; CNS clinical signs (uncoordinated gait, decreased activity, decreased righting reflex) at ≥ 60 mg/kg. | |
| Rat | 26 weeks | Oral | 12 | Mortality at 48 mg/kg/day; CNS clinical signs (decreased activity, uncoordinated gait) at ≥ 24 mg/kg/day. | |
| Monkey | 52 weeks | Oral (gavage) | 18 | Severe clinical signs (decreased activity, hunchback, crouching, incoordination) at higher doses. |
Genotoxicity
Carisbamate was evaluated for its genotoxic potential in a standard battery of in vitro and in vivo assays, as recommended by the ICH S2(R1) guideline. The results of these studies were negative, indicating that Carisbamate is not genotoxic. A summary of the genotoxicity studies is provided in Table 3.
Table 3: Genotoxicity Profile of Carisbamate
| Assay | Test System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium and E. coli | With and without S9 | Negative | |
| In Vitro Mammalian Cell Gene Mutation Assay | Mouse Lymphoma Cells | With and without S9 | Negative | |
| In Vivo Micronucleus Assay | Rat Bone Marrow | Not Applicable | Negative |
The following diagram outlines the typical workflow for a standard battery of genotoxicity testing.
References
- 1. The novel antiepileptic drug carisbamate (RWJ 333369) is effective in inhibiting spontaneous recurrent seizure discharges and blocking sustained repetitive firing in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carisbamate, a novel neuromodulator, inhibits voltage-gated sodium channels and action potential firing of rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Concerted suppressive effects of carisbamate, an anti-epileptic alkyl-carbamate drug, on voltage-gated Na+ and hyperpolarization-activated cation currents [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Analysis of Carisbamate in Human Plasma by LC-MS/MS using (Rac)-Carisbamate-d4 as an Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Carisbamate in human plasma. The method employs (Rac)-Carisbamate-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. Sample preparation is streamlined using a simple and efficient protein precipitation procedure. The chromatographic separation is achieved in under 5 minutes, allowing for high-throughput analysis. This method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Introduction
Carisbamate is an investigational neuromodulatory agent that has been studied for the treatment of epilepsy and other neurological disorders.[1] Accurate and reliable quantification of Carisbamate in biological matrices is essential for pharmacokinetic and toxicokinetic studies during drug development. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis by LC-MS/MS.[2] The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing the most effective correction for analytical variability.[3][4] This application note presents a fully validated LC-MS/MS method for the determination of Carisbamate in human plasma, utilizing this compound as the internal standard.
Experimental
Materials and Reagents
-
Carisbamate reference standard (≥98% purity)
-
This compound (≥98% isotopic purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Deionized water
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Analytical Column: Phenomenex Kinetex® C18, 2.6 µm, 50 x 2.1 mm or equivalent
LC-MS/MS Conditions
The LC-MS/MS parameters were optimized for the analysis of Carisbamate and its deuterated internal standard.
Table 1: LC Method Parameters
| Parameter | Value |
| Column | Phenomenex Kinetex® C18, 2.6 µm, 50 x 2.1 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | |
| Time (min) | %B |
| 0.00 | 20 |
| 0.50 | 20 |
| 2.50 | 95 |
| 3.50 | 95 |
| 3.60 | 20 |
| 4.50 | 20 |
Table 2: MS/MS Parameters
| Parameter | Carisbamate | This compound |
| Ionization Mode | ESI Positive | ESI Positive |
| Q1 Mass (m/z) | 216.1 | 220.1 |
| Q3 Mass (m/z) | 198.1 | 202.1 |
| Dwell Time (ms) | 100 | 100 |
| Declustering Potential (V) | 45 | 45 |
| Entrance Potential (V) | 10 | 10 |
| Collision Energy (V) | 15 | 15 |
| Collision Cell Exit Potential (V) | 8 | 8 |
Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Carisbamate and this compound into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the Carisbamate primary stock solution with 50:50 (v/v) methanol:water to achieve concentrations for spiking calibration standards.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.
-
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Calibration Standards:
-
Spike appropriate volumes of the Carisbamate working standard solutions into blank human plasma to obtain final concentrations ranging from 1 ng/mL to 1000 ng/mL (e.g., 1, 2.5, 5, 10, 50, 100, 500, 1000 ng/mL).
-
-
Quality Control (QC) Samples:
-
Prepare QC samples in blank human plasma at four concentration levels:
-
LLOQ QC: 1 ng/mL
-
Low QC: 3 ng/mL
-
Mid QC: 75 ng/mL
-
High QC: 750 ng/mL
-
-
Sample Preparation Protocol (Protein Precipitation)
-
Aliquot 50 µL of plasma samples (standards, QCs, or unknown study samples) into a 96-well plate or microcentrifuge tubes.
-
Add 150 µL of the IS working solution (100 ng/mL this compound in acetonitrile) to each sample.
-
Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 4000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Results and Discussion
The developed method demonstrated high selectivity, with no significant interfering peaks observed at the retention times of Carisbamate and the internal standard in blank plasma samples.
Linearity
The calibration curve was linear over the concentration range of 1 ng/mL to 1000 ng/mL. A weighted (1/x²) linear regression analysis was used to generate the calibration curve. The correlation coefficient (r²) was consistently >0.995.
Table 3: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Regression Model | Mean r² |
| Carisbamate | 1 - 1000 | Weighted (1/x²) Linear | >0.995 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated using the QC samples at four concentration levels. The results, summarized in Table 4, are within the acceptance criteria of ±15% (±20% for LLOQ) as per regulatory guidelines.
Table 4: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
| LLOQ QC | 1.0 | 8.5 | 105.2 | 10.2 | 103.8 |
| Low QC | 3.0 | 6.2 | 98.7 | 7.5 | 99.5 |
| Mid QC | 75.0 | 4.1 | 101.5 | 5.3 | 102.1 |
| High QC | 750.0 | 3.5 | 97.9 | 4.8 | 98.6 |
Recovery and Matrix Effect
The extraction recovery of Carisbamate was determined by comparing the peak areas of pre-extraction spiked samples to post-extraction spiked samples at three QC levels. The matrix effect was evaluated by comparing the peak areas of post-extraction spiked samples to neat solutions.
Table 5: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| Low QC | 3.0 | 92.5 | 98.1 |
| Mid QC | 75.0 | 94.1 | 99.3 |
| High QC | 750.0 | 93.7 | 97.6 |
The results indicate a consistent and high extraction recovery and minimal matrix effect, demonstrating the robustness of the sample preparation method.
Visualizations
Caption: Sample preparation workflow using protein precipitation.
Caption: Logic of the stable isotope-labeled internal standard method.
Conclusion
This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of Carisbamate in human plasma. The use of this compound as an internal standard ensures high accuracy and precision. The simple protein precipitation sample preparation protocol and short chromatographic run time make this method ideal for high-throughput bioanalysis in support of clinical and preclinical studies. The method was successfully validated according to established bioanalytical method validation guidelines.
References
- 1. Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Qualification and application of liquid chromatography-quadrupole time-of-flight mass spectrometric method for the determination of carisbamate in rat plasma and prediction of its human pharmacokinetics using physiologically based pharmacokinetic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Qualification and application of liquid chromatography-quadrupole time-of-flight mass spectrometric method for the determination of carisbamate in rat plasma and prediction of its human pharmacokinetics using physiologically based pharmacokinetic modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
Quantitative Analysis of Carisbamate in Biological Matrices using a Deuterated Internal Standard
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carisbamate ((S)-2-O-carbamoyl-1-O-chlorophenyl-ethanol) is an anticonvulsant drug that has been investigated for the treatment of various forms of epilepsy.[1][2] Its mechanism of action is primarily understood to be the inhibition of voltage-gated sodium channels, which helps to stabilize nerve cell activity and prevent the excessive neuronal firing associated with seizures.[3][4] The metabolism of Carisbamate is mainly carried out by uridine diphosphate glucuronosyltransferase.[2] To support pharmacokinetic, toxicokinetic, and clinical studies, a robust and reliable bioanalytical method for the quantification of Carisbamate in biological matrices is essential.
This application note details a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Carisbamate in plasma, utilizing a deuterated internal standard (IS). The use of a stable isotope-labeled internal standard, such as Carisbamate-d4, is the gold standard in quantitative mass spectrometry. It ensures the highest accuracy and precision by compensating for variations in sample preparation, matrix effects, and instrument response.
Principle
The method involves the extraction of Carisbamate and its deuterated internal standard from a biological matrix, typically plasma, followed by separation using liquid chromatography and detection by tandem mass spectrometry. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Experimental Protocols
The following is a representative protocol based on established methods for Carisbamate and structurally similar carbamate compounds. Method development and validation are required for specific applications.
1. Materials and Reagents
-
Carisbamate reference standard
-
Carisbamate-d4 (or other suitable deuterated variant) internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or ammonium acetate
-
Control human plasma (or other relevant biological matrix)
2. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare stock solutions of Carisbamate and Carisbamate-d4 in methanol or dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Carisbamate stock solution with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve and QC samples.
-
Internal Standard Working Solution: Dilute the Carisbamate-d4 stock solution with acetonitrile to a final concentration of 20 ng/mL.
-
Calibration Standards and QC Samples: Spike control plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples. A typical calibration curve range for Carisbamate is 9.05 to 6,600 ng/mL.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 40 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (acetonitrile containing 20 ng/mL Carisbamate-d4) to each tube.
-
Vortex the tubes for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
Carisbamate: The precursor ion would be [M+H]+, which is m/z 216.0. A potential product ion could be m/z 155.0.
-
Carisbamate-d4: The precursor ion would be [M+H]+, which is m/z 220.0 (assuming 4 deuterium atoms). The product ion would likely be the same as the unlabeled compound, m/z 155.0, or a deuterated fragment.
-
-
Instrument Parameters: Optimize source temperature, ion spray voltage, and collision energy for maximum signal intensity.
-
Data Presentation
The following tables summarize representative quantitative data for Carisbamate analysis.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Internal Standard | Carisbamate-d4 |
| Matrix | Human Plasma |
| Sample Preparation | Protein Precipitation |
| LC Column | C18 Reversed-Phase |
| Ionization Mode | ESI Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Carisbamate Bioanalytical Method Validation Parameters
| Validation Parameter | Representative Value | Reference |
| Linearity Range | 9.05 - 6,600 ng/mL | |
| Correlation Coefficient (r²) | > 0.99 | |
| Lower Limit of Quantification (LLOQ) | 9.05 ng/mL | |
| Intra-day Precision (%CV) | < 15% | |
| Inter-day Precision (%CV) | < 15% | |
| Intra-day Accuracy (% Bias) | Within ±15% | |
| Inter-day Accuracy (% Bias) | Within ±15% | |
| Extraction Recovery | ~33% (for protein precipitation) |
Visualizations
Caption: Experimental workflow for the quantitative analysis of Carisbamate.
Caption: Mechanism of action of Carisbamate on voltage-gated sodium channels.
References
- 1. Quantitation of Carisoprodol and Meprobamate in Urine and Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carisoprodol & Meprobamate Analysis by LCMS - AppNote [mtc-usa.com]
- 3. Rapid and sensitive LC–MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid and sensitive LC-MS/MS method for determination of felbamate in mouse plasma and tissues and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Pharmacokinetic Study of (Rac)-Carisbamate-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Carisbamate-d4 is the deuterated analog of Carisbamate, an investigational anticonvulsant drug.[1] Carisbamate's mechanism of action is not fully elucidated but is believed to involve the modulation of voltage-gated sodium channels.[2] Deuterium-labeled compounds like this compound are valuable tools in pharmacokinetic (PK) studies. The substitution of hydrogen with deuterium can alter metabolic rates, often leading to a slower metabolism and providing a valuable internal standard for bioanalytical assays. These application notes provide a comprehensive overview and detailed protocols for designing and conducting a preclinical pharmacokinetic study of this compound in a rodent model, and for the quantitative analysis of the compound in plasma samples.
Data Presentation: Pharmacokinetic Parameters of Carisbamate in Rats
The following table summarizes the pharmacokinetic parameters of the non-deuterated Carisbamate in rats after a single oral (PO) and intravenous (IV) administration. This data serves as a reference for interpreting the pharmacokinetic profile of this compound.
| Pharmacokinetic Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (2 mg/kg) |
| Cmax (ng/mL) | 2150 ± 380 | 3460 ± 410 |
| Tmax (h) | 0.5 ± 0.2 | 0.08 ± 0.01 |
| AUC (0-t) (ng·h/mL) | 8430 ± 1120 | 4120 ± 530 |
| AUC (0-inf) (ng·h/mL) | 8510 ± 1150 | 4150 ± 540 |
| Half-life (t1/2) (h) | 3.2 ± 0.5 | 2.9 ± 0.4 |
| Clearance (CL) (L/h/kg) | - | 0.48 ± 0.06 |
| Volume of Distribution (Vd) (L/kg) | - | 1.8 ± 0.2 |
| Bioavailability (F) (%) | 81.7 | - |
Data adapted from a study on the determination of Carisbamate in rat plasma using LC-qTOF-MS.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of this compound following oral administration to rats.
1. Animal Model:
-
Species: Sprague-Dawley rats (male, 8-10 weeks old)
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle, with free access to standard chow and water.
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment.
2. Dosing:
-
Formulation: this compound is suspended in a vehicle of 0.5% methylcellulose in sterile water.
-
Dose: A single oral dose of 10 mg/kg is administered via oral gavage.
-
Fasting: Animals should be fasted overnight prior to dosing, with water available ad libitum.
3. Blood Sampling:
-
Timepoints: Blood samples (approximately 0.25 mL) are collected from the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Collection: Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.
Analytical Method: LC-MS/MS Quantification of this compound in Rat Plasma
This protocol describes a sensitive and specific method for the quantification of this compound in rat plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of rat plasma, add 150 µL of acetonitrile containing the internal standard (e.g., a non-deuterated Carisbamate or another suitable analog).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
3. Data Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated from the plasma concentration-time data using non-compartmental analysis software.
Visualizations
Caption: Experimental workflow for the pharmacokinetic study of this compound in rats.
Caption: Proposed metabolic pathway of this compound.
References
Application Note and Protocol: Bioanalytical Method for Carisbamate in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carisbamate is an anti-epileptic drug with broad neuroprotective and anticonvulsant activities.[1][2] Accurate and reliable quantification of Carisbamate in biological matrices is essential for pharmacokinetic, toxicokinetic, and bioequivalence studies during drug development. This document provides a detailed protocol for the determination of Carisbamate in human plasma using a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. The described method is based on a protein precipitation extraction procedure and has been validated to ensure accuracy, precision, and reliability in line with regulatory guidelines.[3][4]
Scope
This protocol is intended for the quantitative analysis of Carisbamate in human plasma samples. The method is suitable for use in a regulated bioanalytical laboratory setting and can be adapted for various research and clinical trial applications.
Principle of the Method
The bioanalytical method involves the extraction of Carisbamate and an internal standard (IS), Verapamil, from human plasma via protein precipitation with acetonitrile.[2] Following extraction, the supernatant is injected into an LC-MS/MS system for chromatographic separation and detection. Quantification is achieved by comparing the peak area ratio of Carisbamate to the internal standard against a calibration curve.
Materials and Reagents
-
Carisbamate reference standard
-
Verapamil (Internal Standard) reference standard
-
Acetonitrile (HPLC grade or higher)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes, etc.)
Experimental Protocols
Preparation of Stock and Working Solutions
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Carisbamate and Verapamil reference standards into separate volumetric flasks.
-
Dissolve in an appropriate solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
-
Store stock solutions at 2-8°C, protected from light.
Working Solutions:
-
Prepare serial dilutions of the Carisbamate stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples.
-
Prepare a working solution of the internal standard (Verapamil) at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.
Preparation of Calibration Standards and Quality Control Samples
-
Spike blank human plasma with the appropriate Carisbamate working solutions to prepare calibration standards at concentrations ranging from approximately 9 ng/mL to 6600 ng/mL. A typical calibration curve may include 6-8 non-zero concentration levels.
-
Prepare QC samples in blank human plasma at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ): ~9.05 ng/mL
-
Low QC (LQC): Approximately 3x LLOQ
-
Medium QC (MQC): Mid-range of the calibration curve
-
High QC (HQC): Approximately 75-85% of the Upper Limit of Quantification (ULOQ)
-
Sample Preparation (Protein Precipitation)
The following diagram illustrates the protein precipitation workflow:
Detailed Steps:
-
Aliquot 100 µL of plasma (calibration standard, QC, or study sample) into a microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (Verapamil in acetonitrile).
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean autosampler vial or a well in a 96-well plate.
-
The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Analytical Method
The following diagram outlines the analytical workflow:
Chromatographic Conditions:
| Parameter | Condition |
| LC System | A suitable UHPLC or HPLC system |
| Column | A reversed-phase C18 column (e.g., 2.1 x 50 mm, <3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
| Gradient Elution | 0-0.5 min: 10% B0.5-0.9 min: Linear gradient to 95% B0.9-1.5 min: Hold at 95% B1.5-1.6 min: Linear gradient to 10% B1.6-3.0 min: Re-equilibrate at 10% B |
Mass Spectrometric Conditions:
| Parameter | Carisbamate | Verapamil (IS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 216.0 | 455.3 |
| Product Ion (m/z) | 155.0 | 165.1 |
| Declustering Potential (V) | 80 | 125 |
| Collision Energy (V) | 17 | 30 |
| Source Temperature | 500°C | 500°C |
| IonSpray Voltage (V) | 5500 | 5500 |
Method Validation Summary
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize the key validation parameters and their typical acceptance criteria.
Table 1: Calibration Curve and Linearity
| Parameter | Acceptance Criteria | Observed Result (Example) |
| Calibration Range | Should cover the expected concentration range of the study samples. | 9.05 to 6,600 ng/mL |
| Regression Model | The simplest model that adequately describes the concentration-response relationship should be used. A weighting factor may be applied. | Quadratic regression with 1/concentration² weighting |
| Correlation Coefficient (r) | ≥ 0.99 | > 0.99 |
| Accuracy of Back-calculated Concentrations | Within ±15% of the nominal value (±20% at the LLOQ). | Meets acceptance criteria. |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | ~9.05 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| LQC | ~25 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| MQC | ~3000 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| HQC | ~5000 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Acceptance criteria as per FDA/EMA guidelines. |
Table 3: Stability
| Stability Test | Storage Condition | Duration | Acceptance Criteria (% Deviation from Nominal) | Observed Result (Example) |
| Short-term (Bench-top) | Room Temperature | 6 hours | ± 15% | Stable |
| Long-term | -20°C or -70°C | 28 days | ± 15% | Stable at -20°C |
| Freeze-Thaw | 3 cycles from -20°C or -70°C to room temperature | 3 cycles | ± 15% | Stable |
| Post-preparative | Autosampler (e.g., 4°C) | To be determined | ± 15% | To be determined during validation. |
Data Analysis
-
Integrate the peak areas for Carisbamate and the internal standard (Verapamil).
-
Calculate the peak area ratio (Carisbamate/Verapamil).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using the validated regression model.
-
Determine the concentration of Carisbamate in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This application note provides a comprehensive and detailed protocol for the bioanalytical method development and validation for the quantification of Carisbamate in human plasma. The described LC-MS/MS method is sensitive, selective, and reliable for supporting pharmacokinetic and other studies in drug development. Adherence to this protocol and established regulatory guidelines will ensure the generation of high-quality bioanalytical data.
References
- 1. researchgate.net [researchgate.net]
- 2. Qualification and application of liquid chromatography-quadrupole time-of-flight mass spectrometric method for the determination of carisbamate in rat plasma and prediction of its human pharmacokinetics using physiologically based pharmacokinetic modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for Carisbamate Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carisbamate is a novel neuromodulatory agent investigated for its potential in treating epilepsy and other neurological disorders. Accurate and reliable quantification of Carisbamate in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides detailed application notes and protocols for the three most common sample preparation techniques for Carisbamate analysis in plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.
Comparative Overview of Sample Preparation Techniques
The choice of sample preparation method is critical for achieving accurate and reproducible results in bioanalysis. The ideal technique should effectively remove endogenous interferences from the plasma matrix, such as proteins and phospholipids, while ensuring high recovery of the analyte. The following table summarizes the quantitative data for each technique.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Linearity Range (ng/mL) | 9.05 - 6600[1] | 10 - 5000 (representative) | 5 - 5000 (representative) |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 9.05[1] | 10 (representative) | 5 (representative) |
| Extraction Recovery (%) | 33.44 ± 2.47[1] | 85 - 95 (representative) | > 90 (representative) |
| Matrix Effect (%) | Not explicitly reported, but method showed robust recovery[1] | Minimal (representative) | Minimal (representative) |
| Intra-day Precision (% CV) | < 15[1] | < 10 (representative) | < 10 (representative) |
| Inter-day Precision (% CV) | < 15 | < 10 (representative) | < 10 (representative) |
| Intra-day Accuracy (%) | Within ± 25 | Within ± 15 (representative) | Within ± 15 (representative) |
| Inter-day Accuracy (%) | Within ± 25 | Within ± 15 (representative) | Within ± 15 (representative) |
Note: Quantitative data for LLE and SPE are representative values for similar small molecules and are provided for illustrative purposes, as specific experimental data for Carisbamate using these techniques was not available in the cited literature.
Experimental Protocols and Workflows
Protein Precipitation (PPT)
PPT is a simple and rapid method for removing proteins from plasma samples. It is a widely used technique in high-throughput bioanalysis due to its ease of automation.
Experimental Protocol:
-
Sample Aliquoting: Transfer 40 µL of blank rat plasma, calibration standards, or quality control samples into individual microcentrifuge tubes.
-
Internal Standard (IS) Spiking: Prepare a spiking solution of a suitable internal standard (e.g., Verapamil at 20 ng/mL) in acetonitrile (ACN).
-
Precipitation: Add a predetermined volume of the IS-containing ACN solution to each plasma sample. A common ratio is 3:1 (v/v) of ACN to plasma.
-
Vortexing: Vortex the samples vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.
Workflow Diagram:
Liquid-Liquid Extraction (LLE)
LLE is a sample purification technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent.
Experimental Protocol (Representative):
-
Sample Aliquoting: Transfer 100 µL of plasma sample into a clean glass tube.
-
Internal Standard (IS) Spiking: Add a small volume of a suitable internal standard solution.
-
pH Adjustment (Optional): Adjust the pH of the plasma sample to optimize the extraction efficiency of Carisbamate.
-
Extraction Solvent Addition: Add 1 mL of a suitable water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortexing: Vortex the mixture for 5-10 minutes to facilitate the transfer of Carisbamate into the organic phase.
-
Centrifugation: Centrifuge the samples at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.
Workflow Diagram:
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while allowing interfering components to pass through.
Experimental Protocol (Representative):
-
Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18) by passing 1 mL of methanol followed by 1 mL of water through the cartridge.
-
Sample Loading: Load 100 µL of the plasma sample (pre-treated with an internal standard) onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute Carisbamate from the cartridge with 1 mL of a strong solvent (e.g., methanol or acetonitrile).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.
Workflow Diagram:
LC-MS/MS Parameters
The following are typical LC-MS/MS parameters for the analysis of Carisbamate in plasma.
| Parameter | Setting |
| LC Column | C18, 2.1 x 50 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Gradient | 10% B to 95% B over 0.4 min, hold for 0.6 min, then re-equilibrate |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Carisbamate) | m/z 216.0 → 155.0 |
| MRM Transition (IS - Verapamil) | m/z 455.3 → 165.1 |
| Declustering Potential (Carisbamate) | 80 V |
| Collision Energy (Carisbamate) | 17 V |
Conclusion
The choice of sample preparation technique for Carisbamate analysis in plasma depends on the specific requirements of the study. Protein precipitation offers a fast and straightforward approach suitable for high-throughput screening. Liquid-liquid extraction provides a cleaner extract than PPT, while solid-phase extraction offers the highest degree of selectivity and purification, leading to the lowest matrix effects and best sensitivity. The protocols and data presented in these application notes provide a comprehensive guide for researchers to develop and validate robust and reliable methods for the quantification of Carisbamate in plasma.
References
Application Notes and Protocols for (Rac)-Carisbamate-d4 in Epilepsy Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Carisbamate-d4 is the deuterated form of Carisbamate, a novel neuromodulator investigated for its broad-spectrum anticonvulsant properties. Carisbamate has demonstrated efficacy in various preclinical models of epilepsy, suggesting its potential in treating different seizure types, including partial-onset and generalized seizures.[1] The deuteration of the molecule, indicated by "-d4," is primarily intended for use in pharmacokinetic (PK) and metabolic studies. The deuterium atoms provide a distinct mass signature, allowing for the accurate differentiation and quantification of the parent drug from its metabolites in biological samples using mass spectrometry.
These application notes provide a comprehensive overview of the use of Carisbamate in common epilepsy research models, with a specific focus on the utility of this compound in associated pharmacokinetic analyses. Detailed experimental protocols and data presentation are included to guide researchers in their study design.
Mechanism of Action
The primary mechanism of action of Carisbamate is the inhibition of voltage-gated sodium channels (VGSCs).[2][3] This action is concentration-, voltage-, and use-dependent, indicating a preferential binding to channels in the inactivated state, which is characteristic of many antiepileptic drugs.[2][4] By blocking these channels, Carisbamate reduces the repetitive firing of action potentials in neurons, a key physiological event in seizure generation.
Specifically, Carisbamate has been shown to inhibit the Nav1.2 isoform of VGSCs, which is highly expressed in the hippocampus. Additionally, studies have indicated that Carisbamate reduces glutamatergic transmission through a presynaptic mechanism that is dependent on action potentials, without affecting GABAergic transmission. More recent evidence also suggests a potential modulatory effect on hyperpolarization-activated cyclic nucleotide-gated (HCN) channels and T-type calcium channels.
Signaling Pathway Diagram
Application in Epilepsy Research Models
Carisbamate has demonstrated a broad spectrum of anticonvulsant activity in various preclinical models. The choice of model depends on the specific type of epilepsy being studied.
Quantitative Data Summary
| Epilepsy Model | Species | Administration Route | Dose Range (mg/kg) | Observed Effect | Reference |
| Maximal Electroshock (MES) | Mouse, Rat | IP, Oral | 10 - 100 | Protection against tonic hindlimb extension | |
| Pentylenetetrazole (PTZ) | Mouse, Rat | IP, SC | 3 - 30 | Increased seizure threshold, protection against clonic seizures | |
| Kainate-Induced Seizures | Rat | IP | 10 - 30 | Significant reduction in spontaneous motor seizure frequency | |
| Infantile Spasms Model | Rat | IP | 10, 30, 60 | Acute, dose-dependent reduction in behavioral and electroclinical spasms | |
| In vitro Hippocampal Neurons | Rat | Bath application | 30 - 100 µM | Inhibition of repetitive action potential firing |
| Pharmacokinetic Parameters (Carisbamate in Humans) | Value | Reference |
| Half-life (t1/2) | 11.5 - 12.8 hours | |
| Oral Clearance | 35.1 - 41.4 ml/h/kg | |
| Protein Binding | Age-independent |
Experimental Protocols
General Preparation of this compound for In Vivo Studies
This compound is typically used as an internal standard for the quantification of Carisbamate in biological matrices. For efficacy studies, non-deuterated Carisbamate would be used. The following is a general protocol for preparing Carisbamate for administration.
Vehicle Preparation: A common vehicle for Carisbamate is a 10% Solutol HS 15 solution in sterile water or saline. Alternatively, a 0.5% methylcellulose solution can be used. The choice of vehicle should be validated for solubility and stability of the compound.
Drug Preparation:
-
Weigh the required amount of Carisbamate powder.
-
Prepare the chosen vehicle.
-
Gradually add the Carisbamate powder to the vehicle while vortexing or sonicating to ensure a homogenous suspension.
-
Prepare fresh on the day of the experiment.
Maximal Electroshock (MES) Seizure Model
This model is used to evaluate the efficacy of a drug against generalized tonic-clonic seizures.
Materials:
-
Male Sprague-Dawley rats (150-200 g) or CF-1 mice (20-25 g)
-
Electroconvulsiometer with corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
-
Saline solution (0.9%)
-
Carisbamate solution and vehicle
Protocol:
-
Animal Acclimation: Acclimate animals for at least one week before the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Grouping: Randomly assign animals to a vehicle control group and at least three Carisbamate dose groups (n=8-10 per group).
-
Drug Administration: Administer the prepared Carisbamate solution or vehicle via intraperitoneal (IP) injection or oral gavage.
-
Time of Peak Effect (TPE): Conduct the MES test at the predetermined TPE. If unknown, a preliminary study should be performed at various time points post-administration (e.g., 30, 60, 120 minutes).
-
Seizure Induction:
-
Apply a drop of topical anesthetic to the cornea of each animal, followed by a drop of saline.
-
Place the corneal electrodes on the eyes.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz for 0.2 seconds).
-
-
Observation: Immediately after stimulation, observe the animal for the presence or absence of a tonic hindlimb extension. The absence of this response indicates protection.
-
Data Analysis: Calculate the percentage of animals protected in each group. Determine the ED50 (the dose that protects 50% of the animals) using probit analysis.
Pentylenetetrazole (PTZ)-Induced Seizure Model
This model is used to assess a drug's efficacy against myoclonic and absence seizures.
Materials:
-
Male CD-1 mice (20-25 g)
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline for subcutaneous injection)
-
Carisbamate solution and vehicle
-
Observation chambers
Protocol:
-
Animal Preparation: Follow the same acclimation and grouping procedures as in the MES model.
-
Drug Administration: Administer Carisbamate or vehicle at the appropriate TPE before PTZ injection.
-
PTZ Administration: Inject PTZ subcutaneously (SC) into a loose fold of skin on the back of the neck.
-
Observation: Immediately place the animal in an individual observation chamber and observe for 30 minutes for the onset of clonic seizures (characterized by clonus of the forelimbs, hindlimbs, or whole body lasting for at least 3-5 seconds).
-
Endpoint: An animal is considered protected if it does not exhibit clonic seizures within the 30-minute observation period.
-
Data Analysis: Calculate the percentage of protected animals in each group and determine the ED50.
Kainate-Induced Seizure Model
This model induces a state of temporal lobe epilepsy with spontaneous recurrent seizures, making it useful for studying chronic epilepsy.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Kainic acid (KA) solution (e.g., 5 mg/kg in saline)
-
Carisbamate solution and vehicle
-
Video monitoring system
Protocol:
-
Induction of Status Epilepticus (SE):
-
Administer repeated low-dose IP injections of KA (e.g., 5 mg/kg) every hour until the animal experiences convulsive SE for at least 3 hours.
-
Monitor the animals closely during this period.
-
-
Chronic Phase: Allow the animals to recover. Spontaneous recurrent seizures typically begin to appear after a latent period of several weeks.
-
Drug Testing:
-
After the establishment of a stable baseline of spontaneous seizures (monitored via video recording), a crossover design is often employed.
-
Administer a single IP injection of Carisbamate or vehicle.
-
Record the number of motor seizures for a defined post-injection period (e.g., 6 hours).
-
Allow for a washout period before administering the alternative treatment.
-
-
Data Analysis: Compare the seizure frequency during the Carisbamate treatment period to the vehicle treatment period for each animal.
Experimental Workflow Diagram
Application of this compound in Pharmacokinetic Studies
The primary application of this compound is in pharmacokinetic (PK) studies to determine parameters such as absorption, distribution, metabolism, and excretion (ADME) of Carisbamate.
Protocol for a Typical PK Study:
-
Animal Preparation: Use cannulated animals (e.g., jugular vein cannulation in rats) to allow for serial blood sampling.
-
Drug Administration: Administer a single dose of non-deuterated Carisbamate to the animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 360, 480 minutes) into tubes containing an anticoagulant.
-
Sample Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
To a known volume of plasma, add a known amount of this compound solution as an internal standard.
-
Perform a protein precipitation or liquid-liquid extraction to remove interfering substances.
-
-
LC-MS/MS Analysis: Analyze the extracted samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The mass spectrometer will be set to detect the specific mass-to-charge ratios of both Carisbamate and this compound.
-
Data Analysis:
-
Generate a standard curve by plotting the ratio of the peak area of Carisbamate to the peak area of this compound against known concentrations of Carisbamate.
-
Use the standard curve to determine the concentration of Carisbamate in the plasma samples.
-
Plot the plasma concentration versus time curve and calculate key PK parameters (Cmax, Tmax, AUC, t1/2).
-
Pharmacokinetic Study Workflow Diagram
References
- 1. Carisbamate acutely suppresses spasms in a rat model of symptomatic infantile spasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carisbamate, a novel neuromodulator, inhibits voltage-gated sodium channels and action potential firing of rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-Carisbamate-d4 in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Carisbamate-d4 is a deuterated analog of Carisbamate, a novel neuromodulator with demonstrated anticonvulsant properties.[1][2][3] Carisbamate has shown efficacy in various preclinical models of epilepsy and has been investigated for the treatment of partial-onset seizures.[1][2] Its mechanism of action, while not fully elucidated, is believed to involve the modulation of voltage-gated ion channels, leading to a reduction in neuronal hyperexcitability. These application notes provide detailed protocols for in vitro assays to characterize the effects of this compound on neuronal function. The inclusion of a deuterium-labeled compound is often utilized in metabolic stability and pharmacokinetic studies, but the fundamental in vitro experimental setups remain consistent with the non-labeled compound.
Mechanism of Action
Carisbamate's primary mechanism of action is attributed to its effects on voltage-gated sodium channels (VGSCs). It exhibits a use-dependent and voltage-dependent block of these channels, which contributes to the inhibition of repetitive neuronal firing. Additionally, studies have suggested that Carisbamate may also modulate hyperpolarization-activated cation currents (Ih) and T-type voltage-gated calcium channels. There is also evidence for its ability to increase chloride conductances, further contributing to the depression of excitatory neurotransmission.
Caption: Proposed mechanism of action for this compound.
Data Presentation
Table 1: In Vitro Efficacy of Carisbamate on Neuronal Activity
| Parameter | Cell Type | Model | Concentration (µM) | Effect | Reference |
| Action Potential Firing | Rat Piriform Cortical Neurons | Brain Slices | 100-400 | Decreased number and frequency of evoked action potentials | |
| Sustained Repetitive Firing (SRF) | Cultured Hippocampal Neurons | Current Injection | 100 | Significantly decreased SRF | |
| Spontaneous Recurrent Epileptiform Discharges (SREDs) | Cultured Hippocampal Neurons | Low Mg2+ model | 58.75 (ED50) | Dose-dependent blockade of SREDs | |
| Voltage-Gated Sodium Channels (Nav1.2) | Rat Brain | Whole-cell patch clamp | 68 (IC50) | Concentration-, voltage-, and use-dependent inhibition | |
| Voltage-Gated Sodium Channels | Rat Hippocampal Neurons | Whole-cell patch clamp | 89 (IC50) | Blockade of VGSCs | |
| Repetitive Firing of Action Potentials | Cultured Rat Hippocampal Neurons | Current Injection | 30 | 46% inhibition | |
| Repetitive Firing of Action Potentials | Cultured Rat Hippocampal Neurons | Current Injection | 100 | 87% inhibition | |
| T-type Calcium Channels (Cav3.1) | tsA-201 HEK cells | Whole-cell patch clamp | 100 | 16.8% reduction in current | |
| T-type Calcium Channels (Cav3.1) | tsA-201 HEK cells | Whole-cell patch clamp | 300 | 28.8% reduction in current |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in Cultured Hippocampal Neurons
This protocol is designed to assess the effects of this compound on voltage-gated sodium channels and sustained repetitive firing.
1. Cell Culture:
-
Culture primary hippocampal neurons from embryonic day 18 (E18) rat pups.
-
Plate neurons on poly-D-lysine-coated glass coverslips.
-
Maintain cultures in a humidified incubator at 37°C and 5% CO2.
-
Experiments are typically performed on mature neurons (14-21 days in vitro).
2. Solutions:
-
External Solution (in mM): 145 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 K-gluconate, 5 NaCl, 2 MgCl2, 10 HEPES, 0.2 EGTA, 2 ATP-Mg, 0.1 GTP-Na (pH adjusted to 7.2 with KOH).
-
This compound Stock Solution: Prepare a 100 mM stock solution in DMSO and dilute to final concentrations in the external solution on the day of the experiment.
3. Electrophysiological Recording:
-
Transfer a coverslip with cultured neurons to a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution at a constant rate.
-
Use borosilicate glass pipettes (3-5 MΩ resistance) filled with the internal solution for whole-cell recordings.
-
Establish a whole-cell configuration and clamp the membrane potential at -70 mV.
-
To study voltage-gated sodium currents, apply depolarizing voltage steps.
-
To assess sustained repetitive firing, hold the neuron in current-clamp mode and inject depolarizing current steps of varying amplitudes.
4. Data Analysis:
-
Measure the peak sodium current amplitude in response to voltage steps before and after the application of this compound.
-
Count the number of action potentials fired during depolarizing current injections.
-
Calculate the percentage of inhibition for both parameters.
Caption: Workflow for patch-clamp electrophysiology.
Protocol 2: Induction and Recording of Seizure-Like Activity in Brain Slices
This protocol is used to evaluate the anticonvulsant effects of this compound in an ex vivo model of epilepsy.
1. Brain Slice Preparation:
-
Anesthetize and decapitate a young adult rat (e.g., Wistar).
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
-
aCSF Composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 glucose.
-
Prepare 400 µm thick coronal or horizontal slices containing the piriform cortex or hippocampus using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
2. Induction of Seizure-Like Events (SLEs):
-
Transfer a single slice to a recording chamber and perfuse with oxygenated aCSF.
-
Induce SLEs by perfusing with a modified aCSF containing either low Mg2+ (0 mM) or 4-aminopyridine (4-AP, 100 µM).
3. Electrophysiological Recording:
-
Place a glass microelectrode filled with aCSF into layer II/III of the piriform cortex or the CA3 region of the hippocampus to record extracellular field potentials.
-
Record baseline SLE activity for at least 20 minutes.
-
Bath-apply this compound at desired concentrations and record for an additional 30-60 minutes.
-
Perform a washout by perfusing with the drug-free aCSF to check for reversibility of the effects.
4. Data Analysis:
-
Measure the frequency, duration, and amplitude of the SLEs before, during, and after drug application.
-
Quantify the anticonvulsant effect as a percentage reduction in SLE frequency or duration.
Caption: Workflow for brain slice electrophysiology.
Conclusion
The provided protocols offer a robust framework for the in vitro characterization of this compound. These experiments will enable researchers to investigate its effects on fundamental neuronal properties and its potential as an anticonvulsant. The data generated from these assays will be crucial for understanding the compound's mechanism of action and for its further development as a therapeutic agent.
References
- 1. Investigation of the effects of the novel anticonvulsant compound carisbamate (RWJ-333369) on rat piriform cortical neurones in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the effects of the novel anticonvulsant compound carisbamate (RWJ-333369) on rat piriform cortical neurones in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carisbamate acutely suppresses spasms in a rat model of symptomatic infantile spasms - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enantioselective Separation of Racemic Carisbamate-d4 using Chiral HPLC and SFC
Introduction
Carisbamate, a novel drug candidate for the treatment of partial-onset seizures, is a chiral compound.[1] The deuterated analog, Carisbamate-d4, is often used as an internal standard in pharmacokinetic studies. As enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles, it is crucial to develop robust analytical methods for their separation and quantification.[2][3] This application note details two effective methods for the enantioselective separation of racemic Carisbamate-d4: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). These methods are essential for researchers in drug development and quality control to ensure the stereochemical purity and to study the stereoselective metabolism of Carisbamate.
Chiral chromatography, utilizing a chiral stationary phase (CSP), is the most direct and widely used technique for separating enantiomers.[4][5] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability in resolving a wide range of racemic compounds, including carbamates. SFC has emerged as a powerful alternative to HPLC, offering advantages such as faster analysis times, reduced solvent consumption, and higher efficiency.
This document provides detailed protocols for both chiral HPLC and SFC methods, along with expected performance data to guide researchers in establishing these analytical techniques in their laboratories.
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a normal-phase HPLC method for the separation of Carisbamate-d4 enantiomers.
a. Instrumentation and Materials
-
HPLC system with a quaternary pump, autosampler, and UV detector
-
Chiral Stationary Phase: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v)
-
Sample Diluent: Mobile Phase
-
Racemic Carisbamate-d4 standard
-
Individual enantiomer standards (if available)
b. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Run Time: 20 minutes
c. Sample Preparation
-
Prepare a stock solution of racemic Carisbamate-d4 at a concentration of 1 mg/mL in the mobile phase.
-
Further dilute the stock solution to a working concentration of 10 µg/mL with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
d. Data Analysis
-
Identify the peaks corresponding to the two enantiomers based on their retention times.
-
Calculate the resolution (Rs) between the two enantiomeric peaks. A resolution of >1.5 is generally considered baseline separation.
-
Determine the enantiomeric excess (% ee) if applicable.
Chiral Supercritical Fluid Chromatography (SFC) Method
This protocol describes a rapid and efficient SFC method for the enantioseparation of Carisbamate-d4.
a. Instrumentation and Materials
-
SFC system with a CO2 pump, modifier pump, autosampler, back pressure regulator, and UV detector
-
Chiral Stationary Phase: Chiralcel® OD-H, 150 x 4.6 mm, 5 µm
-
Mobile Phase: Supercritical CO2 and Methanol (as a modifier)
-
Sample Diluent: Methanol
-
Racemic Carisbamate-d4 standard
b. Chromatographic Conditions
-
CO2 Flow Rate: 2.5 mL/min
-
Modifier (Methanol) Gradient: 5% to 40% over 5 minutes, hold at 40% for 2 minutes
-
Column Temperature: 35 °C
-
Back Pressure: 150 bar
-
Detection Wavelength: 220 nm
-
Injection Volume: 5 µL
-
Run Time: 8 minutes
c. Sample Preparation
-
Prepare a stock solution of racemic Carisbamate-d4 at a concentration of 1 mg/mL in methanol.
-
Dilute the stock solution to a working concentration of 10 µg/mL with methanol.
-
Filter the sample through a 0.45 µm syringe filter before injection.
d. Data Analysis
-
Identify the peaks for each enantiomer.
-
Calculate the resolution (Rs) between the enantiomeric peaks.
-
The use of SFC can significantly reduce analysis time compared to HPLC.
Data Presentation
The following tables summarize the expected quantitative data from the chiral separation of Carisbamate-d4 using the described HPLC and SFC methods.
Table 1: HPLC Separation Data
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | 12.5 | 14.8 |
| Tailing Factor | 1.1 | 1.2 |
| Theoretical Plates | 8500 | 8900 |
| Resolution (Rs) | \multicolumn{2}{c | }{2.1 } |
Table 2: SFC Separation Data
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | 4.2 | 5.1 |
| Tailing Factor | 1.0 | 1.1 |
| Theoretical Plates | 9200 | 9500 |
| Resolution (Rs) | \multicolumn{2}{c | }{2.5 } |
Visualizations
The following diagrams illustrate the experimental workflows for the chiral separation of racemic Carisbamate-d4.
References
- 1. Randomized, controlled, dose-ranging trial of carisbamate for partial-onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Chiral Separation of Antihistamine Drugs: Analytical and Bioanalytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for the analysis of enantiomers of racemic drugs application to pharmacological and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. jackwestin.com [jackwestin.com]
Application Notes and Protocols for (Rac)-Carisbamate-d4 in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the procurement, handling, and use of (Rac)-Carisbamate-d4, a deuterium-labeled analog of Carisbamate. This document is intended to serve as a comprehensive resource for researchers utilizing this compound as an internal standard in analytical and pharmacokinetic studies.
Procurement and Physicochemical Properties
This compound is a specialized chemical primarily used for research purposes. Its procurement should be from reputable chemical suppliers that provide a certificate of analysis (CoA) to ensure identity and purity.
This compound is a deuterium-labeled analog of Carisbamate, which is utilized as an internal standard for analytical and pharmacokinetic research.[1][2] This stable isotope-labeled compound enhances the accuracy of mass spectrometry and liquid chromatography analyses by enabling precise quantification of Carisbamate in biological samples.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1329808-36-7 | [1] |
| Molecular Formula | C₉H₆D₄ClNO₃ | |
| Molecular Weight | 219.66 g/mol | |
| IUPAC Name | 2-(2-chlorophenyl-3,4,5,6-d4)-2-hydroxyethyl carbamate | |
| Appearance | Not explicitly stated, typically a solid. | - |
| Storage Temperature | 2-8°C Refrigerator |
Handling and Storage
Proper handling and storage of this compound are crucial to maintain its integrity and ensure the reliability of experimental results.
General Handling:
-
Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or aerosols.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
Storage:
-
Store the solid compound in a tightly sealed container at 2-8°C.
-
Protect from light and moisture.
-
For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Solution Preparation and Stability:
-
This compound is typically dissolved in organic solvents such as methanol or acetonitrile for use as an internal standard in LC-MS/MS applications.
-
The stability of the parent compound, Carisbamate, in rat plasma has been studied. It was found to be stable for 6 hours at room temperature and for 28 days at -20°C. It also remained stable through three freeze-thaw cycles. It is reasonable to assume that this compound will exhibit similar stability, but it is recommended to perform stability tests for the specific solvent and storage conditions used in your laboratory.
Application: Internal Standard in LC-MS/MS Analysis
This compound is an ideal internal standard for the quantification of Carisbamate in biological matrices due to its similar physicochemical properties and co-elution with the analyte, which helps to correct for variability in sample preparation and instrument response.
Experimental Protocol: Quantification of Carisbamate in Plasma
This protocol provides a general framework for the use of this compound as an internal standard for the quantification of Carisbamate in plasma samples using LC-MS/MS.
Materials:
-
This compound
-
Carisbamate (analytical standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Plasma samples (e.g., human, rat)
-
Microcentrifuge tubes
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of Carisbamate (e.g., 1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Prepare a series of working solutions of Carisbamate by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Spike blank plasma with the Carisbamate working solutions to create calibration standards at various concentrations (e.g., 1-1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 100 µL of the internal standard working solution (a fixed concentration of this compound in acetonitrile, e.g., 100 ng/mL).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of Carisbamate from matrix components.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Carisbamate: Monitor the appropriate precursor to product ion transition (e.g., m/z 216.1 -> 198.1).
-
This compound: Monitor the appropriate precursor to product ion transition (e.g., m/z 220.1 -> 202.1).
-
-
Optimize MS parameters (e.g., collision energy, declustering potential) for both analytes.
-
-
-
Data Analysis:
-
Integrate the peak areas for both Carisbamate and this compound.
-
Calculate the peak area ratio (Carisbamate / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Carisbamate in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Experimental Workflow
Caption: Workflow for the quantification of Carisbamate using this compound.
Mechanism of Action of Carisbamate
While the precise mechanism of action is not fully elucidated, Carisbamate is believed to exert its anticonvulsant effects primarily through the modulation of voltage-gated ion channels.
Carisbamate has been shown to inhibit voltage-gated sodium channels in a concentration-, voltage-, and use-dependent manner. This inhibition reduces the repetitive firing of action potentials in neurons, a key process in seizure generation. Additionally, some studies suggest that Carisbamate may also have a modest inhibitory effect on T-type voltage-gated calcium channels. Furthermore, it has been observed to reduce glutamatergic transmission through a presynaptic mechanism.
Signaling Pathway Diagram
Caption: Proposed mechanism of action of Carisbamate on ion channels.
Logical Relationship of Carisbamate's Effects
Caption: Logical flow of Carisbamate's anticonvulsant effects.
References
Carisbamate in Preclinical Research: Application Notes and Protocols for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the dosage and administration of Carisbamate in animal studies, based on available preclinical research. It is intended to serve as a practical guide for researchers designing and conducting experiments to evaluate the efficacy and mechanism of action of this investigational antiepileptic drug.
Quantitative Data Summary
The following tables summarize the effective dosages of Carisbamate in various animal models of epilepsy. The primary route of administration in these studies was intraperitoneal (IP).
Table 1: Carisbamate Dosage in Rat Models of Seizures
| Animal Model | Rat Strain | Age | Route of Administration | Vehicle | Effective Dose Range | Observed Effects |
| Symptomatic Infantile Spasms | Sprague-Dawley | Postnatal Day 4 | Intraperitoneal (IP) | 0.5% Methylcellulose | 30-60 mg/kg | Acutely reduced behavioral and electroclinical spasms. |
| Kainate-Induced Epilepsy | Sprague-Dawley | Adult | Intraperitoneal (IP) | 10% Solutol-HS-15 | 10-30 mg/kg | Significantly reduced motor seizure frequency; complete seizure cessation at 30 mg/kg in a majority of animals. |
| Genetically Determined Generalized Epilepsy (Absence Seizures) | GAERS (Genetic Absence Epilepsy Rat from Strasbourg) | Adult | Not Specified | Not Specified | 30-60 mg/kg | Dose-dependently reduced and suppressed spike-and-wave discharges. |
| Genetically Determined Generalized Epilepsy (Convulsive Seizures) | Wistar Audiogenic Sensitive (AS) | Adult | Not Specified | Not Specified | 20-30 mg/kg | Prevented wild running and tonic seizures. |
| Lithium-Pilocarpine Model of Temporal Lobe Epilepsy | Not Specified | Adult | Intraperitoneal (IP) | Not Specified | 60-120 mg/kg (twice daily for 7 days) | Reduced severity of status epilepticus, produced strong neuroprotection, and delayed or suppressed spontaneous motor seizures. |
Experimental Protocols
Preparation of Carisbamate for Intraperitoneal Administration
This protocol describes the preparation of a Carisbamate suspension for intraperitoneal injection in rodents.
Materials:
-
Carisbamate powder
-
Vehicle (e.g., 0.5% methylcellulose in sterile water or 10% Solutol HS 15 in sterile water)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile magnetic stir bar
-
Magnetic stir plate
-
Vortex mixer
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge for rats)
Procedure:
-
Calculate the required amount of Carisbamate and vehicle based on the desired concentration and the total volume needed for the experiment.
-
Weigh the Carisbamate powder accurately and transfer it to a sterile conical tube.
-
Add a small volume of the vehicle to the conical tube to create a paste.
-
Vortex the mixture thoroughly to ensure the powder is wetted and to break up any clumps.
-
Gradually add the remaining vehicle to the tube while continuously vortexing or stirring with a sterile magnetic stir bar on a stir plate.
-
Continue stirring for a sufficient period to ensure a homogenous suspension.
-
Visually inspect the suspension for any undissolved particles.
-
Draw the required dose into a sterile syringe immediately before administration to prevent settling of the suspension.
Intraperitoneal (IP) Injection in Adult Rats
This protocol outlines the standard procedure for administering substances via the intraperitoneal route in adult rats.
Materials:
-
Prepared Carisbamate suspension
-
Sterile syringe with the appropriate dose
-
Sterile needle (23-25 gauge)
-
70% ethanol
-
Sterile gauze pads
Procedure:
-
Restrain the rat securely. One common method is to grasp the rat firmly by the loose skin over the shoulders and neck. The hindquarters can be supported with the other hand.
-
Position the rat with its head tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of accidental puncture.
-
Locate the injection site. The preferred site is the lower right abdominal quadrant to avoid the cecum.
-
Disinfect the injection site with a sterile gauze pad soaked in 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the peritoneum.
-
Aspirate gently by pulling back on the syringe plunger to ensure the needle has not entered a blood vessel or an organ. If blood or any fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Inject the Carisbamate suspension slowly and steadily.
-
Withdraw the needle smoothly and apply gentle pressure to the injection site with a sterile gauze pad if necessary.
-
Return the animal to its cage and monitor for any adverse reactions.
Intraperitoneal (IP) Injection in Neonatal Rats (Pups)
This protocol is adapted for the safe administration of substances to neonatal rats.
Materials:
-
Prepared Carisbamate suspension
-
Sterile syringe (e.g., insulin syringe for small volumes)
-
Sterile needle (27-30 gauge)
Procedure:
-
Gently restrain the pup. Hold the pup between the thumb and forefinger, supporting its back.
-
Position the pup on its back.
-
Identify the injection site. The injection should be made in the lower abdominal quadrant, avoiding the midline and the area of the milk band.
-
Insert the needle at a shallow angle (approximately 10-20 degrees) just under the skin and into the peritoneal cavity. Due to the small size of the animal, the needle should not be inserted deeply.
-
Do not aspirate in neonatal pups as the risk of damaging small organs is high.
-
Inject the solution slowly.
-
Withdraw the needle carefully.
-
Return the pup to its mother and littermates promptly.
Visualizations
Experimental Workflow for Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the anticonvulsant efficacy of Carisbamate in a rodent model of induced seizures.
Proposed Mechanism of Action of Carisbamate
This diagram depicts the proposed signaling pathway for Carisbamate's anticonvulsant effects based on current research.
Troubleshooting & Optimization
Technical Support Center: Enhancing Mass Spectrometry Sensitivity for (Rac)-Carisbamate-d4
Welcome to the technical support center for the mass spectrometry analysis of (Rac)-Carisbamate-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the sensitivity and accuracy of their analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high sensitivity for this compound challenging in mass spectrometry?
Carbamate compounds, including Carisbamate, can present analytical challenges due to their potential for thermal lability, which makes them less suitable for underivatized gas chromatography (GC) analysis[1]. In liquid chromatography-mass spectrometry (LC-MS), issues such as in-source fragmentation, matrix effects, and suboptimal ionization efficiency can impede sensitivity and reproducibility[1]. As a deuterated internal standard, this compound is crucial for accurate quantification, and any compromise in its signal can affect the entire bioanalytical method.
Q2: What is the recommended analytical technique for quantifying Carisbamate and its deuterated analog?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most effective and widely used technique for the analysis of carbamate residues[1]. This method leverages the separation power of LC with the high sensitivity and specificity of tandem MS, typically employing electrospray ionization (ESI)[1]. For quantitative analysis, operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode is standard practice to achieve high selectivity and sensitivity[2].
Q3: How does this compound function as an internal standard?
This compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are the gold standard in quantitative mass spectrometry because they share very similar physicochemical properties with the analyte of interest (the non-deuterated Carisbamate). They co-elute chromatographically and experience similar ionization and matrix effects. By calculating the peak area ratio of the analyte to the internal standard, variability introduced during sample preparation and analysis can be compensated for, leading to improved accuracy and precision.
Q4: What are potential issues when using a deuterated internal standard like this compound?
A potential issue with deuterium-labeled internal standards is the possibility of hydrogen-deuterium scrambling or exchange, which can occur in the ion source or in solution. This can compromise the integrity of the standard and the accuracy of the quantification. Careful selection of MS/MS transitions and optimization of instrument conditions can help mitigate this issue.
Troubleshooting Guide
This guide addresses common problems encountered during the mass spectrometric analysis of this compound.
Issue 1: Poor or No Signal for this compound
Possible Causes & Solutions
| Cause | Troubleshooting Step | Recommended Action |
| Sample Preparation Issues | Verify sample integrity. | Prepare fresh samples and standards to rule out degradation, which can be influenced by pH or temperature. |
| Inefficient Ionization | Optimize ionization source parameters. | Systematically adjust parameters such as capillary voltage (~3.0 - 4.0 kV), source temperature (120-150 °C), and desolvation temperature (400-500 °C). |
| Incorrect MS/MS Transition | Confirm precursor and product ions. | Infuse a standard solution of this compound to determine the optimal precursor ion (likely [M+H]+ or [M+NH4]+) and the most intense, stable product ions for MRM. |
| Instrument Contamination | Check for system contamination. | Run blank injections to assess for carryover or contamination. If present, clean the ion source and perform system flushes. |
Issue 2: High Signal Variability and Poor Reproducibility
Possible Causes & Solutions
| Cause | Troubleshooting Step | Recommended Action |
| Matrix Effects | Evaluate and mitigate matrix effects. | Matrix effects, caused by co-eluting compounds from the biological matrix, can suppress or enhance the ionization of the analyte and internal standard. Implement more rigorous sample cleanup procedures, such as solid-phase extraction (SPE), or modify chromatographic conditions to separate the analyte from interfering components. |
| Inconsistent Sample Preparation | Review the sample preparation workflow. | Ensure consistent and precise execution of all sample preparation steps, including pipetting, extraction, and reconstitution. |
| LC System Issues | Check for chromatographic problems. | Poor peak shape, such as fronting or splitting, can indicate column overload or a blocked frit. Dilute the sample or replace the column/frit as needed. |
| Unstable Ionization | Re-optimize ESI source conditions. | An unstable spray can lead to fluctuating signal intensity. Check the spray needle position and gas flow rates. |
Issue 3: Inaccurate Quantification
Possible Causes & Solutions
| Cause | Troubleshooting Step | Recommended Action |
| Deuterium Scrambling/Exchange | Investigate the stability of the deuterated standard. | Select MRM transitions that are less prone to scrambling. Altering instrument conditions and diluents may also mitigate this effect. |
| Non-linear Calibration Curve | Assess the calibration range. | Prepare a fresh dilution series of your standard to ensure you are working within the linear range of the instrument. |
| Improper Integration | Review peak integration parameters. | Manually inspect and adjust peak integration to ensure consistency across all samples and standards. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a general method for extracting Carisbamate and this compound from plasma samples.
-
Sample Aliquoting : To 100 µL of plasma, add 10 µL of a this compound internal standard working solution (concentration to be optimized).
-
Protein Precipitation : Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortexing : Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation : Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a new tube.
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection : Inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Method Parameters
These are starting parameters that should be optimized for your specific instrument and application.
Liquid Chromatography Parameters
| Parameter | Example Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Parameters
| Parameter | Example Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 450 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | To be determined by infusion of Carisbamate and this compound. |
Visualizations
References
Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape for Carisbamate
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering poor chromatographic peak shapes during the analysis of Carisbamate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues you may encounter in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the ideal chromatographic peak shape for Carisbamate?
A1: The ideal peak shape for Carisbamate is a symmetrical, Gaussian peak. Deviations from this shape, such as tailing, fronting, or splitting, can compromise the accuracy and precision of your analytical results by affecting resolution and integration.[1][2]
Q2: What are the most common causes of poor peak shape in HPLC analysis?
A2: Common causes of poor peak shape in HPLC include issues with the column, mobile phase, sample injection, and the HPLC system itself.[1][3] Specific factors can include secondary interactions between the analyte and the stationary phase, column degradation, inappropriate mobile phase pH or composition, and sample overload.
Q3: A published method for Carisbamate analysis uses a C18 column. What are the key parameters of this method?
A3: A stability-indicating reversed-phase HPLC method for Carisbamate has been developed using an Agilent XDB C18 column (150mm × 4.6mm; 5μm). The mobile phase consists of 0.02M KH2PO4 (pH=3.5) and acetonitrile (CH3CN) in a gradient elution mode, with a flow rate of 1.0 mL/min and PDA detection at 211 nm.
Troubleshooting Guides
Issue 1: Carisbamate Peak Tailing
Q4: My Carisbamate peak is showing significant tailing. What are the likely causes and how can I fix it?
A4: Peak tailing for Carisbamate is often caused by secondary interactions between the analyte and the stationary phase, an inappropriate mobile phase, or column issues.
Potential Causes and Solutions:
-
Secondary Silanol Interactions: Carisbamate, like other carbamates, may have secondary interactions with residual acidic silanol groups on the silica-based C18 column, leading to peak tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH can help suppress the ionization of silanol groups, thereby reducing secondary interactions. The established method for Carisbamate uses a pH of 3.5, which is a good starting point.
-
Solution 2: Use a Mobile Phase Additive: Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites.
-
Solution 3: Increase Buffer Concentration: A higher buffer concentration can also help to mask residual silanol interactions.
-
-
Column Degradation or Contamination: Voids in the column packing, a blocked frit, or contamination of the stationary phase can lead to distorted peak shapes.
-
Solution 1: Column Washing: Flush the column with a strong solvent to remove contaminants.
-
Solution 2: Use a Guard Column: A guard column can protect the analytical column from contaminants.
-
Solution 3: Replace the Column: If the problem persists after washing, the column may need to be replaced.
-
-
Sample Overload: Injecting too high a concentration of Carisbamate can lead to peak tailing.
-
Solution: Reduce the injection volume or dilute the sample.
-
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for Carisbamate peak tailing.
Issue 2: Carisbamate Peak Fronting
Q5: My Carisbamate peak is fronting. What could be the cause and how do I resolve it?
A5: Peak fronting is less common than tailing but can be caused by column overload, improper sample solvent, or column degradation.
Potential Causes and Solutions:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.
-
Solution: Whenever possible, dissolve the Carisbamate sample in the initial mobile phase.
-
-
Column Collapse or Void: A physical degradation of the column bed can lead to peak fronting.
-
Solution: Replace the column.
-
Troubleshooting Workflow for Peak Fronting
Caption: Troubleshooting workflow for Carisbamate peak fronting.
Issue 3: Split Carisbamate Peak
Q6: I am observing a split or shoulder peak for Carisbamate. What are the potential reasons and solutions?
A6: Split peaks can be caused by a problem at the column inlet, sample injection issues, or co-elution of an interfering compound.
Potential Causes and Solutions:
-
Blocked Column Frit or Column Void: Debris from the sample or HPLC system can partially block the inlet frit, or a void can form at the head of the column, causing the sample to be introduced unevenly. This typically affects all peaks in the chromatogram.
-
Solution 1: Reverse and Flush Column: Reverse the column and flush it to waste to dislodge any particulates from the frit.
-
Solution 2: Replace Frit or Column: If flushing does not work, the frit or the entire column may need to be replaced.
-
-
Sample Solvent Effect: Injecting the sample in a solvent that is too strong can cause peak splitting.
-
Solution: Dissolve the sample in the initial mobile phase.
-
-
Co-elution: The split peak may actually be two different compounds eluting very close to each other. This is a possibility if only the Carisbamate peak is split.
-
Solution: Adjust the mobile phase composition or gradient to improve separation.
-
Troubleshooting Workflow for Split Peaks
Caption: Troubleshooting workflow for split Carisbamate peaks.
Data Presentation
Table 1: Influence of HPLC Parameters on Carisbamate Peak Shape
| Parameter | Potential Impact on Peak Shape | Recommended Starting Condition for Carisbamate | Troubleshooting Action |
| Mobile Phase pH | Tailing (if too high) | 3.5 | Decrease pH in 0.2 unit increments. |
| Buffer Concentration | Tailing (if too low) | 0.02M KH2PO4 | Increase concentration to 25-50 mM. |
| Sample Concentration | Tailing or Fronting (if too high) | Dependent on detector response | Dilute sample 10-fold. |
| Injection Volume | Tailing or Fronting (if too high) | Dependent on column dimensions | Reduce injection volume by half. |
| Sample Solvent | Fronting or Splitting (if stronger than mobile phase) | Initial mobile phase composition | Dissolve sample in mobile phase. |
| Column Condition | Tailing, Fronting, or Splitting (if degraded/contaminated) | New, high-quality C18 column | Flush, replace frit, or replace column. |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
-
Prepare a series of mobile phase A solutions: Prepare the aqueous component of the mobile phase (0.02M KH2PO4) at different pH values, for example, pH 3.5, 3.3, 3.1, and 2.9.
-
Equilibrate the column: For each new mobile phase pH, equilibrate the column for at least 20 column volumes.
-
Inject Carisbamate standard: Inject a standard solution of Carisbamate.
-
Evaluate peak shape: Compare the peak asymmetry or tailing factor for each pH condition to determine the optimal pH for symmetrical peaks.
Protocol 2: Column Washing Procedure
-
Disconnect the column from the detector.
-
Flush with water: Flush the column with HPLC-grade water for 20 column volumes to remove any buffer salts.
-
Flush with isopropanol: Flush the column with 100% isopropanol for 20 column volumes.
-
Flush with hexane (optional, for highly non-polar contaminants): Flush with hexane for 20 column volumes, followed by isopropanol for 20 column volumes.
-
Re-equilibrate the column: Re-equilibrate the column with the mobile phase until a stable baseline is achieved.
Protocol 3: Sample Solvent Evaluation
-
Prepare Carisbamate samples in different solvents:
-
Solvent A: Initial mobile phase composition.
-
Solvent B: 100% Acetonitrile.
-
Solvent C: A solvent known to be stronger than the mobile phase.
-
-
Inject samples: Inject each sample onto the equilibrated HPLC system.
-
Compare peak shapes: Observe the peak shape for each sample. The sample dissolved in the initial mobile phase should give the best peak shape.
References
optimizing extraction recovery of Carisbamate from biological samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction recovery of Carisbamate from biological samples.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction of Carisbamate from biological matrices.
Issue 1: Low Extraction Recovery of Carisbamate
Q: We are experiencing low recovery of Carisbamate from plasma samples. What are the potential causes and how can we troubleshoot this?
A: Low recovery of Carisbamate can stem from several factors related to the chosen extraction method and the physicochemical properties of the analyte. Carisbamate is a neutral, polar molecule, which can present challenges for efficient extraction.
Here is a systematic approach to troubleshooting low recovery:
-
Method-Specific Troubleshooting:
-
Protein Precipitation (PPT):
-
Incomplete Protein Removal: Insufficient precipitation can lead to co-precipitation of Carisbamate with proteins. Ensure the ratio of precipitating solvent (e.g., acetonitrile) to plasma is optimal, typically at least 3:1 (v/v).[1][2]
-
Analyte Adsorption: Carisbamate may adsorb to the precipitated protein pellet. After centrifugation, carefully collect the supernatant without disturbing the pellet. A second extraction of the pellet with a small volume of the precipitation solvent can be performed to recover any adsorbed analyte.
-
-
Liquid-Liquid Extraction (LLE):
-
Inappropriate Solvent Choice: The polarity of the extraction solvent is critical. For a neutral compound like Carisbamate, a moderately polar, water-immiscible solvent should be tested. Solvents like ethyl acetate or methyl tert-butyl ether (MTBE) are good starting points.[3][4]
-
Suboptimal pH: Although Carisbamate is neutral, the pH of the aqueous sample can influence the partitioning of interfering components. Ensure the pH of the biological sample is controlled to minimize the extraction of unwanted matrix components that could interfere with Carisbamate recovery.[3]
-
Emulsion Formation: Emulsions at the solvent interface can trap the analyte, leading to poor recovery. To break emulsions, try adding salt to the aqueous phase, centrifuging at a higher speed, or using gentle mixing instead of vigorous shaking.
-
-
Solid-Phase Extraction (SPE):
-
Incorrect Sorbent Selection: For a polar compound like Carisbamate, a reversed-phase sorbent (e.g., C8 or C18) or a polymeric sorbent is generally suitable. If recovery is low, the sorbent may not be retaining the analyte effectively.
-
Inefficient Elution: The elution solvent may not be strong enough to desorb Carisbamate from the sorbent. Increase the organic content of the elution solvent or try a different solvent with a higher elution strength.
-
Sample Breakthrough: The analyte may not be retained during the loading step. This can be caused by a sample solvent that is too strong or an excessively high flow rate. Ensure the sample is loaded in a weak solvent and at a controlled flow rate (e.g., 1-2 mL/min).
-
-
-
General Troubleshooting Steps:
-
Analyte Stability: Carisbamate has been shown to be stable in rat plasma for at least 6 hours at room temperature and for 28 days at -20°C. However, stability should be confirmed in the specific matrix and storage conditions of your experiment.
-
Internal Standard (IS) Performance: If using an internal standard, ensure it is structurally similar to Carisbamate and exhibits similar extraction behavior. Poor recovery of the IS can indicate a systemic issue with the extraction procedure.
-
Below is a troubleshooting workflow for addressing low extraction recovery:
Issue 2: High Matrix Effect in LC-MS/MS Analysis
Q: We are observing significant ion suppression/enhancement for Carisbamate in our LC-MS/MS analysis. How can we mitigate this matrix effect?
A: Matrix effects are a common challenge in bioanalysis and are caused by co-eluting endogenous components from the biological sample that interfere with the ionization of the analyte.
Here are strategies to reduce matrix effects:
-
Improve Sample Cleanup:
-
Switch Extraction Technique: If you are using protein precipitation, which is known for having a higher risk of matrix effects, consider switching to a more selective technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Optimize SPE: If using SPE, ensure the wash steps are effective at removing interfering components without eluting Carisbamate. A more rigorous wash with a solvent of intermediate strength can be beneficial.
-
Optimize LLE: A back-extraction step can be incorporated into an LLE protocol to further clean up the extract.
-
-
Chromatographic Separation:
-
Modify Gradient: Adjust the LC gradient to better separate Carisbamate from co-eluting matrix components.
-
Change Column Chemistry: If using a standard C18 column, consider a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivity.
-
-
Mass Spectrometry:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.
-
Optimize Ionization Source Parameters: Adjusting parameters such as spray voltage, gas flows, and temperature can sometimes reduce the impact of matrix effects.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Carisbamate that are relevant for extraction?
A: Understanding the physicochemical properties of Carisbamate is essential for developing an effective extraction strategy.
| Property | Value | Implication for Extraction |
| Molecular Formula | C₉H₁₀ClNO₃ | - |
| Molecular Weight | 215.63 g/mol | Influences diffusion and chromatographic behavior. |
| Solubility | Soluble in DMSO | Useful for preparing stock solutions. Solubility in extraction solvents should be empirically determined. |
| Nature | Neutral Carbamate | Not ionizable, so pH adjustment for extraction is primarily to control matrix interferences rather than analyte charge. |
Q2: Which extraction method generally provides the highest recovery for Carisbamate?
A: The optimal extraction method depends on the specific requirements of the assay (e.g., required sensitivity, sample throughput) and the biological matrix. Here is a comparison of common methods:
| Extraction Method | Typical Recovery Range for Similar Compounds | Pros | Cons |
| Protein Precipitation (PPT) | 33% (for Carisbamate in rat plasma) to >80% | Simple, fast, and inexpensive. | Less clean extract, higher potential for matrix effects. |
| Liquid-Liquid Extraction (LLE) | 60-90% | Cleaner extracts than PPT, good for removing salts and highly polar interferences. | Can be labor-intensive, may form emulsions, uses larger volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | >85% | Provides the cleanest extracts, high recovery and concentration factor, amenable to automation. | More expensive and requires more method development than PPT and LLE. |
Q3: How should Carisbamate stability be assessed in biological samples?
A: Stability testing is crucial to ensure that the measured concentration of Carisbamate is accurate. Stability should be evaluated under various conditions:
-
Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles. Carisbamate is reported to be stable for at least 3 freeze-thaw cycles in rat plasma.
-
Short-Term (Bench-Top) Stability: Determine the stability of Carisbamate in the biological matrix at room temperature for a period that mimics the sample handling time. It is stable for at least 6 hours in rat plasma at room temperature.
-
Long-Term Stability: Evaluate the stability of Carisbamate in the matrix at the intended storage temperature (e.g., -20°C or -80°C) over the expected duration of sample storage. Carisbamate is stable for at least 28 days at -20°C in rat plasma.
-
Post-Preparative Stability: Assess the stability of the extracted sample in the autosampler.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Carisbamate from Plasma
This protocol is based on a published method for the extraction of Carisbamate from rat plasma.
Materials:
-
Plasma sample
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., a structural analog or stable isotope-labeled Carisbamate)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 50 µL of the internal standard solution.
-
Add 250 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex briefly and inject a portion of the sample into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for Carisbamate from Urine
This is a general protocol for the extraction of a neutral compound from urine, which can be optimized for Carisbamate.
Materials:
-
Urine sample
-
Extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether)
-
Internal Standard (IS) solution
-
Glass centrifuge tubes with screw caps
-
Vortex mixer or shaker
-
Centrifuge
Procedure:
-
Pipette 1 mL of urine into a glass centrifuge tube.
-
Add 50 µL of the internal standard solution.
-
Add 3 mL of the extraction solvent.
-
Cap the tube and vortex or shake for 5-10 minutes.
-
Centrifuge at 3,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Vortex and inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE) for Carisbamate from Plasma
This is a general protocol for SPE of a neutral compound from plasma that can be adapted for Carisbamate using a reversed-phase sorbent.
Materials:
-
Plasma sample
-
SPE cartridges (e.g., C8 or polymeric)
-
Methanol, HPLC grade
-
Deionized water
-
Internal Standard (IS) solution
-
SPE vacuum manifold
-
Collection tubes
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the sorbent to dry.
-
Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of deionized water. Add 20 µL of the internal standard solution.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute Carisbamate with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
Vortex and inject into the LC-MS/MS system.
References
- 1. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 4. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
Addressing Carisbamate Instability: A Technical Support Center
For researchers, scientists, and drug development professionals working with Carisbamate, ensuring sample integrity is paramount for accurate and reproducible results. This technical support center provides essential guidance on addressing the potential instability of Carisbamate during sample processing, offering troubleshooting advice and frequently asked questions to navigate challenges in your experiments.
Troubleshooting Guide: Common Issues in Carisbamate Sample Processing
This guide addresses specific problems that may arise during the handling and analysis of Carisbamate samples.
| Issue | Potential Cause | Recommended Solution |
| Low or no Carisbamate detected in the sample. | Degradation due to pH. Carisbamate is susceptible to hydrolysis under acidic and basic conditions.[1] | Ensure the sample matrix and all solutions used during extraction and analysis are maintained at a neutral pH. A phosphate buffer with a pH of 3.5 has been used successfully in analytical methods.[1] |
| Thermal Degradation. Although less significant than pH-induced degradation, prolonged exposure to high temperatures can affect stability. | Process samples on ice or at controlled room temperature. For long-term storage, keep plasma samples at -20°C or below.[2] | |
| Inconsistent or variable results between replicate samples. | Incomplete sample extraction. Inefficient extraction can lead to variable recovery of Carisbamate. | Optimize the extraction procedure. Protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) can be effective. Ensure thorough vortexing and complete phase separation. |
| Freeze-thaw instability. Repeated freezing and thawing of plasma samples may lead to degradation. | Aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles. Preliminary studies show Carisbamate is stable for at least three freeze-thaw cycles when stored at -20°C.[2] | |
| Presence of unexpected peaks in the chromatogram. | Formation of degradation products. Acid or base-catalyzed hydrolysis can lead to the formation of degradation products, including potential isomers.[1] | Utilize a validated stability-indicating analytical method, such as the RP-HPLC method described in the experimental protocols section, which can separate Carisbamate from its degradants. |
| Matrix effects. Components of the biological matrix (e.g., plasma) can interfere with the analysis. | Employ a robust sample clean-up procedure. Solid-phase extraction is often effective at removing interfering matrix components. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Carisbamate in plasma samples?
A1: For short-term storage (up to 6 hours), samples can be kept at room temperature. For long-term storage, it is recommended to store plasma samples at -20°C, where Carisbamate has been shown to be stable for at least 28 days. To minimize degradation, it is crucial to avoid repeated freeze-thaw cycles.
Q2: What are the main factors that cause Carisbamate degradation?
A2: The primary factor causing Carisbamate degradation is exposure to acidic or basic conditions, which leads to hydrolysis. While the compound is relatively stable under neutral, oxidative, photolytic, and thermal stress, significant degradation is observed in the presence of acids and bases.
Q3: What are the known degradation products of Carisbamate?
A3: Forced degradation studies have shown that Carisbamate can undergo isomerization under stress conditions. The primary degradation pathway is through hydrolysis of the carbamate group. The exact structures of all degradation products require detailed characterization using techniques like mass spectrometry and NMR.
Q4: Which analytical method is recommended for quantifying Carisbamate in biological samples?
A4: A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is recommended. This method should be capable of separating the parent Carisbamate from any potential degradation products. A validated method has been described using a C18 column with a mobile phase of phosphate buffer (pH 3.5) and acetonitrile.
Q5: How can I be sure my analytical method is "stability-indicating"?
A5: A stability-indicating method is one that can accurately and selectively measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To validate your method as stability-indicating, you should perform forced degradation studies where you intentionally expose Carisbamate to stress conditions (acid, base, heat, light, oxidation) and demonstrate that the resulting degradation peaks do not interfere with the quantification of the intact drug.
Experimental Protocols
Protocol for Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
This protocol is a general guideline for the extraction of Carisbamate from plasma samples. Optimization may be required for specific matrices and analytical instrumentation.
Materials:
-
Plasma sample containing Carisbamate
-
Acetonitrile (ACN), ice-cold
-
Methyl tert-butyl ether (MTBE)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Add 500 µL of MTBE to the supernatant for liquid-liquid extraction.
-
Vortex for 2 minutes.
-
Centrifuge at 5,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the mobile phase used for HPLC analysis.
Protocol for Stability-Indicating RP-HPLC Method
This method is based on a validated procedure for the analysis of Carisbamate and its degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or PDA detector.
-
Column: Agilent XDB C18 (150 mm × 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate (KH2PO4), pH adjusted to 3.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 90% A, 10% B
-
5-15 min: Linear gradient to 50% A, 50% B
-
15-20 min: Hold at 50% A, 50% B
-
20-22 min: Linear gradient back to 90% A, 10% B
-
22-30 min: Re-equilibration at 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 211 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Visualizations
Caption: Workflow for Carisbamate sample processing and analysis.
Caption: Simplified degradation pathway of Carisbamate.
References
Technical Support Center: Minimizing Isotopic Exchange in Deuterated Standards
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on minimizing isotopic exchange in deuterated standards to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for my deuterated standards?
Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical reaction where a deuterium atom on your labeled standard is replaced by a hydrogen atom from the surrounding environment, such as the solvent or matrix.[1][2] This process, also known as back-exchange, can compromise the integrity of your internal standard, leading to inaccurate quantification in sensitive analytical methods like LC-MS/MS.[2] If the deuterated standard loses its label, it can be mistakenly measured as the unlabeled analyte, potentially causing a "false positive" and affecting the accuracy of your results.[2]
Q2: Which deuterium labels are most susceptible to exchange?
The position of the deuterium label on a molecule is critical to its stability.[3]
-
Highly Labile: Deuterium atoms attached to heteroatoms (e.g., -OD, -ND, -SD) are highly susceptible to exchange with protons from protic solvents.
-
Moderately Labile: Deuterium atoms on carbon atoms adjacent to carbonyl groups (alpha-protons) can also be prone to exchange, especially under acidic or basic conditions due to keto-enol tautomerism.
-
Generally Stable: Deuterium on aromatic rings or aliphatic chains that are not adjacent to activating groups are typically more stable under common analytical conditions.
Q3: What are the primary factors that promote unwanted isotopic exchange?
Several environmental and experimental factors can influence the rate of H/D exchange:
-
Solvent: Protic solvents, such as water and methanol, can readily donate protons and facilitate exchange. Aprotic solvents like acetonitrile and tetrahydrofuran are preferred when possible.
-
pH: The rate of H/D exchange is catalyzed by both acids and bases. The minimum rate of exchange for many compounds is often found in the pH range of 2.5 to 3.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange. It is crucial to keep samples, standards, and autosamplers cooled.
Q4: How should I properly store and handle deuterated standards to ensure long-term stability?
Proper storage and handling are essential to prevent degradation and isotopic exchange.
-
Storage of Solids: For solid or lyophilized standards, storage at -20°C or colder in a desiccator is recommended to protect them from moisture.
-
Storage of Solutions: Solutions should be stored in tightly sealed vials at low temperatures (typically 2-8°C or -20°C) and protected from light for photosensitive compounds. Always refer to the manufacturer's certificate of analysis for specific storage instructions.
-
Solvent Choice: Use high-purity, dry, aprotic solvents whenever the compound's solubility allows.
-
Handling: Before opening, allow the standard to warm to room temperature to prevent condensation of atmospheric moisture. If possible, handle standards in a dry, inert atmosphere (e.g., under dry nitrogen or argon).
Q5: My calibration curve is non-linear. Could my deuterated internal standard be the cause?
Yes, issues with the deuterated internal standard (IS) can lead to non-linear calibration curves. One potential cause is the presence of unlabeled analyte as an impurity in the deuterated standard, which can disproportionately affect the response at different concentrations. Another possibility is interference from the naturally occurring isotopes of the analyte, especially if a standard with a low number of deuterium labels is used.
Troubleshooting Guide
Problem: I suspect my deuterated standard is undergoing isotopic exchange. What should I do?
If you observe a decreasing internal standard peak area over time, inaccurate quantitative results, or the appearance of a peak at the mass of the unlabeled analyte in your internal standard solution, you may be experiencing isotopic exchange.
Workflow for Investigating Isotopic Exchange
Factors Influencing Isotopic Exchange
The stability of a deuterated standard is a dynamic interplay of several factors. Understanding these relationships is key to minimizing exchange.
Data on Isotopic Exchange Under Various Conditions
The following table summarizes the impact of different experimental conditions on the stability of deuterated standards. This data is intended to provide general guidance.
| Condition Category | Parameter | Impact on Exchange Rate | Recommendation |
| pH | High (>8) or Low (<2) | High | Maintain pH between 2.5 and 7 for minimal exchange. |
| Temperature | High | High | Store and analyze at low temperatures (e.g., 4°C). |
| Solvent | Protic (e.g., H₂O, CH₃OH) | Higher | Use aprotic solvents (e.g., acetonitrile, THF) when possible. |
| Label Position | On Heteroatoms (O, N, S) | High | Choose standards with labels on stable carbon positions. |
| Label Position | Alpha to Carbonyl | Moderate | Be cautious with pH and temperature. |
| Label Position | Aromatic/Aliphatic C-H | Low | Generally stable under typical analytical conditions. |
A hypothetical stability experiment could yield the following results:
| Incubation Time (hours) | Temperature (°C) | pH | % Decrease in IS Signal | Analyte Peak Detected in IS Channel? |
| 4 | 25 | 8.5 | 35% | Yes |
| 4 | 25 | 7.4 | 18% | Yes |
| 24 | 4 | 7.4 | 8% | Minimal |
| 4 | 25 | 4.0 | <5% | No |
| Interpretation: The data indicates that the internal standard is unstable at room temperature, especially in slightly basic conditions. Lowering the temperature and acidifying the solvent significantly reduces the extent of isotopic exchange. |
Experimental Protocols
Protocol 1: Assessing the Stability of a Deuterated Standard
Objective: To determine if significant isotopic exchange of a deuterated internal standard is occurring under specific experimental conditions (e.g., in the sample matrix or reconstitution solvent).
Methodology:
-
Prepare Sample Sets:
-
T=0 Samples: Spike a known concentration of the deuterated standard into a blank biological matrix (e.g., plasma, urine). Immediately process these samples according to your standard protocol.
-
Incubated Matrix Samples: Spike the standard into the blank matrix and incubate under conditions that mimic your experimental workflow (e.g., 4 hours at room temperature, 24 hours at 4°C in the autosampler).
-
Incubated Solvent Samples: Spike the standard into your sample reconstitution solvent and incubate under the same conditions as the matrix samples.
-
-
Sample Processing: After the designated incubation period, process the incubated samples using your established extraction/preparation method.
-
LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent). Monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.
-
Data Analysis:
-
Compare the peak area of the internal standard in the incubated samples to the T=0 samples. A significant decrease (e.g., >15-20%) in the signal suggests degradation or exchange.
-
Monitor the unlabeled analyte channel in the incubated samples. The appearance or significant increase of this signal over time is a direct indicator of back-exchange.
-
Protocol 2: Preparation of Deuterated Standard Stock and Working Solutions
Objective: To outline a meticulous procedure for preparing deuterated standard solutions to ensure accuracy and minimize the risk of exchange.
Methodology:
-
Equilibration: Before opening, allow the vial containing the lyophilized or solid deuterated standard to equilibrate to room temperature. This crucial step prevents the condensation of atmospheric moisture onto the cold standard.
-
Reconstitution (Stock Solution):
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Under an inert atmosphere if possible, accurately weigh the desired amount of the standard.
-
Dissolve the standard in a high-purity, dry, aprotic solvent (e.g., acetonitrile, methanol) in a Class A volumetric flask.
-
Ensure the standard is completely dissolved using gentle vortexing or sonication before bringing it to the final volume.
-
-
Storage: Store the stock solution in a tightly sealed, amber vial at the recommended temperature (e.g., -20°C). It is advisable to prepare smaller aliquots for daily use to avoid repeated warming and cooling of the main stock.
-
Preparation of Working Solutions: Prepare working solutions fresh as needed by diluting the stock solution with an appropriate solvent. If working solutions are to be stored, their stability should be thoroughly evaluated using Protocol 1.
References
resolving co-eluting interferences in Carisbamate analysis
This technical support center is designed to assist researchers, scientists, and drug development professionals in resolving co-eluting interferences and other common challenges encountered during the analysis of Carisbamate.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques used for Carisbamate quantification?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most prevalent and robust method for the quantification of Carisbamate in biological matrices due to its high sensitivity and selectivity.[1][2] High-performance liquid chromatography (HPLC) with UV detection can also be used, but it may lack the sensitivity required for low-concentration samples.[1]
Q2: What are the potential sources of co-eluting interferences in Carisbamate analysis?
A2: Potential sources of co-eluting interferences in Carisbamate analysis include its metabolites (e.g., Carisbamate glucuronide), co-administered drugs, and endogenous components from the biological matrix (e.g., plasma, urine).[3][4] Careful method development is crucial to ensure selectivity.
Q3: How can I identify if a peak is co-eluting with my Carisbamate peak?
A3: Co-elution can be identified by poor peak shapes such as fronting, tailing, or shoulders. If using a mass spectrometer, inconsistent ion ratios between qualifier and quantifier ions across the peak are a strong indicator of co-elution. For UV detectors, spectral analysis across the peak can reveal the presence of multiple components.
Q4: What are the major metabolites of Carisbamate that I should be aware of?
A4: The major metabolite of Carisbamate is its glucuronide conjugate. Two minor mercapturic acid metabolites have also been identified. These metabolites, particularly the glucuronide, can potentially co-elute with the parent drug if the chromatographic separation is not optimized.
Troubleshooting Guide for Co-eluting Interferences
Issue 1: Asymmetrical or broad Carisbamate peak.
Question: My Carisbamate peak is exhibiting significant tailing or fronting. What are the possible causes and how can I resolve this?
Answer: Peak asymmetry is often an indication of a chromatographic issue or a co-eluting interference. Here is a step-by-step approach to troubleshoot this problem:
-
Assess for Co-elution: Asymmetrical peaks can be caused by a closely eluting or co-eluting compound. This could be a metabolite of Carisbamate or an endogenous matrix component. To confirm, if using LC-MS/MS, check the ion ratio of your quantifier and qualifier transitions across the peak. A drifting ion ratio suggests the presence of an interference.
-
Optimize Mobile Phase Composition: Modifying the mobile phase is a powerful tool to improve peak shape and resolution.
-
Adjust Solvent Strength: In reversed-phase chromatography, decreasing the organic solvent percentage will increase retention and may improve separation from interfering peaks.
-
Change Organic Modifier: Switching between acetonitrile and methanol can alter selectivity and potentially resolve the co-elution.
-
Modify pH: If the interfering compound is ionizable, adjusting the mobile phase pH can significantly change its retention time relative to Carisbamate.
-
-
Adjust the Gradient Program: A shallower gradient can increase the separation between Carisbamate and any closely eluting compounds.
-
Evaluate the Analytical Column:
-
Column Chemistry: Consider using a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to introduce different separation mechanisms.
-
Column Health: Poor peak shape can also be a sign of a deteriorating column. Flushing the column or replacing it may be necessary.
-
Issue 2: An unexpected peak is observed near the Carisbamate retention time.
Question: I am observing an unknown peak that is partially resolved from my Carisbamate peak. How can I identify and eliminate this interference?
Answer: An unexpected peak near your analyte of interest requires a systematic investigation to identify its source and resolve the interference.
-
Blank Injection: Inject a solvent blank and a matrix blank (a sample of the biological matrix without the analyte) to determine if the interference is coming from the system, solvents, or the matrix itself.
-
Metabolite Investigation: The unexpected peak could be a metabolite of Carisbamate. If you have access to a high-resolution mass spectrometer, you can obtain an accurate mass measurement of the unknown peak to help in its identification.
-
Sample Preparation Optimization: Inadequate sample cleanup is a frequent cause of interfering peaks.
-
Protein Precipitation: While simple, this method may not remove all interfering matrix components.
-
Liquid-Liquid Extraction (LLE): Optimizing the pH and choice of organic solvent can improve the selectivity of the extraction.
-
Solid-Phase Extraction (SPE): This technique offers a high degree of selectivity. Experiment with different sorbents and wash/elution conditions to effectively remove the interference while retaining Carisbamate.
-
Data Presentation
Table 1: Example LC-MS/MS Parameters for Carisbamate Analysis.
| Parameter | Value |
| Chromatographic Column | C18, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Carisbamate Precursor Ion (m/z) | Varies with adduct |
| Carisbamate Product Ion (m/z) | Varies with precursor |
| Internal Standard | Verapamil |
Table 2: Illustrative Example of Chromatographic Resolution Improvement.
| Method Condition | Carisbamate Retention Time (min) | Interference Retention Time (min) | Resolution (Rs) |
| Initial Method (Isocratic 50% Acetonitrile) | 2.5 | 2.6 | 0.8 (Poor) |
| Optimized Method (Gradient 30-70% Acetonitrile) | 3.8 | 4.2 | 1.8 (Good) |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a general guideline for the preparation of plasma samples for Carisbamate analysis.
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the internal standard (e.g., Verapamil at 20 ng/mL).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-qTOF-MS Method for Carisbamate Analysis
This protocol is based on a published method for the analysis of Carisbamate in rat plasma.
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 column (2.1 x 50 mm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-0.9 min: Linear ramp to 95% B
-
0.9-1.5 min: Hold at 95% B
-
1.5-1.6 min: Linear ramp back to 10% B
-
1.6-3.0 min: Re-equilibrate at 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A quadrupole time-of-flight (qTOF) mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
Visualizations
Caption: A decision tree for troubleshooting co-eluting interferences.
Caption: A flowchart of the Carisbamate analysis workflow.
References
calibration curve issues in quantitative Carisbamate assays
Welcome to the technical support center for the quantitative analysis of Carisbamate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding bioanalytical methods for Carisbamate, with a special focus on calibration curve issues.
Troubleshooting Guide: Calibration Curve Issues
This guide addresses common problems encountered during the construction and use of calibration curves in quantitative Carisbamate assays.
Question 1: Why is my Carisbamate calibration curve showing non-linearity (a poor R² value with a linear fit)?
Possible Causes and Solutions:
-
Inherent Non-Linear Response: Carisbamate may not always exhibit a linear response across a wide concentration range in LC-MS/MS systems. One validated method for Carisbamate in rat plasma utilized a weighted quadratic regression (1/concentration²) to accurately model the concentration-response relationship.[1][2]
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau at the upper end of the calibration curve.
-
Solution: Extend your calibration range with lower concentration points or reduce the injection volume. If high concentrations are expected in samples, they should be diluted to fall within the linear or well-characterized portion of the curve.[4]
-
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, blood) can suppress or enhance the ionization of Carisbamate, leading to a non-linear response.
-
Solution: Improve your sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can provide cleaner extracts than simple protein precipitation (PPT). Also, ensure your chromatographic method effectively separates Carisbamate from the bulk of the matrix components.
-
-
Inappropriate Internal Standard (IS): If the internal standard does not adequately track the analytical variability of Carisbamate, it can lead to poor linearity.
-
Solution: The ideal internal standard is a stable isotope-labeled (SIL) version of Carisbamate. If a SIL IS is not available, use a structural analog that has similar chromatographic retention, extraction recovery, and ionization response.
-
Question 2: My calibration curve is not reproducible between analytical runs. What are the likely causes?
Possible Causes and Solutions:
-
Analyte Instability: Carisbamate may degrade in the biological matrix or in prepared samples.
-
Solution: Verify the stability of Carisbamate under your specific storage and handling conditions. Studies have shown Carisbamate to be stable in rat plasma for at least 6 hours at room temperature and for 28 days at -20°C, including through three freeze-thaw cycles. Ensure that calibration standards and QC samples are treated identically to unknown samples and stored under proven stable conditions.
-
-
Inconsistent Sample Preparation: Variability in sample preparation, such as inconsistent protein precipitation or extraction efficiency, can lead to poor reproducibility.
-
Solution: Automate sample preparation steps where possible. Ensure thorough vortexing and consistent timing for all incubation and centrifugation steps. A well-chosen internal standard added at the very beginning of the process can help compensate for some variability.
-
-
LC-MS/MS System Variability: Fluctuations in instrument performance (e.g., injection volume, mobile phase composition, ion source temperature, or voltage) can cause run-to-run differences.
-
Solution: Perform system suitability tests before each analytical run to ensure the instrument is performing within specifications. Monitor the absolute response of your internal standard; significant drift can indicate an instrument issue.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical calibration curve range for Carisbamate in plasma?
A published LC-qTOF-MS method for Carisbamate in rat plasma used a calibration range of 9.05 to 6,600 ng/mL. The appropriate range for your assay will depend on the expected concentrations in your study samples and the sensitivity of your instrument.
Q2: What sample preparation method is recommended for Carisbamate?
Protein precipitation (PPT) with acetonitrile is a commonly used and straightforward method for extracting Carisbamate from plasma. This method has been shown to provide robust recovery. However, for complex matrices or if significant matrix effects are observed, more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to achieve cleaner samples.
Q3: What type of internal standard should I use for a Carisbamate assay?
The best practice is to use a stable isotope-labeled (SIL) Carisbamate. If unavailable, a close structural analog can be used. For example, Carisbamate itself has been used as an internal standard for the analysis of other antiepileptic drugs like cenobamate, highlighting its suitability as a stable analyte for LC-MS/MS. Verapamil has also been used as an IS in a Carisbamate assay. The chosen IS should not interfere with Carisbamate or other endogenous matrix components.
Q4: How does Carisbamate's mechanism of action relate to its analysis?
Carisbamate's primary mechanism of action is the inhibition of voltage-gated sodium channels, which reduces neuronal excitability. It also has an antiglutamatergic effect. While this pharmacological activity does not directly affect its chemical analysis by LC-MS/MS, understanding its metabolism is crucial. Carisbamate is metabolized primarily by uridine diphosphate glucuronosyltransferase (UGT). When developing an assay, it is important to ensure chromatographic separation from any major metabolites that could cause interference, especially if they are isobaric with the parent drug.
Data Presentation
Table 1: Example LC-MS/MS Method Parameters for Carisbamate Analysis
| Parameter | Setting | Reference |
|---|---|---|
| Chromatography | ||
| Column | Information not specified | |
| Mobile Phase | Information not specified | |
| Mass Spectrometry | (Positive Ion Mode) | |
| Ionization Source | Time-of-Flight (TOF) | |
| Precursor Ion (Carisbamate) | m/z 216.0 ([M+H]⁺) | |
| Product Ion (Carisbamate) | m/z 155.0 | |
| Internal Standard (Verapamil) | m/z 455.3 ([M+H]⁺) | |
| IS Product Ion | m/z 165.1 | |
| Source Temperature | 500°C |
| Ion Spray Voltage | 5,500 V | |
Table 2: Example Calibration Standard and Quality Control Concentrations in Rat Plasma
| Sample Type | Concentration (ng/mL) | Reference |
|---|---|---|
| Calibration Standard 1 | 9.05 (LLOQ) | |
| Calibration Standard 2 | 27.2 | |
| Calibration Standard 3 | 81.3 | |
| Calibration Standard 4 | 244 | |
| Calibration Standard 5 | 733 | |
| Calibration Standard 6 | 2,200 | |
| Calibration Standard 7 | 6,600 (ULOQ) | |
| Low Quality Control (LQC) | 15.04 | |
| Medium Quality Control (MQC) | 165.46 |
| High Quality Control (HQC) | 1,820 | |
Experimental Protocols
Protocol: Sample Preparation using Protein Precipitation
-
Pipette 100 µL of plasma (blank, standard, QC, or unknown sample) into a microcentrifuge tube.
-
Add a fixed volume of internal standard solution (e.g., 10 µL of verapamil in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 10 minutes.
-
Centrifuge the samples at high speed (e.g., 21,000 x g) for 10 minutes at room temperature.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Visualizations
Caption: Mechanism of Action of Carisbamate.
Caption: Troubleshooting Logic for Calibration Curve Issues.
References
- 1. Qualification and application of liquid chromatography-quadrupole time-of-flight mass spectrometric method for the determination of carisbamate in rat plasma and prediction of its human pharmacokinetics using physiologically based pharmacokinetic modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Qualification and application of liquid chromatography-quadrupole time-of-flight mass spectrometric method for the determination of carisbamate in rat plasma and prediction of its human pharmacokinetics using physiologically based pharmacokinetic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Resolution of Racemic Carisbamate-d4 Enantiomers
This guide is intended for researchers, scientists, and drug development professionals working on the chiral separation of Carisbamate-d4. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized experimental protocols to enhance the resolution of its enantiomers.
Troubleshooting Guide: Enhancing Enantiomeric Resolution
This section addresses specific issues encountered during the chiral separation of Carisbamate-d4.
Issue 1: Poor or No Resolution (Co-eluting Peaks)
If the enantiomers of Carisbamate-d4 are not separating (a single peak) or are only partially resolved (Rs < 1.5), follow these steps systematically.
-
Step 1: Verify Column Suitability. The interaction between an analyte and a chiral stationary phase (CSP) is highly specific. Polysaccharide-based CSPs are highly effective for separating carbamate compounds due to their ability to engage in hydrogen bonding, π-π interactions, and steric inclusion.[1] If initial attempts fail, screening different columns is the most critical first step.[2]
-
Action: Test a minimum of two columns with different chiral selectors, for example, one based on amylose and one on cellulose.
-
-
Step 2: Optimize the Mobile Phase. The composition of the mobile phase is the most influential factor in achieving chiral separation.[3]
-
Action (Normal-Phase):
-
Adjust Polar Modifier Concentration: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the hexane mobile phase. Lowering the alcohol concentration generally increases retention and can improve resolution, but may also broaden peaks.[3]
-
Change the Polar Modifier: Switching between different alcohols (e.g., from isopropanol to ethanol) can significantly alter selectivity.[3]
-
Introduce an Additive: For carbamates, which can have acidic or basic properties, adding a small amount (e.g., 0.1%) of an acid like trifluoroacetic acid (TFA) or a base like diethylamine (DEA) can improve peak shape and selectivity.
-
-
-
Step 3: Adjust Chromatographic Conditions.
-
Action:
-
Lower the Temperature: Reducing the column temperature (e.g., from 25°C to 15°C) often enhances enantioselectivity.
-
Reduce the Flow Rate: A lower flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase efficiency and improve resolution, though it will lengthen the analysis time.
-
-
Issue 2: Poor Peak Shape (Tailing or Broadening)
Asymmetrical peaks can compromise resolution and the accuracy of quantification.
-
Step 1: Check for Secondary Interactions. Unwanted interactions between Carisbamate-d4 and the stationary phase can cause peak tailing.
-
Action: Add or adjust the concentration of a mobile phase additive. For carbamates, 0.1% TFA or DEA is a standard starting point to minimize these interactions.
-
-
Step 2: Evaluate Sample Solvent. The solvent used to dissolve the sample can cause peak distortion if it is stronger than the mobile phase.
-
Action: Ideally, dissolve the Carisbamate-d4 sample in the mobile phase itself. If solubility is an issue, use the weakest possible solvent.
-
-
Step 3: Assess Column Health.
-
Action:
-
Column Contamination: If the column has been used with many different samples, contaminants may have adsorbed to the stationary phase. Flush the column with a strong, compatible solvent as recommended by the manufacturer (e.g., 100% ethanol for polysaccharide columns).
-
Inlet Frit Blockage: A sudden increase in backpressure accompanied by peak tailing may indicate a blocked frit. If permitted by the manufacturer, reverse-flush the column to dislodge particulates.
-
-
Frequently Asked Questions (FAQs)
Q1: Which type of chiral column is best for Carisbamate-d4? A1: While no method is published specifically for Carisbamate-d4, polysaccharide-based chiral stationary phases (CSPs) are the most successful for a wide range of carbamate compounds. It is highly recommended to start by screening columns such as Chiralpak® IA (amylose-based) and Chiralcel® OD-H (cellulose-based), as these have different selectivities.
Q2: Should I use normal-phase or reversed-phase chromatography? A2: Normal-phase chromatography (e.g., hexane/alcohol) is the most common and often most effective mode for the chiral separation of carbamates on polysaccharide CSPs. It generally provides better selectivity for these types of compounds compared to reversed-phase conditions.
Q3: My resolution is decreasing over time with a new column. What could be the cause? A3: A loss of resolution on a new column can be due to several factors:
-
Insufficient Equilibration: Chiral columns often require longer equilibration times than achiral columns. Ensure the column is flushed with at least 20-30 column volumes of the mobile phase before the first injection.
-
Mobile Phase Contamination: Trace amounts of water or other contaminants in the solvents can alter the stationary phase and reduce performance. Always use high-purity, HPLC-grade solvents.
-
"Memory Effects": If the HPLC system was previously used with different additives (e.g., switching from a basic to an acidic method), residual additives can adsorb onto the column and interfere with the separation. Thoroughly flush the entire system before installing the chiral column.
Q4: Can Supercritical Fluid Chromatography (SFC) be used for Carisbamate-d4? A4: Yes, SFC is an excellent alternative to HPLC for chiral separations and is often faster. It uses supercritical CO₂ as the main mobile phase, typically with an alcohol co-solvent. The same polysaccharide-based columns used for HPLC are also used in SFC. SFC is particularly advantageous for preparative-scale separations due to easier solvent removal.
Data and Protocols
Quantitative Data Summary
The following tables provide typical starting parameters for chiral method development for a carbamate compound like Carisbamate-d4, based on common practices in the field.
Table 1: Recommended Initial Column Screening Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
|---|---|---|---|---|
| Column A | Chiralpak® IA | Chiralpak® IA | Chiralcel® OD-H | Chiralcel® OD-H |
| Mobile Phase | n-Hexane / IPA (90:10) | n-Hexane / EtOH (90:10) | n-Hexane / IPA (90:10) | n-Hexane / EtOH (90:10) |
| Additive | None | None | None | None |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C | 25 °C |
| Detection | UV (e.g., 220 nm) | UV (e.g., 220 nm) | UV (e.g., 220 nm) | UV (e.g., 220 nm) |
Note: IPA = Isopropanol, EtOH = Ethanol. If no separation is observed, repeat screening with the addition of 0.1% TFA and 0.1% DEA to the mobile phase.
Table 2: Effect of Mobile Phase Modifier on Resolution
| Parameter | Typical Effect on Resolution (Rs) |
|---|---|
| Decrease % Alcohol | Often Increases Rs, but also increases retention time. |
| Increase % Alcohol | Decreases Rs and retention time. |
| Switch EtOH -> IPA | Unpredictable; can significantly increase or decrease selectivity. |
| Add 0.1% TFA | Can improve peak shape for acidic/neutral compounds and may alter selectivity. |
| Add 0.1% DEA | Can improve peak shape for basic compounds and may alter selectivity. |
Experimental Protocol: Chiral Method Development via HPLC
This protocol outlines a systematic approach to developing a chiral separation method for Carisbamate-d4.
-
Instrumentation and Materials:
-
HPLC system with UV detector.
-
Chiral Columns: e.g., Chiralpak® IA (amylose-based) and Chiralcel® OD-H (cellulose-based), 250 x 4.6 mm, 5 µm.
-
Solvents: HPLC-grade n-hexane, isopropanol (IPA), and ethanol (EtOH).
-
Additives: Trifluoroacetic acid (TFA) and diethylamine (DEA).
-
-
Sample Preparation:
-
Prepare a stock solution of racemic Carisbamate-d4 at approximately 1 mg/mL.
-
Dissolve the sample in the initial mobile phase to be tested. If insoluble, use the minimum required amount of a slightly stronger solvent (e.g., ethanol).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Column Screening (Phase 1):
-
Install the first chiral column (e.g., Chiralpak® IA).
-
Equilibrate the column with the starting mobile phase (e.g., n-Hexane/IPA 90:10 v/v) at 1.0 mL/min until a stable baseline is achieved (~30 minutes).
-
Inject the sample and record the chromatogram.
-
Repeat the process for other primary mobile phases (e.g., n-Hexane/EtOH 90:10 v/v).
-
Switch to the second chiral column (e.g., Chiralcel® OD-H) and repeat the screening steps.
-
-
Method Optimization (Phase 2):
-
Select the column/mobile phase combination that shows the best initial separation ("hit").
-
Optimize Modifier Percentage: Adjust the alcohol percentage in 2-5% increments (e.g., 95:5, 90:10, 85:15) to maximize the resolution (Rs).
-
Screen Additives: If peak shape is poor or resolution is still marginal, prepare mobile phases containing 0.1% TFA and 0.1% DEA and re-inject the sample.
-
Optimize Temperature: Test the separation at different temperatures (e.g., 15°C, 25°C, 40°C) to see if it improves resolution.
-
-
Final Method Validation:
-
Once optimal conditions are found, perform replicate injections to confirm the method's robustness and reproducibility.
-
Visualizations
Experimental and Logical Workflows
Caption: Workflow for Chiral Method Development.
Caption: Troubleshooting Logic for Poor Resolution.
References
Technical Support Center: Managing Variability in Carisbamate Pharmacokinetic Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing variability in the pharmacokinetic (PK) data of Carisbamate.
Frequently Asked Questions (FAQs)
Q1: What are the known key factors that can introduce variability in Carisbamate pharmacokinetic data?
A1: Several factors have been identified as potential sources of variability in Carisbamate PK studies. These include:
-
Body Weight: Differences in plasma exposure (AUC and Cmax) have been observed between different populations, which were largely attributed to differences in body weight. Normalizing the dose by body weight can mitigate this variability.[1][2] It is recommended that dosing for pediatric patients (ages 4 to <12) be weight-based.[3][4]
-
Co-medications: Concomitant use of enzyme-inducing antiepileptic drugs (AEDs) such as carbamazepine, phenytoin, phenobarbital, and primidone can increase the clearance of Carisbamate, leading to lower plasma concentrations.[5]
-
Hepatic Function: Moderate hepatic impairment has been shown to significantly increase the plasma concentration and prolong the half-life of Carisbamate due to decreased intrinsic hepatic clearance.
-
Age: While studies have shown no significant effect of age on the pharmacokinetics of the immediate-release formulation in the elderly, some minor effects were noted with a single dose of the controlled-release formulation, which diminished upon repeated dosing.
-
Drug Formulation: Different oral formulations, such as immediate-release (IR) and controlled-release (CR) tablets, can have different absorption profiles, which may contribute to variability.
Q2: Is the pharmacokinetics of Carisbamate linear and dose-proportional?
A2: Yes, clinical studies have demonstrated that Carisbamate exhibits linear and dose-proportional pharmacokinetics following both single and multiple doses in adult and pediatric patients with Lennox-Gastaut syndrome. This implies that as the dose is increased, the resulting plasma concentrations and overall exposure increase proportionally.
Q3: What are the established analytical methods for quantifying Carisbamate in plasma?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-qTOF-MS) are established and validated methods for the sensitive and specific quantification of Carisbamate in plasma samples. These methods are crucial for obtaining accurate and reliable pharmacokinetic data.
Q4: Are there any known drug-drug interactions that can affect Carisbamate's pharmacokinetics?
A4: Yes, Carisbamate is metabolized by uridine diphosphate glucuronosyltransferase (UGT) enzymes. Co-administration with drugs that induce these enzymes, such as certain antiepileptics (carbamazepine, phenytoin), can accelerate Carisbamate's metabolism and increase its clearance, thereby reducing its plasma concentration. Conversely, Carisbamate has not been found to have clinically significant interactions with valproic acid or lamotrigine.
Troubleshooting Guides
Issue 1: High Inter-Individual Variability in Plasma Concentrations
If you are observing significant variability in Carisbamate plasma concentrations between subjects in your study, consider the following troubleshooting steps:
Potential Causes and Solutions
-
Inconsistent Dosing Regimen:
-
Verification: Double-check dosing records to ensure all subjects received the correct dose at the prescribed times.
-
Solution: Implement a strict and directly observed dosing schedule.
-
-
Variability in Food Intake:
-
Verification: Review study protocols regarding food intake around the time of drug administration. Food can affect the rate and extent of absorption of some drugs.
-
Solution: Standardize food intake for all subjects (e.g., administer the drug after a standardized meal or in a fasted state).
-
-
Undocumented Co-medications:
-
Verification: Conduct a thorough review of all concomitant medications, including over-the-counter drugs and supplements.
-
Solution: Exclude subjects taking medications known to interact with Carisbamate or stratify the analysis based on co-medication profiles.
-
-
Genetic Polymorphisms in Drug Metabolizing Enzymes:
-
Verification: While specific UGT polymorphisms affecting Carisbamate are not well-documented in the provided search results, this is a potential source of variability for many drugs.
-
Solution: If feasible, consider pharmacogenomic testing for relevant UGT enzymes to identify potential outliers.
-
-
Underlying Physiological Differences:
-
Verification: Assess subjects for underlying conditions that could affect drug disposition, such as mild hepatic or renal impairment.
-
Solution: Stratify the analysis based on organ function or exclude subjects with significant physiological abnormalities.
-
Logical Workflow for Troubleshooting High Inter-Individual Variability
Caption: Workflow for investigating sources of high inter-individual pharmacokinetic variability.
Issue 2: Inconsistent Results from Bioanalytical Assays
If your bioanalytical method for Carisbamate is producing variable or unreliable results, follow these steps:
Potential Causes and Solutions
-
Sample Collection and Handling Issues:
-
Verification: Review protocols for blood sampling, processing, and storage. Inconsistent timing, hemolysis, or improper storage temperatures can degrade the analyte.
-
Solution: Implement and enforce standardized procedures for sample collection, handling, and storage. Ensure proper training of all personnel.
-
-
Matrix Effects:
-
Verification: Endogenous components of plasma can interfere with the ionization of Carisbamate in the mass spectrometer, leading to ion suppression or enhancement.
-
Solution: Evaluate and minimize matrix effects by optimizing the sample preparation method (e.g., using a different extraction technique like solid-phase extraction instead of protein precipitation) or by using a stable isotope-labeled internal standard.
-
-
Instrument Performance:
-
Verification: Check the performance of the LC-MS/MS system, including calibration, sensitivity, and peak shape.
-
Solution: Perform regular maintenance and calibration of the instrument. Develop a system suitability test to be run with each batch of samples.
-
-
Calibration Curve Issues:
-
Verification: Ensure the calibration range covers the expected concentrations in the study samples and that the regression model is appropriate.
-
Solution: Prepare fresh calibration standards for each run and use a weighted linear regression if appropriate. Include quality control (QC) samples at low, medium, and high concentrations to validate the curve.
-
Data Presentation
Table 1: Summary of Carisbamate Pharmacokinetic Parameters in Different Populations
| Population | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| Healthy Japanese Adults (Single Dose) | 250 mg | Higher than Caucasians (16.4% higher ratio) | Higher than Caucasians (28.8% higher ratio) | 11.5 - 12.8 | |
| Healthy Caucasian Adults (Single Dose) | 250 mg | - | - | 11.5 - 12.8 | |
| Lennox-Gastaut Syndrome Patients (Pediatric & Adult, Single Dose) | Dose-dependent | Linear and dose-proportional increase | Linear and dose-proportional increase | - | |
| Lennox-Gastaut Syndrome Patients (Pediatric & Adult, Multiple Dose) | Dose-dependent | Linear and dose-proportional increase | Linear and dose-proportional increase | - | |
| Healthy vs. Mild Hepatic Impairment | 200 mg | Similar to normal (~94% ratio) | Modest increase (~116% ratio) | - | |
| Healthy vs. Moderate Hepatic Impairment | 200 mg | Increased (~118% ratio) | Substantial increase (~207% ratio) | 21 (vs. 11 in normal) |
Note: This table summarizes reported findings; direct comparison between studies should be made with caution due to differences in study design and patient populations.
Experimental Protocols
Protocol 1: Bioanalytical Method for Carisbamate Quantification in Rat Plasma using LC-qTOF-MS
This protocol is based on a published method and provides a general framework. Specific parameters may require optimization for your laboratory's equipment and reagents.
1. Sample Preparation (Protein Precipitation): a. To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (ISTD). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas. e. Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions:
-
HPLC System: Shimadzu CBM-20A or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, hold for a short period, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions (qTOF):
-
Mass Spectrometer: Sciex TripleTOF™ 5600 or equivalent.
-
Ionization Mode: Positive Ion Mode.
-
Scan Range: m/z 100–600.
-
Source Temperature: 500°C.
-
Ion Spray Voltage: 5,500 V.
-
Quantification Ions: For Carisbamate, monitor the [M+H]+ ion (m/z 216.0) and a specific product ion (e.g., m/z 155.0).
4. Calibration and Quality Control:
-
Prepare a calibration curve using blank rat plasma spiked with known concentrations of Carisbamate.
-
Use a quadratic regression (weighted 1/concentration²) to fit the calibration curve over the desired concentration range (e.g., 9.05 to 6,600 ng/mL).
-
Include at least three levels of QC samples (low, medium, and high) in each analytical run to ensure accuracy and precision.
Mandatory Visualizations
Caption: Key physiological and external factors contributing to variability in Carisbamate pharmacokinetics.
Caption: A generalized workflow for conducting a pharmacokinetic study of Carisbamate.
References
- 1. ovid.com [ovid.com]
- 2. Pharmacokinetics of carisbamate (RWJ-333369) in healthy Japanese and Western subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. carisbamate treatment of adult and pediatric patients with lennox-gastaut syndrome: a phase i pharmacokinetic dose-escalation study [aesnet.org]
- 4. neurology.org [neurology.org]
- 5. Carisbamate add‐on therapy for drug‐resistant focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bioanalytical Methods for Carisbamate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two bioanalytical approaches for the quantification of Carisbamate in plasma samples. We will examine a validated Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-qTOF-MS) method that utilizes a non-deuterated internal standard and contrast it with a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing the stable isotope-labeled internal standard, (Rac)-Carisbamate-d4. This comparison aims to highlight the methodologies and performance characteristics of each approach, offering insights for the selection and development of robust bioanalytical assays for Carisbamate.
Method Comparison Overview
The selection of an appropriate internal standard is a critical step in the development of a reliable bioanalytical method. An ideal internal standard should mimic the analyte's behavior throughout the sample preparation and analysis process, thereby compensating for variability. Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" as they exhibit nearly identical physicochemical properties to the analyte.
This guide will compare the following two methods:
-
Method A: Validated LC-qTOF-MS Method with a Non-Isotopic Internal Standard (Verapamil). This method, as described by Son et al. (2020), provides a comprehensive dataset for the quantification of Carisbamate in rat plasma.
-
Method B: Proposed LC-MS/MS Method with a Stable Isotope-Labeled Internal Standard (this compound). This proposed method outlines a theoretically optimized approach that leverages the advantages of a deuterated internal standard to potentially enhance assay performance.
Quantitative Performance Data
The following table summarizes the validation parameters for the validated LC-qTOF-MS method (Method A) and the expected performance characteristics for the proposed LC-MS/MS method with a deuterated internal standard (Method B).
| Validation Parameter | Method A: LC-qTOF-MS with Verapamil IS | Method B: Proposed LC-MS/MS with this compound IS (Expected) |
| Linearity Range | 9.05 to 6,600 ng/mL[1] | 1 to 5,000 ng/mL |
| Correlation Coefficient (r) | > 0.99[1] | ≥ 0.995 |
| Accuracy | Within ± 25%[1] | Within ± 15% (± 20% at LLOQ) |
| Precision (CV%) | Within ± 25%[1] | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | 33.44% ± 2.47%[1] | Consistent and reproducible across the concentration range |
| Lower Limit of Quantification (LLOQ) | 9.05 ng/mL | 1 ng/mL |
| Matrix Effect | Not explicitly reported, but a potential source of variability | Minimized due to co-elution and identical ionization behavior of the deuterated IS |
Experimental Protocols
Method A: Validated LC-qTOF-MS with Verapamil Internal Standard
This protocol is based on the method described by Son et al. (2020) for the analysis of Carisbamate in rat plasma.
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of rat plasma, add 50 µL of internal standard solution (Verapamil in 50% acetonitrile).
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer 100 µL of the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. Liquid Chromatography Conditions:
-
LC System: Agilent 1260 Infinity
-
Column: Agilent Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
-
Gradient: 10% B at 0-0.5 min, 10-90% B at 0.5-3.0 min, 90% B at 3.0-4.0 min, 90-10% B at 4.0-4.1 min, 10% B at 4.1-6.0 min
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions:
-
MS System: Agilent 6530 Accurate-Mass Q-TOF
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Gas Temperature: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
Sheath Gas Temperature: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 4000 V
-
Fragmentor Voltage: 120 V
-
Mass Range: m/z 100-1000
Method B: Proposed LC-MS/MS with this compound Internal Standard
This proposed protocol is designed to leverage the benefits of a stable isotope-labeled internal standard for enhanced accuracy and precision.
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 10 µL of this compound internal standard solution (in methanol).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new plate/vial for injection.
2. Liquid Chromatography Conditions:
-
LC System: Standard UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
-
Gradient: Optimized for rapid elution and separation from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2-5 µL
3. Mass Spectrometry Conditions:
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Carisbamate: To be determined (e.g., precursor ion [M+H]+ to a specific product ion)
-
This compound: To be determined (e.g., precursor ion [M+H+4]+ to the same product ion as Carisbamate or a corresponding deuterated product ion)
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Visualizing the Experimental Workflows
The following diagrams illustrate the experimental workflows for both the validated and proposed bioanalytical methods.
Workflow for the validated Carisbamate bioanalytical method.
Proposed workflow using a deuterated internal standard.
Discussion and Conclusion
The validated LC-qTOF-MS method (Method A) demonstrates acceptable performance for the quantification of Carisbamate in a preclinical setting. The use of a non-isotopic internal standard, Verapamil, requires careful validation to ensure it adequately tracks the analyte's behavior. The reported recovery of approximately 33% suggests that there may be variability in the extraction process that could be better compensated for by a more suitable internal standard.
The proposed LC-MS/MS method (Method B) utilizing this compound as an internal standard is expected to offer several advantages. The near-identical chemical and physical properties of the deuterated internal standard to Carisbamate would likely lead to:
-
Improved Precision and Accuracy: By co-eluting and behaving similarly during ionization, the deuterated standard can more effectively correct for variations in sample preparation, injection volume, and matrix effects.
-
Minimized Matrix Effects: The stable isotope-labeled internal standard is the most effective tool for mitigating the impact of ion suppression or enhancement from endogenous components in the plasma matrix.
-
More Consistent Recovery: The recovery of the deuterated internal standard is expected to closely mirror that of the analyte, leading to more reliable quantification.
-
Potentially Lower LLOQ: The enhanced signal-to-noise ratio often achieved with a co-eluting stable isotope-labeled internal standard could allow for a lower limit of quantification.
References
Navigating the Analytical Maze: A Guide to Cross-Validation of Carisbamate Assays
For researchers, scientists, and drug development professionals, ensuring the accuracy and reproducibility of analytical data is paramount. This is particularly critical in the development of novel therapeutics like Carisbamate, an investigational antiepileptic drug. When Carisbamate assays are performed across different laboratories, a rigorous cross-validation process is essential to guarantee data consistency and reliability. This guide provides a framework for conducting such a comparison, complete with experimental protocols and illustrative data, to aid in the establishment of robust and transferable analytical methods for Carisbamate.
Carisbamate, a neuromodulatory agent, is under investigation for its potential in treating various neurological disorders, including Lennox-Gastaut syndrome and partial-onset seizures.[1] Its primary mechanism of action is believed to be the inhibition of voltage-gated sodium channels, which helps to stabilize neuronal activity and prevent the excessive firing that leads to seizures.[2] As Carisbamate progresses through clinical trials, the need for standardized and validated bioanalytical methods to measure its concentration in biological matrices becomes increasingly important.
This guide outlines a comprehensive approach to the cross-validation of Carisbamate assays, focusing on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method as a representative analytical technique.
Illustrative Inter-Laboratory Assay Comparison
While specific cross-validation data for Carisbamate assays between laboratories is not publicly available, the following table illustrates the type of comparative data that would be generated in such a study. This example is based on proficiency testing principles for other antiepileptic drugs and demonstrates how key performance metrics would be evaluated across participating laboratories.
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Linearity (r²) | 0.998 | 0.999 | 0.997 | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5 | 5 | 5.5 | Within ±20% of nominal |
| Intra-Assay Precision (%CV) | ||||
| Low QC (15 ng/mL) | 3.5 | 4.1 | 4.5 | ≤ 15% |
| Mid QC (150 ng/mL) | 2.8 | 3.2 | 3.8 | ≤ 15% |
| High QC (1500 ng/mL) | 2.1 | 2.5 | 3.1 | ≤ 15% |
| Inter-Assay Precision (%CV) | ||||
| Low QC (15 ng/mL) | 4.8 | 5.5 | 6.2 | ≤ 15% |
| Mid QC (150 ng/mL) | 3.9 | 4.6 | 5.1 | ≤ 15% |
| High QC (1500 ng/mL) | 3.2 | 3.8 | 4.5 | ≤ 15% |
| Accuracy (% Bias) | ||||
| Low QC (15 ng/mL) | +2.5 | -1.8 | +3.2 | Within ±15% |
| Mid QC (150 ng/mL) | +1.2 | -0.9 | +1.8 | Within ±15% |
| High QC (1500 ng/mL) | -0.8 | +0.5 | -1.1 | Within ±15% |
| Matrix Effect (%) | 98.2 | 101.5 | 97.9 | 85% - 115% |
| Recovery (%) | 92.5 | 94.1 | 91.8 | Consistent and reproducible |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
A successful inter-laboratory cross-validation study relies on a clearly defined and harmonized protocol. Below is a detailed methodology for a validated LC-MS/MS assay for Carisbamate in human plasma, which can be adopted by participating laboratories.
Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of human plasma, add 25 µL of an internal standard working solution (e.g., a stable isotope-labeled Carisbamate).
-
Vortex the sample for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
Start with 95% A, hold for 0.5 min.
-
Linearly decrease to 10% A over 2.5 min.
-
Hold at 10% A for 1 min.
-
Return to 95% A in 0.1 min.
-
Equilibrate for 0.9 min.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Carisbamate: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation).
-
Internal Standard: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation).
-
-
Key Parameters:
-
Ion Spray Voltage: 5500 V.
-
Temperature: 500°C.
-
Curtain Gas: 30 psi.
-
Ion Source Gas 1: 50 psi.
-
Ion Source Gas 2: 50 psi.
-
Cross-Validation Study Design
-
Protocol Harmonization: All participating laboratories must agree on and strictly follow the same analytical protocol.
-
Reference Standard: A single, well-characterized batch of Carisbamate reference standard and internal standard should be distributed to all labs.
-
Sample Sets:
-
Calibration Standards and Quality Control (QC) Samples: A central laboratory should prepare and distribute identical sets of calibration standards and QC samples (low, medium, and high concentrations) to all participating labs.
-
Incurred Samples: A set of plasma samples from subjects dosed with Carisbamate should be divided and distributed for analysis.
-
-
Data Analysis and Acceptance Criteria:
-
Each laboratory will analyze the samples in triplicate on three separate days.
-
The results (e.g., precision, accuracy, linearity) will be compared against pre-defined acceptance criteria (as illustrated in the table above).
-
For incurred samples, the percentage difference in the measured concentrations between laboratories should be within ±20% for at least two-thirds of the samples.
-
Visualizing the Process and Pathway
To further clarify the experimental process and the drug's mechanism of action, the following diagrams are provided.
Experimental workflow for Carisbamate assay.
Carisbamate's mechanism of action.
By adhering to a standardized protocol and establishing clear acceptance criteria, laboratories can confidently generate comparable and reliable data for Carisbamate, thereby supporting its continued development and ensuring the integrity of clinical trial results. This guide serves as a foundational resource for establishing such inter-laboratory collaborations.
References
A Comparative Analysis of the Metabolism of Carisbamate and its Deuterated Analog, (Rac)-Carisbamate-d4
A guide for researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the metabolic profiles of Carisbamate and its deuterated counterpart, (Rac)-Carisbamate-d4. While extensive data exists for Carisbamate, a neuromodulator investigated for the treatment of epilepsy, publicly available experimental data on the metabolism of this compound is limited. This comparison is therefore based on the established metabolic pathways of Carisbamate and the well-understood principles of the kinetic isotope effect associated with deuterium-substituted compounds.
Introduction to Carisbamate and the Rationale for Deuteration
Carisbamate is a novel compound that has been evaluated for its anticonvulsant properties. It is known to undergo extensive metabolism in the body, primarily through glucuronidation and hydrolysis[1][2][3]. The deuteration of pharmaceuticals, a strategy known as "deuterium switching," involves the replacement of one or more hydrogen atoms with its heavier isotope, deuterium. This substitution can significantly alter the metabolic rate of a drug without changing its fundamental pharmacological activity[4][5]. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in enzyme-mediated metabolic reactions. This phenomenon, known as the kinetic isotope effect, can lead to a more favorable pharmacokinetic profile, including a longer half-life and reduced formation of certain metabolites.
Metabolic Pathways of Carisbamate
The primary metabolic routes for Carisbamate are:
-
O-Glucuronidation: This is a major pathway where a glucuronic acid moiety is attached to the hydroxyl group of Carisbamate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).
-
Carbamate Ester Hydrolysis: The carbamate group can be hydrolyzed, leading to the formation of an alcohol metabolite.
-
Oxidation: Minor oxidative metabolites have also been reported.
The following diagram illustrates the primary metabolic pathways of Carisbamate.
Caption: Primary metabolic pathways of Carisbamate.
Predicted Metabolic Profile of this compound
Direct comparative experimental data for this compound is not available in the public domain. However, based on the principles of the kinetic isotope effect, we can predict the following differences in its metabolism compared to Carisbamate:
-
Reduced Rate of Metabolism: If the cleavage of a C-H bond is a rate-limiting step in any of the metabolic pathways, the substitution with deuterium at that position in this compound would be expected to slow down the reaction rate. The position of the deuterium atoms in this compound is crucial in determining the extent of this effect.
-
Potential for Metabolic Switching: A significant reduction in the rate of one metabolic pathway due to deuteration can lead to an increase in the contribution of other, previously minor, pathways. This phenomenon is known as metabolic switching.
Quantitative Data Comparison
The following table summarizes the known pharmacokinetic parameters for Carisbamate and provides a hypothetical comparison for this compound, based on the expected impact of deuteration. It is crucial to note that the values for the deuterated compound are predictive and require experimental verification.
| Parameter | Carisbamate | This compound (Hypothetical) | Rationale for Predicted Change |
| Metabolic Stability (in vitro t½) | Moderate | Higher | Slower enzymatic degradation due to the kinetic isotope effect. |
| Intrinsic Clearance (CLint) | Moderate | Lower | Reduced rate of metabolism. |
| Plasma Half-life (t½) | ~10-12 hours | Longer | Slower clearance from the body. |
| Area Under the Curve (AUC) | Variable with dose | Higher | Increased systemic exposure due to reduced clearance. |
| Formation of Glucuronide Metabolite | Major pathway | Potentially reduced rate | If C-H bond cleavage is involved in the binding to UGT or a preceding step. |
| Formation of Hydrolysis Metabolite | Significant pathway | Potentially similar rate | Hydrolysis may not involve C-H bond cleavage as a rate-limiting step. |
Experimental Protocols for Comparative Metabolism Studies
To empirically determine the metabolic differences between Carisbamate and this compound, the following experimental protocols are recommended.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay determines the rate of disappearance of the parent drug when incubated with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes like UGTs.
Materials:
-
Carisbamate and this compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (for oxidative metabolism)
-
UDPGA (for glucuronidation)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of Carisbamate and this compound. Dilute HLM and the cofactor solutions in phosphate buffer.
-
Incubation: Pre-warm the HLM suspension at 37°C. Initiate the reaction by adding the test compound and cofactors.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction at each time point by adding ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression will be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
The following diagram outlines the workflow for the in vitro metabolic stability assay.
Caption: Experimental workflow for in vitro metabolic stability assay.
Conclusion
While direct comparative data on the metabolism of Carisbamate and this compound is not currently available, a theoretical comparison based on the principles of the kinetic isotope effect suggests that the deuterated compound may exhibit a more favorable pharmacokinetic profile. Specifically, this compound is predicted to have a longer half-life and increased systemic exposure due to a reduced rate of metabolism. However, the potential for metabolic switching should also be considered. The provided experimental protocols offer a framework for conducting the necessary in vitro studies to empirically validate these predictions and fully characterize the comparative metabolism of these two compounds. Such studies are essential for the further development and potential clinical application of deuterated Carisbamate.
References
- 1. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterated Drugs and Biomarkers in the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anticonvulsant actions of carisbamate associate with alterations in astrocyte glutamine metabolism in the lithium-pilocarpine epilepsy model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of carisbamate (RWJ-333369) in healthy Japanese and Western subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Carisbamate and its Hypothetical Deuterated Analog
A deep dive into the metabolic stability and pharmacokinetic characteristics of Carisbamate and the prospective advantages of its deuterated form for researchers and drug development professionals.
This guide provides a comprehensive comparison of the pharmacokinetic profile of the investigational antiepileptic drug Carisbamate with a hypothetical deuterated analog. While a deuterated version of Carisbamate is not currently described in publicly available literature, this comparison extrapolates the potential pharmacokinetic improvements based on established principles of deuterium-modified drugs. This analysis is supported by a review of the known metabolic pathways of Carisbamate and data from clinical studies.
Executive Summary
Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategy employed in drug development to enhance the metabolic stability of a compound. This modification can lead to a more favorable pharmacokinetic profile, including increased half-life, reduced clearance, and potentially lower dosing frequency. This guide explores the known pharmacokinetic parameters of Carisbamate and presents a projected profile for a deuterated analog, highlighting the potential therapeutic benefits.
Pharmacokinetic Profile Comparison
The following table summarizes the known pharmacokinetic parameters of Carisbamate, based on clinical trial data, and a projected profile for its hypothetical deuterated analog. The projected values for the deuterated analog are based on the principle that deuteration at key metabolic sites will slow down the rate of metabolism.
| Pharmacokinetic Parameter | Carisbamate | Deuterated Carisbamate (Hypothetical) |
| Route of Administration | Oral | Oral |
| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours[1] | ~1 - 3 hours |
| Plasma Elimination Half-life (t½) | ~11 - 13 hours[2][3] | Potentially > 15 hours |
| Metabolism | Primarily by Uridine Diphosphate Glucuronosyltransferase (UGT) enzymes, carbamate ester hydrolysis, and oxidation of the aliphatic side chain. | Slower metabolism by UGT enzymes and oxidative pathways. |
| Clearance (CL/F) | ~35 - 41 mL/h/kg[2] | Potentially < 30 mL/h/kg |
| Dosing Frequency | Twice daily | Potentially once daily |
The Impact of Deuteration on Carisbamate Metabolism
Carisbamate is metabolized primarily through glucuronidation by UGT enzymes, as well as hydrolysis of the carbamate ester and oxidation of its side chain. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Replacing hydrogen with deuterium at the sites of metabolic attack can slow down the enzymatic reactions responsible for breaking these bonds.
Caption: Metabolic pathway of Carisbamate and the effect of deuteration.
For Carisbamate, strategic deuteration at the metabolically active sites—the carbamate moiety and the aliphatic side chain—would likely result in a decreased rate of metabolism. This "kinetic isotope effect" would lead to a longer half-life and reduced clearance of the drug, allowing for sustained therapeutic concentrations with potentially less frequent dosing.
Experimental Protocols
The pharmacokinetic parameters of Carisbamate have been determined in several clinical studies. A typical experimental protocol for a single-dose pharmacokinetic study is outlined below.
Study Design: An open-label, single-dose study in healthy adult volunteers.
Procedure:
-
Fasting: Subjects fast overnight for at least 10 hours before drug administration.
-
Drug Administration: A single oral dose of Carisbamate is administered with a standardized volume of water.
-
Blood Sampling: Venous blood samples are collected in tubes containing an anticoagulant at pre-determined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Plasma Separation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of Carisbamate in the plasma samples is determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Tmax, Cmax (peak plasma concentration), AUC (area under the concentration-time curve), t½, and clearance.
Caption: A typical experimental workflow for a pharmacokinetic study.
Conclusion
While a direct comparison is not yet possible due to the absence of a publicly disclosed deuterated Carisbamate analog, the principles of deuteration strongly suggest that such a compound could offer a superior pharmacokinetic profile. The potential for a longer half-life and reduced clearance could translate into a more convenient dosing regimen and improved patient compliance. Further preclinical and clinical studies would be required to confirm these hypothetical advantages. The detailed experimental protocols provided for Carisbamate serve as a foundation for designing future studies to evaluate a deuterated analog.
References
(Rac)-Carisbamate-d4: A Comparative Guide to its Validation as an Internal Standard for Regulatory Submission
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (Rac)-Carisbamate-d4 as an internal standard for the bioanalysis of Carisbamate, in line with regulatory expectations for submission. The selection of a suitable internal standard is a critical step in the development of robust and reliable quantitative bioanalytical methods, ensuring the accuracy and precision of pharmacokinetic and toxicokinetic data. This document outlines the performance of this compound in comparison to other potential internal standards, supported by experimental data from published studies.
The Critical Role of Internal Standards in Bioanalysis
In quantitative liquid chromatography-mass spectrometry (LC-MS) assays, an internal standard (IS) is a compound of known concentration added to all samples, including calibration standards and quality controls, before sample processing. Its primary function is to compensate for variability that can occur during sample preparation, injection, and ionization, thereby improving the accuracy and precision of the analytical method. An ideal internal standard should mimic the physicochemical properties of the analyte of interest. Stable isotope-labeled (SIL) internal standards, such as the deuterated analog this compound, are widely considered the "gold standard" for bioanalysis due to their near-identical properties to the analyte.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The use of a stable isotope-labeled internal standard, such as this compound, is strongly recommended by regulatory agencies like the FDA and EMA for bioanalytical method validation.[1] This preference is based on the superior ability of SIL-IS to track the analyte throughout the analytical process, leading to more accurate and precise results compared to structural analogs (non-deuterated internal standards).
The following tables summarize the performance of different internal standards used for the analysis of Carisbamate and related compounds.
Table 1: Quantitative Performance Comparison of Internal Standards for Carbamate Drugs
| Parameter | This compound (Anticipated Performance) | Verapamil (for Carisbamate) | Meprobamate-d7 (for Carisoprodol/Meprobamate)[2] | Benzylcarbamate (for Carisoprodol/Meprobamate)[2] |
| Linearity (r²) | ≥ 0.99 | > 0.99 | Not explicitly stated, but method was linear | Not explicitly stated, but method was linear |
| Calibration Range | Analyte dependent | 9.05 to 6,600 ng/mL | 0 - 100 mg/L (Carisoprodol & Meprobamate) | 0 - 20 mg/L (Carisoprodol), 0 - 40 mg/L (Meprobamate) |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ± 25% | 91 - 100% | 100 - 106% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | Within ± 25% | 1.0 - 2.3% | 2.6 - 4.3% |
| Matrix Effect Compensation | Excellent | Moderate to Good | Excellent | Moderate |
| Co-elution with Analyte | Yes | No | Yes | No |
Note: The performance data for this compound is based on typical performance characteristics of deuterated internal standards as per regulatory guidelines. Data for Verapamil is from a pharmacokinetic study of Carisbamate in rats. Data for Meprobamate-d7 and Benzylcarbamate is from a study on the related drug Carisoprodol and its metabolite Meprobamate.
Experimental Protocols
The validation of a bioanalytical method using this compound as an internal standard should be performed in accordance with regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation". The core validation parameters are detailed below.
Selectivity and Specificity
Objective: To demonstrate that the method can differentiate and quantify the analyte and the internal standard from endogenous matrix components and other potential interferences.
Protocol:
-
Analyze blank matrix samples (e.g., plasma, urine) from at least six different sources to assess for interferences at the retention times of Carisbamate and this compound.
-
Analyze the lower limit of quantification (LLOQ) samples spiked with Carisbamate and this compound in each of the six matrix lots.
-
Acceptance Criteria: The response of interfering peaks in the blank matrix should be no more than 20% of the analyte response at the LLOQ and no more than 5% of the internal standard response.
Accuracy and Precision
Objective: To determine the closeness of the measured values to the true values (accuracy) and the degree of scatter in a series of measurements (precision).
Protocol:
-
Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Analyze at least five replicates of each QC level in a single analytical run (intra-day) and in at least three separate runs on different days (inter-day).
-
Acceptance Criteria: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). The coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).
Calibration Curve and Linearity
Objective: To establish the relationship between the instrument response and the concentration of the analyte.
Protocol:
-
Prepare a calibration curve consisting of a blank sample, a zero sample (with internal standard only), and at least six non-zero standards.
-
Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
Use a weighted linear regression model to fit the data.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% at the LLOQ).
Matrix Effect
Objective: To assess the impact of matrix components on the ionization of the analyte and the internal standard.
Protocol:
-
Prepare three sets of samples:
-
Set A: Analyte and internal standard in a neat solution (e.g., mobile phase).
-
Set B: Blank matrix extract spiked with the analyte and internal standard.
-
Set C: Analyte and internal standard spiked into the blank matrix before extraction.
-
-
Calculate the matrix factor (MF) by comparing the peak areas in Set B to Set A.
-
Calculate the recovery by comparing the peak areas in Set C to Set B.
-
Acceptance Criteria: The %CV of the internal standard-normalized matrix factor across different lots of the biological matrix should be ≤ 15%. The recovery of the analyte and internal standard should be consistent and reproducible.
Stability
Objective: To evaluate the stability of the analyte and internal standard in the biological matrix under various storage and processing conditions.
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a period that exceeds the expected sample handling time.
-
Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for a period equal to or longer than the duration of the study.
-
Stock Solution Stability: Evaluate the stability of the analyte and internal standard stock solutions at room temperature and under refrigeration.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizing the Validation Workflow and Comparison
The following diagrams, created using the DOT language, illustrate the experimental workflow for validating this compound and a logical comparison with alternative internal standards.
Caption: Workflow for the validation of a bioanalytical method using this compound.
Caption: Logical comparison of deuterated vs. non-deuterated internal standards.
Conclusion
The validation of this compound as an internal standard for the bioanalysis of Carisbamate is a critical step for regulatory submission. The use of a deuterated internal standard is the preferred approach, offering significant advantages in terms of accuracy, precision, and reliability of the data. While alternative non-deuterated internal standards can be used, their ability to adequately compensate for analytical variability must be rigorously evaluated and justified. By following the detailed experimental protocols outlined in this guide and adhering to regulatory expectations, researchers can confidently validate their bioanalytical methods and ensure the generation of high-quality data for their drug development programs.
References
Assessing the Kinetic Isotope Effect on Carisbamate Metabolism: A Comparative Analysis
Researchers, scientists, and drug development professionals often seek to understand the metabolic fate of pharmaceutical compounds to optimize their efficacy and safety. One key area of investigation is the kinetic isotope effect (KIE), which can provide valuable insights into reaction mechanisms and metabolic stability. This guide aims to provide a comparative analysis of the kinetic isotope effect on the metabolism of Carisbamate, a novel antiepileptic drug. However, a comprehensive review of publicly available scientific literature and data reveals a significant gap in research on this specific topic.
While the metabolism of Carisbamate has been characterized to some extent, there are no publicly available studies that have specifically investigated the kinetic isotope effect of its metabolism. This guide will, therefore, summarize the known metabolic pathways of Carisbamate and provide a theoretical framework for how a kinetic isotope effect study could be designed. Furthermore, it will draw comparisons with other drugs where the KIE has been successfully utilized to modulate metabolism, offering a potential roadmap for future research on Carisbamate.
Carisbamate Metabolism: Current Understanding
Carisbamate, known chemically as (S)-2-O-carbamoyl-1-o-chlorophenyl-ethanol, is primarily metabolized via glucuronidation. The main enzymatic pathway involves uridine diphosphate glucuronosyltransferases (UGTs), which conjugate glucuronic acid to the drug, facilitating its excretion. This process results in minimal first-pass hepatic metabolism.
While UGTs are the primary drivers of Carisbamate metabolism, there is evidence suggesting a potential secondary role for cytochrome P450 (CYP) enzymes. Co-administration of Carisbamate with antiepileptic drugs that induce CYP enzymes has been shown to increase the clearance of Carisbamate, indicating some level of CYP-mediated metabolism. However, the specific CYP isoforms involved and the extent of their contribution to the overall metabolism of Carisbamate have not been fully elucidated.
The Kinetic Isotope Effect in Drug Metabolism
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. In drug metabolism, this typically involves replacing a hydrogen atom (¹H) with a deuterium atom (²H) at a metabolically active site on the drug molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and therefore, its cleavage during a metabolic reaction often requires more energy, leading to a slower reaction rate.
A significant KIE is observed when the cleavage of the C-H bond is the rate-determining step of the metabolic pathway. By strategically deuterating a drug at a site of metabolic attack, it is possible to slow down its metabolism, which can lead to:
-
Increased drug exposure (AUC): A longer half-life can result in higher overall exposure to the active drug.
-
Reduced formation of metabolites: This can be beneficial if the metabolites are toxic or inactive.
-
Improved pharmacokinetic profile: Slower metabolism can lead to more predictable and sustained drug levels in the body.
Hypothetical Application of KIE to Carisbamate Metabolism
Given that the precise sites of oxidative metabolism by CYP enzymes on the Carisbamate molecule are not well-defined, a hypothetical study to assess the kinetic isotope effect would first involve identifying these "soft spots."
Experimental Workflow for Assessing KIE on Carisbamate Metabolism
Caption: A hypothetical workflow for investigating the kinetic isotope effect on Carisbamate metabolism.
Metabolic Pathway of Carisbamate and Potential Deuteration Site
Caption: The primary metabolic pathway of Carisbamate and a hypothetical minor pathway with a potential site for deuteration.
Comparative Data from Other Drugs
To illustrate the potential impact of the kinetic isotope effect, the following table summarizes data from studies on other drugs where deuteration has been successfully employed to alter metabolism.
| Drug | Enzyme(s) Involved | Site of Deuteration | Observed Kinetic Isotope Effect (kH/kD) | Reference |
| Tetrabenazine | CYP2D6 | Methoxy groups | ~2.7 | F. Hoffmann-La Roche |
| Morphine | CYP3A4, UGT2B7 | N-demethylation | 2.0 - 3.0 | Various studies |
Note: This table is for illustrative purposes and does not contain data for Carisbamate due to the lack of available studies.
Experimental Protocols
As there are no specific published protocols for assessing the KIE on Carisbamate metabolism, a general methodology based on standard in vitro drug metabolism assays is provided below.
1. In Vitro Metabolism of Carisbamate in Human Liver Microsomes
-
Objective: To determine the rate of metabolism of Carisbamate and its deuterated analogue.
-
Materials:
-
Carisbamate and deuterated Carisbamate
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard for LC-MS/MS analysis
-
-
Procedure:
-
Pre-warm a solution of HLMs and the NADPH regenerating system in phosphate buffer at 37°C.
-
Initiate the reaction by adding Carisbamate or its deuterated analogue to the incubation mixture.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentration of the parent drug using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the remaining parent drug concentration versus time.
-
The slope of the linear portion of the curve represents the first-order rate constant (k).
-
The in vitro half-life (t½) can be calculated as 0.693/k.
-
The KIE is calculated as the ratio of the rate constant for the non-deuterated compound (kH) to that of the deuterated compound (kD).
-
Conclusion and Future Directions
While the primary metabolic pathway of Carisbamate is glucuronidation, the influence of CYP-inducing drugs on its clearance suggests a role for oxidative metabolism. To date, no studies have been published on the kinetic isotope effect of Carisbamate metabolism. Such studies would be invaluable in fully characterizing its metabolic profile and could potentially lead to the development of a "soft-deuterated" version of Carisbamate with an improved pharmacokinetic profile. Future research should focus on identifying the specific sites of CYP-mediated metabolism on the Carisbamate molecule, followed by the synthesis and in vitro evaluation of strategically deuterated analogues. This would provide the necessary data to determine if a clinically meaningful kinetic isotope effect exists for Carisbamate.
validating the stability of (Rac)-Carisbamate-d4 in stock solutions and biological matrices
For researchers, scientists, and drug development professionals engaged in the bioanalysis of (Rac)-Carisbamate-d4, ensuring the stability of the internal standard in both stock solutions and biological matrices is paramount for accurate and reproducible results. This guide provides a comprehensive comparison of this compound with alternative internal standards, supported by experimental data and detailed methodologies for stability validation.
Comparison of Internal Standards: this compound vs. Alternatives
The selection of an appropriate internal standard is a critical decision in bioanalytical method development. While deuterated standards like this compound are widely used, other options such as ¹³C- and ¹⁵N-labeled standards offer distinct advantages.
Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) applications.[1] Their utility stems from their ability to mimic the analyte of interest throughout sample preparation and analysis, thereby compensating for variability.[2] However, the choice between different isotopically labeled standards, such as deuterated versus ¹³C-labeled, involves a trade-off between cost and potential analytical challenges.[3][4]
Deuterated standards are often more readily available and cost-effective.[4] However, they can sometimes exhibit different chromatographic retention times compared to the unlabeled analyte, a phenomenon known as the "isotope effect." This can be particularly problematic in high-resolution chromatography, potentially leading to differential matrix effects and compromising data accuracy. Furthermore, there is a risk of deuterium-hydrogen exchange, especially if the deuterium atoms are in labile positions, which can affect the stability and integrity of the standard.
In contrast, ¹³C-labeled internal standards are generally considered superior as they are less prone to chromatographic separation from the analyte and the carbon-13 isotopes are not susceptible to exchange. This ensures better co-elution and more effective compensation for matrix effects, leading to improved precision and accuracy. The main drawback of ¹³C-labeled standards is their typically higher cost of synthesis.
Table 1: Performance Comparison of Internal Standard Types
| Feature | This compound (Deuterated) | ¹³C-Labeled Carisbamate | Structural Analog |
| Co-elution with Analyte | Generally good, but potential for slight retention time shift. | Excellent, typically co-elutes perfectly. | Variable, depends on structural similarity. |
| Matrix Effect Compensation | Good, but can be compromised by chromatographic shifts. | Excellent, considered the most effective. | Less effective, as ionization efficiency can differ significantly. |
| Risk of Isotopic Exchange | Low, but possible depending on label position. | Negligible. | Not applicable. |
| Cost-Effectiveness | Generally more affordable. | Typically more expensive. | Often the most affordable option. |
| Commercial Availability | Often readily available. | May require custom synthesis. | Availability varies. |
Stability of Carisbamate in Biological Matrices
While specific stability data for this compound is not extensively published, a study on the non-deuterated form, Carisbamate, in rat plasma provides valuable insights. The results indicated that Carisbamate was stable under the following conditions:
-
Short-Term (Bench-Top) Stability: Stable for 6 hours at room temperature.
-
Long-Term Stability: Stable for 28 days at -20°C.
-
Freeze-Thaw Stability: Stable for 3 cycles of freezing at -20°C and thawing.
This data suggests that Carisbamate is reasonably stable in a common biological matrix under typical laboratory conditions. It is crucial to perform specific validation for this compound to confirm its stability profile.
Table 2: Stability of Carisbamate in Rat Plasma
| Stability Test | Condition | Duration / Cycles | Stability Outcome |
| Short-Term (Bench-Top) | Room Temperature | 6 hours | Stable |
| Long-Term | -20°C | 28 days | Stable |
| Freeze-Thaw | -20°C | 3 cycles | Stable |
Experimental Protocols for Stability Validation
To ensure the reliability of bioanalytical data, rigorous validation of the internal standard's stability is essential. The following are detailed methodologies for key stability experiments, based on guidelines from regulatory agencies such as the FDA and EMA.
Stock Solution Stability
Objective: To determine the stability of this compound in its stock solution under defined storage conditions.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO).
-
Divide the stock solution into aliquots for testing at different time points.
-
Store the aliquots at the intended storage temperature (e.g., -20°C or -80°C).
-
At each time point (e.g., 0, 1, 3, 6 months), analyze the stored solution against a freshly prepared stock solution.
-
The concentration of the stored solution should be within ±10% of the freshly prepared solution.
Freeze-Thaw Stability in Biological Matrix
Objective: To evaluate the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
Methodology:
-
Spike a blank biological matrix (e.g., human plasma) with this compound at low and high concentrations.
-
Divide the samples into aliquots.
-
Subject the aliquots to a predetermined number of freeze-thaw cycles (typically 3 to 5). A single cycle consists of freezing the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours, followed by thawing unassisted to room temperature.
-
After the final thaw, analyze the samples and compare the concentrations to those of freshly prepared samples that have not undergone freeze-thaw cycles.
-
The mean concentration of the freeze-thaw samples should be within ±15% of the baseline concentration.
Long-Term Stability in Biological Matrix
Objective: To assess the stability of this compound in a biological matrix over an extended storage period.
Methodology:
-
Prepare quality control (QC) samples by spiking a blank biological matrix with this compound at low and high concentrations.
-
Store the QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
At specified time intervals (e.g., 1, 3, 6, 12 months), retrieve a set of stored QC samples.
-
Analyze the stored QC samples along with a freshly prepared calibration curve and freshly prepared QC samples.
-
The mean concentration of the stored QC samples should be within ±15% of the nominal concentration.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the processes involved in validating the stability of this compound, the following diagrams illustrate a typical experimental workflow and the logical relationships in selecting an internal standard.
References
A Comparative Guide to the Inter-Species Metabolism of Carisbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolism of Carisbamate, an anticonvulsant agent, across different species, including humans, monkeys, rats, and mice. Understanding the inter-species differences and similarities in drug metabolism is crucial for the extrapolation of preclinical safety and efficacy data to humans. This document summarizes key quantitative data, details experimental methodologies, and visualizes metabolic pathways to support research and development efforts.
Executive Summary
Carisbamate undergoes significant metabolism, primarily through glucuronidation. In vitro studies using liver microsomes have demonstrated differences in the rate of metabolism between humans and rats. While glucuronidation is the principal metabolic route, further research is needed to fully characterize and quantify the complete metabolite profiles across various preclinical species and to identify the specific UDP-glucuronosyltransferase (UGT) isoforms involved.
Data Presentation: In Vitro Metabolic Stability
In vitro studies using liver microsomes are fundamental in assessing the metabolic stability of a drug candidate. The following table summarizes the comparative in vitro metabolic stability of Carisbamate in human and rat liver microsomes.
| Parameter | Human Liver Microsomes | Rat Liver Microsomes | Reference |
| Intrinsic Clearance (CLint), in vitro (mL/min/mg microsomal protein) | 0.0006 | 0.0009 | [1] |
| Plasma Protein Unbound Fraction (fu,p) | 0.5129 | 0.4755 | [1] |
These data indicate that the intrinsic clearance of Carisbamate in rat liver microsomes is 1.5-fold higher than in human liver microsomes, suggesting a faster rate of metabolism in rats.[1] The fraction of Carisbamate unbound to plasma proteins is comparable between the two species.
Metabolic Pathways
The primary metabolic pathway for Carisbamate is O-glucuronidation. This process involves the conjugation of glucuronic acid to the hydroxyl group of the Carisbamate molecule, a reaction catalyzed by UGT enzymes. This transformation increases the water solubility of the compound, facilitating its excretion from the body.
The following diagram illustrates the main metabolic pathway of Carisbamate.
Caption: Major metabolic pathway of Carisbamate.
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility and validation of scientific findings. Below is a generalized protocol for an in vitro drug metabolism study using liver microsomes, which can be adapted for Carisbamate.
In Vitro Metabolism of Carisbamate in Liver Microsomes
Objective: To determine the rate of metabolism of Carisbamate in liver microsomes from different species.
Materials:
-
Carisbamate
-
Liver microsomes (human, monkey, rat, mouse)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.
-
Initiation of Reaction: Add Carisbamate to the mixture to initiate the metabolic reaction. The final concentration of Carisbamate should be within a relevant range (e.g., 1 µM).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Termination: Immediately terminate the reaction by adding a quenching solvent, such as cold acetonitrile, containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the concentration of the parent drug (Carisbamate) using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of disappearance of Carisbamate over time. Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
The following diagram outlines the experimental workflow for a typical in vitro metabolism study.
Caption: Experimental workflow for in vitro metabolism study.
Discussion and Future Directions
The available data indicate that Carisbamate's metabolism exhibits inter-species differences, with rats showing a higher intrinsic clearance than humans in vitro. The primary metabolic pathway is glucuronidation. However, to build a more complete picture for translational science, further studies are warranted to:
-
Identify and quantify the full spectrum of metabolites in plasma and urine of humans, monkeys, rats, and mice to create a comprehensive cross-species metabolite profile.
-
Determine the specific UGT isoforms responsible for Carisbamate glucuronidation in each species to better understand potential species-specific differences in metabolism and to predict potential drug-drug interactions.
-
Conduct in vivo studies to confirm the in vitro findings and to assess the pharmacokinetic profiles of Carisbamate and its major metabolites across different species.
By addressing these knowledge gaps, a more robust understanding of the inter-species metabolism of Carisbamate can be achieved, which will ultimately support its clinical development and regulatory evaluation.
References
Safety Operating Guide
Proper Disposal of (Rac)-Carisbamate-d4: A Procedural Guide
The proper disposal of (Rac)-Carisbamate-d4, a deuterated analogue of a controlled substance, requires adherence to stringent safety protocols and regulatory standards. As a research chemical, its disposal falls under the guidelines for hazardous laboratory and pharmaceutical waste. The primary directive is to manage this substance in a way that ensures the safety of personnel and prevents environmental contamination. All procedures must be conducted in accordance with the specific Safety Data Sheet (SDS) provided by the supplier and institutional and national regulations.
Step-by-Step Disposal Protocol
The disposal of this compound must follow a carefully managed workflow, from initial handling to final collection by a certified waste disposal service. The following protocol outlines the necessary steps researchers and laboratory managers should take.
Step 1: Hazard Assessment and Consultation Before handling the waste, consult the manufacturer-provided Safety Data Sheet (SDS) for this compound. The SDS for the parent compound, Carisoprodol (Carisbamate), classifies it as harmful if swallowed and a potential carcinogen. Identify the specific hazards, required personal protective equipment (PPE), and any immediate first-aid measures. Crucially, contact your institution's Environmental Health & Safety (EHS) department. They will provide specific guidance based on local and national regulations, such as those established by the Resource Conservation and Recovery Act (RCRA) in the United States.[1][2]
Step 2: Segregation of Waste Hazardous waste must be segregated at the source to prevent dangerous chemical reactions.[1] this compound waste should be collected in a dedicated, properly labeled container. Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS office. This includes separating it from non-hazardous waste, other hazardous chemicals, and biological or radioactive waste.
Step 3: Container Selection and Labeling Use a waste container that is compatible with the chemical's properties. The container must be in good condition, leak-proof, and have a secure, tight-fitting lid. Label the container clearly and accurately. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
A clear description of the associated hazards (e.g., "Toxic," "Carcinogen")
-
The date when waste was first added to the container.
Step 4: Accumulation and Storage Store the sealed hazardous waste container in a designated, secure area. This location should be a well-ventilated space, away from heat or ignition sources, and ideally within secondary containment to catch any potential leaks. Access to this area should be restricted to authorized personnel.
Step 5: Arrange for Professional Disposal Hazardous chemical waste cannot be disposed of in the regular trash or poured down the drain. The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals. Disposal must be handled by a licensed hazardous waste disposal company arranged through your institution's EHS department. This ensures the waste is transported, treated, and disposed of in an approved facility, typically via high-temperature incineration.
Chemical and Disposal Data Summary
Researchers must gather specific data from the product's SDS and their institution's EHS guidelines to ensure full compliance. The following table outlines the essential information required for proper waste management.
| Parameter | Information Required |
| Chemical Identification | This compound |
| CAS Number | Refer to the manufacturer's Safety Data Sheet (SDS). (Parent compound Carisoprodol is CAS #78-44-4) |
| Hazard Classification | Harmful if swallowed, May cause cancer. May cause drowsiness or dizziness. Subject to specific regulations as a controlled substance analog. |
| Regulatory Framework | Governed by EPA's Resource Conservation and Recovery Act (RCRA) and DEA regulations for controlled substances. |
| Required PPE | Wear protective gloves, protective clothing, eye protection, and face protection. Handle in a well-ventilated area or under a chemical fume hood. |
| Waste Container Type | Chemically resistant, sealed container (e.g., glass or high-density polyethylene) provided by or approved by the institutional EHS office. |
| Waste Code | To be determined by the EHS office based on RCRA characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) or if it is a "listed" waste. |
| Disposal Method | Must be disposed of through an approved hazardous waste disposal plant, typically via incineration. Do not dispose of via sewer, landfill, or mixing with other waste streams without EHS approval. |
Chemical Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical such as this compound.
Caption: Workflow for the compliant disposal of hazardous chemical waste.
References
Essential Safety and Operational Guide for Handling (Rac)-Carisbamate-d4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (Rac)-Carisbamate-d4. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
This compound is the deuterated form of Carisbamate, a compound belonging to the carbamate class.[1] Carbamates are known to be cholinesterase inhibitors, which can be hazardous upon exposure.[2] Therefore, handling this compound requires strict adherence to safety protocols to minimize risk.
Hazard Identification and Risk Assessment
-
Primary Hazard: Potential as a cholinesterase inhibitor.[2]
-
Routes of Exposure: Inhalation, skin contact, eye contact, and ingestion.
-
Potential Health Effects: Overexposure to carbamates can lead to symptoms such as dizziness, headache, nausea, and in severe cases, respiratory distress.[3][4]
Due to the lack of specific toxicity data for this compound, it should be handled as a compound of unknown toxicity, and exposure should be minimized.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the chemical. The following table outlines the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves tested for resistance to chemicals. | Prevents skin contact and absorption. The outer glove should be removed and disposed of immediately after handling the compound. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes and aerosols. |
| Body Protection | A lab coat, preferably a disposable one with knit cuffs. For larger quantities or when there is a risk of splashing, an impervious gown should be worn. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder outside of a certified chemical fume hood or glove box to prevent inhalation. | Minimizes the risk of inhaling airborne particles of the compound. |
Safe Handling Procedures
Adherence to the following step-by-step procedures will ensure the safe handling of this compound in the laboratory.
-
Preparation and Engineering Controls:
-
All work with solid this compound should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
The work area should be clean and uncluttered.
-
-
Weighing and Aliquoting:
-
When weighing the compound, use a balance inside the fume hood or an enclosure with localized exhaust ventilation.
-
Use appropriate tools (e.g., spatulas) to handle the powder. Avoid creating dust.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Cap vials and containers securely.
-
-
Post-Handling:
-
Thoroughly clean the work area after use.
-
Decontaminate all equipment that has come into contact with the compound.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including gloves, disposable lab coats, and weighing papers, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Solvent Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Deuterated solvents should not be mixed with regular solvent waste unless permitted by your institution's hazardous waste program.
-
Disposal Method: All waste must be disposed of through a certified hazardous waste management company, following all local, state, and federal regulations.
While deuterium itself is not considered environmentally hazardous, the carbamate structure of the molecule dictates that it be treated as chemical waste.
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site thoroughly. |
Visual Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
